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  • Product: 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline
  • CAS: 380482-30-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. The synthesis is pre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 5-amino-2,9-dimethyl-1,10-phenanthroline, followed by its reaction with picryl chloride to yield the final product. This document is structured to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring both clarity and reproducibility for researchers in the field.

Introduction

2,9-Dimethyl-1,10-phenanthroline, commonly known as neocuproine, is a versatile heterocyclic ligand renowned for its strong and selective chelation of copper(I) ions. The introduction of a picrylamino group at the 5-position of the neocuproine scaffold can impart unique electronic and steric properties, making the target molecule, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, a compound of interest for applications in coordination chemistry, materials science, and potentially as a pharmacophore in drug discovery. The picryl moiety, with its electron-withdrawing nitro groups, can significantly influence the ligand's coordination behavior and introduce potential for charge-transfer interactions.

This guide outlines a logical and robust synthetic strategy, beginning with the functionalization of the readily available neocuproine.

Overall Synthetic Pathway

The synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is achieved through a two-step reaction sequence starting from 2,9-dimethyl-1,10-phenanthroline (neocuproine).

Synthesis_Pathway Neocuproine 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) Nitro_Neocuproine 2,9-Dimethyl-5-nitro-1,10-phenanthroline Neocuproine->Nitro_Neocuproine Nitration (HNO₃/H₂SO₄) Amino_Neocuproine 5-Amino-2,9-dimethyl-1,10-phenanthroline Nitro_Neocuproine->Amino_Neocuproine Reduction (e.g., Sn/HCl) Final_Product 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline Amino_Neocuproine->Final_Product Nucleophilic Aromatic Substitution (Picryl Chloride)

Caption: Overall synthetic route for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

Part 1: Synthesis of 5-Amino-2,9-dimethyl-1,10-phenanthroline

The initial phase of the synthesis focuses on the preparation of the key amine intermediate. This is accomplished via a classic nitration followed by a reduction of the nitro group.

Step 1.1: Nitration of 2,9-Dimethyl-1,10-phenanthroline (Neocuproine)

The introduction of a nitro group at the 5-position of the neocuproine ring is achieved through electrophilic aromatic substitution using a nitrating mixture of concentrated nitric and sulfuric acids. The strong directing effect of the phenanthroline nitrogen atoms and the electronic nature of the ring system favor substitution at the 5- and 6-positions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2,9-dimethyl-1,10-phenanthroline to a pre-cooled (0 °C) mixture of concentrated sulfuric acid.

  • Addition of Nitrating Agent: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirring solution, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to facilitate the reaction. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice, which will cause the precipitation of the crude product.

  • Neutralization and Isolation: Carefully neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 7-8. The precipitate, 2,9-dimethyl-5-nitro-1,10-phenanthroline, is then collected by vacuum filtration, washed with cold water, and dried.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Parameter Value Rationale
Reactant2,9-Dimethyl-1,10-phenanthrolineStarting material.
ReagentsConc. HNO₃ / Conc. H₂SO₄Standard nitrating mixture for aromatic compounds.
Temperature0-10 °C (addition), then elevatedControls the rate of the exothermic nitration reaction.
MonitoringTLCTo determine the endpoint of the reaction.
Step 1.2: Reduction of 2,9-Dimethyl-5-nitro-1,10-phenanthroline

The conversion of the nitro group to a primary amine is a critical step. A variety of reducing agents can be employed for this transformation. A classic and effective method is the use of a metal in an acidic medium, such as tin and hydrochloric acid.[2][3] Catalytic hydrogenation is another viable, often cleaner, alternative.[4]

  • Reaction Setup: Suspend the synthesized 2,9-dimethyl-5-nitro-1,10-phenanthroline in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reducing Agent: Add granular tin to the suspension, followed by the slow, careful addition of concentrated hydrochloric acid.

  • Reaction Progression: Heat the mixture to reflux. The reaction is typically complete within a few hours, and its progress can be monitored by TLC by observing the disappearance of the starting nitro compound.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with water and make it alkaline by the addition of a concentrated sodium hydroxide solution to precipitate the tin salts.

  • Extraction: Extract the product, 5-amino-2,9-dimethyl-1,10-phenanthroline, from the aqueous mixture with a suitable organic solvent, such as chloroform or ethyl acetate.

  • Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Parameter Value Rationale
Reactant2,9-Dimethyl-5-nitro-1,10-phenanthrolineNitro-intermediate.
ReagentsSn (granulated), Conc. HClEffective and well-established reducing system for aromatic nitro compounds.[2]
SolventEthanolGood solvent for the starting material and facilitates the reaction.
Work-upBasification and ExtractionTo remove tin salts and isolate the amine product.

Part 2: Synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

The final step involves the coupling of the synthesized amino-neocuproine with picryl chloride. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amino group acts as the nucleophile, displacing the chloride on the electron-deficient picryl ring.

SnAr_Mechanism cluster_reactants Reactants cluster_product Product Amino_Neocuproine 5-Amino-2,9-dimethyl- 1,10-phenanthroline Meisenheimer Meisenheimer Complex (Intermediate) Amino_Neocuproine->Meisenheimer Nucleophilic Attack Picryl_Chloride Picryl Chloride Picryl_Chloride->Meisenheimer Final_Product 2,9-Dimethyl-5-picrylamino- 1,10-phenanthroline Meisenheimer->Final_Product Chloride Elimination

Caption: Nucleophilic aromatic substitution for the final product synthesis.

Experimental Protocol:
  • Reaction Setup: Dissolve 5-amino-2,9-dimethyl-1,10-phenanthroline in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in a round-bottom flask with a magnetic stirrer.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as a scavenger for the HCl generated during the reaction.

  • Addition of Picryl Chloride: Slowly add a solution of picryl chloride in the same solvent to the reaction mixture. The reaction progress can be monitored by the formation of a colored product and confirmed by TLC.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating until the starting amine is consumed.

  • Isolation: Upon completion, the product may precipitate from the reaction mixture. If not, the product can be precipitated by the addition of water.

  • Purification: Collect the solid product by vacuum filtration, wash with water and a small amount of cold ethanol to remove any unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent like a mixture of ethanol and DMF.

Parameter Value Rationale
Reactants5-Amino-2,9-dimethyl-1,10-phenanthroline, Picryl ChlorideAmine nucleophile and electrophilic aromatic substrate.
SolventDMF or AcetonitrilePolar aprotic solvent to facilitate the SNAr reaction.
BaseTriethylamineTo neutralize the HCl by-product and drive the reaction to completion.
MonitoringTLCTo track the consumption of starting materials and formation of the product.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful functionalization at each step.

  • Mass Spectrometry (MS): To determine the molecular weight of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹), the amino group (N-H stretching), and the final picrylamino moiety.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Safety Considerations

  • Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Picryl Chloride: Picryl chloride is a shock-sensitive explosive and a skin irritant. Handle with caution, avoiding friction and impact.

  • Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.

Conclusion

This technical guide provides a detailed and scientifically-backed methodology for the synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. By following the outlined procedures for the nitration and reduction of neocuproine to its 5-amino derivative, followed by a nucleophilic aromatic substitution with picryl chloride, researchers can reliably obtain the target compound. The rationale provided for each experimental choice aims to empower scientists to adapt and optimize the protocol for their specific research needs while maintaining a high standard of scientific integrity and safety.

References

  • Jaman, Z., Karim, M. R., Siddiquee, T. A., Mirza, A. H., & Ali, M. A. (2013). Synthesis of 5-Substituted 2, 9-Dimethyl-1,10-Phenanthroline Dialdehydes and Their Schiff Bases with Sulfur-Containing Amines. International Journal of Organic Chemistry, 03(03), 214–219.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]

  • Organic Chemistry Portal. Nitro Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Smith, G. F., & Cagle, F. W. (1948). The Improved Synthesis of 5-Nitro-1,10-Phenanthroline. The Journal of Organic Chemistry, 13(5), 780–781.
  • Bachas, L. G., et al. (1996). Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline. Journal of the Chemical Society, Dalton Transactions, (16), 3321-3326.

Sources

Exploratory

chemical structure of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

An In-depth Technical Guide to the Synthesis, Structure, and Potential of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline Abstract This technical guide provides a comprehensive overview of 2,9-Dimethyl-5-picrylamino-1,10-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Structure, and Potential of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

Abstract

This technical guide provides a comprehensive overview of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, a specialized heterocyclic compound. The 1,10-phenanthroline scaffold is a cornerstone in coordination chemistry and materials science, and its functionalization allows for the fine-tuning of its electronic and steric properties.[1][2] This document details a robust synthetic pathway for the title compound, starting from the commercially available 2,9-dimethyl-1,10-phenanthroline. It offers a thorough elucidation of its chemical structure, supported by predictive spectroscopic analysis based on established principles. Furthermore, this guide explores the potential applications of this molecule, stemming from the unique interplay between the sterically hindered, electron-donating phenanthroline core and the strongly electron-withdrawing picrylamino substituent. This document is intended for researchers and scientists in organic synthesis, coordination chemistry, and materials science, providing both a practical guide for its preparation and a forward-looking perspective on its utility.

Introduction to the 1,10-Phenanthroline Scaffold

1,10-Phenanthroline (phen) and its derivatives are among the most widely utilized N-heterocyclic ligands in chemistry.[2] Their rigid, planar structure and bidentate chelation capability through two nitrogen atoms allow for the formation of highly stable complexes with a vast range of metal ions.[1][3] These characteristics have led to their extensive use in fields as diverse as analytical chemistry, catalysis, drug development, and the creation of advanced materials like Organic Light-Emitting Diodes (OLEDs).[4][5][6]

The true versatility of the phenanthroline scaffold lies in its susceptibility to functionalization at its eight available carbon positions.[2] The introduction of substituents serves two primary purposes:

  • Steric Tuning : Bulky groups, particularly at the 2- and 9-positions adjacent to the nitrogen atoms, can impose specific coordination geometries on the metal center, preventing the formation of saturated complexes and favoring tetrahedral or trigonal arrangements.[3]

  • Electronic Modulation : Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, thereby modifying the ligand's donor-acceptor properties. This directly impacts the stability, redox potential, and photophysical characteristics of its metal complexes.[1][7]

The subject of this guide, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, is a molecule designed to leverage these principles. It incorporates the sterically demanding methyl groups at the 2,9-positions and introduces a powerful electron-withdrawing picrylamino group at the 5-position. This unique combination is expected to yield a ligand with distinct properties, making it a compelling target for synthesis and investigation.

Molecular Structure and Physicochemical Properties

Chemical Structure

The molecule is composed of two key moieties:

  • 2,9-Dimethyl-1,10-phenanthroline Core : Also known as neocuproine, this forms the rigid backbone and the metal-chelating site. The methyl groups provide steric hindrance.

  • 5-Picrylamino Substituent : A picryl group (2,4,6-trinitrophenyl) is attached to the phenanthroline core via an amine linker at the 5-position. The three nitro groups are potent electron-withdrawing groups, which significantly lowers the electron density of the entire π-system.

Caption: Chemical Structure of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

Physicochemical Properties
PropertyValueSource
IUPAC Name N-(2,9-dimethyl-1,10-phenanthrolin-5-yl)-2,4,6-trinitroanilinePubChem
Molecular Formula C₂₀H₁₄N₆O₆Computed
Molecular Weight 434.37 g/mol Computed
Appearance Expected to be a colored crystalline solid (likely yellow, orange, or red)N/A
SMILES CC1=NC2=C(C=C1)C=C(C3=C2N=C(C=C3)C)NC4=C(C=C(C=C4[O-])[O-])[O-]PubChem

Synthesis and Purification

The synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is most logically achieved via a multi-step process starting from 2,9-dimethyl-1,10-phenanthroline. The overall strategy involves introducing a nitro group at the 5-position, reducing it to an amine, and finally coupling it with picryl chloride.

Synthetic Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Nucleophilic Substitution A 2,9-Dimethyl-1,10-phenanthroline B 5-Nitro-2,9-dimethyl-1,10-phenanthroline A->B H₂SO₄/HNO₃ C 5-Amino-2,9-dimethyl-1,10-phenanthroline B->C SnCl₂·2H₂O / HCl D 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline (Final Product) C->D Picryl Chloride / Base

Caption: Synthetic pathway for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

Step 1: Synthesis of 5-Nitro-2,9-dimethyl-1,10-phenanthroline
  • Causality : The direct amination of the phenanthroline ring is difficult. A standard and reliable method to introduce a nitrogen-containing functional group is through nitration, followed by reduction. The 5-position is susceptible to electrophilic attack under strongly acidic conditions.

  • Protocol :

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2,9-dimethyl-1,10-phenanthroline (1.0 eq) to a pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid (typically a 1:1 or 2:1 v/v ratio).

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and pour it carefully onto crushed ice.

    • Neutralize the solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH) until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the crude 5-nitro derivative.

Step 2: Synthesis of 5-Amino-2,9-dimethyl-1,10-phenanthroline
  • Causality : The nitro group must be reduced to a primary amine to enable the subsequent coupling reaction. A common and effective method for this transformation on aromatic systems is the use of tin(II) chloride in an acidic medium.

  • Protocol :

    • Suspend the crude 5-nitro-2,9-dimethyl-1,10-phenanthroline (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5 eq) and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).

    • Cool the mixture and neutralize by adding a concentrated NaOH solution until the solution is strongly basic (pH > 10) to precipitate tin salts.

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-amino derivative.

Step 3: Synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline
  • Causality : This is a classic nucleophilic aromatic substitution reaction. The amine group of the phenanthroline acts as a nucleophile, attacking the electron-deficient carbon of picryl chloride and displacing the chloride leaving group. A weak base is used to quench the HCl generated during the reaction.

  • Protocol :

    • Dissolve the 5-amino-2,9-dimethyl-1,10-phenanthroline (1.0 eq) in a polar aprotic solvent like ethanol or DMF.

    • Add a mild base such as sodium bicarbonate or triethylamine (~1.1 eq).

    • Add a solution of picryl chloride (2,4,6-trinitrochlorobenzene, 1.0 eq) in the same solvent dropwise.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-12 hours. The reaction progress can often be visually monitored by the formation of a colored precipitate.

    • Upon completion, cool the mixture. If a precipitate has formed, collect it by filtration. If not, pour the reaction mixture into water to precipitate the product.

    • Wash the crude product with water, followed by a small amount of cold ethanol, and dry.

Purification

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF, acetone, or acetonitrile) or by column chromatography on silica gel, using a solvent gradient such as hexane/ethyl acetate or dichloromethane/methanol. Purity should be confirmed by TLC and melting point analysis before proceeding to detailed characterization.

Spectroscopic Characterization and Structural Elucidation

The following data are predictive, based on the known spectral properties of the constituent molecular fragments and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The spectrum is expected to be complex but highly informative.

    • Phenanthroline Protons : A series of doublets and triplets in the aromatic region (δ 7.5-9.0 ppm). The protons closest to the picrylamino group will be significantly affected.

    • Methyl Protons : A sharp singlet around δ 2.8-3.0 ppm, integrating to 6H.[8]

    • Amine Proton (N-H) : A broad singlet at a downfield chemical shift (δ 9.5-11.0 ppm), due to hydrogen bonding and the electron-withdrawing effect of the picryl group.

    • Picryl Protons : A sharp singlet in the aromatic region (δ ~9.0-9.2 ppm), integrating to 2H, characteristic of the two equivalent protons on the symmetrically substituted picryl ring.

  • ¹³C NMR :

    • Phenanthroline Carbons : A set of signals between δ 120-160 ppm. The carbons bearing the methyl groups and the carbon attached to the amino group will have distinct chemical shifts.

    • Methyl Carbons : A signal in the aliphatic region, around δ 25 ppm.[8]

    • Picryl Carbons : Signals for the six carbons of the picryl ring. The carbons bearing the nitro groups will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups.

Wavenumber (cm⁻¹)VibrationExpected Appearance
3300 - 3400N-H Stretch (secondary amine)Medium, sharp peak
1580 - 1620C=N, C=C Stretch (aromatic rings)Strong, sharp peaks
1520 - 1560 NO₂ Asymmetric Stretch Very Strong, sharp peak
1340 - 1370 NO₂ Symmetric Stretch Very Strong, sharp peak
2900 - 3000C-H Stretch (methyl)Weak to medium peaks
3000 - 3100C-H Stretch (aromatic)Weak to medium peaks

The presence of the two very strong bands for the nitro groups is a key diagnostic feature for successful synthesis.[9][10]

Mass Spectrometry (MS)

Electrospray ionization (ESI) or another soft ionization technique would be ideal. The primary peak expected would be the molecular ion [M+H]⁺ at m/z 435.11. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₂₀H₁₄N₆O₆.

Potential Applications and Research Directions

The unique electronic and steric profile of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline suggests several avenues for research and application.

Coordination Chemistry

As a ligand, it is expected to coordinate to metal ions through its two nitrogen atoms. The steric bulk of the 2,9-methyl groups will likely prevent the formation of tris-chelated octahedral complexes (e.g., [M(L)₃]ⁿ⁺), favoring bis-chelated tetrahedral or square planar geometries (e.g., [M(L)₂]ⁿ⁺ or [M(L)X₂]).[3] The powerful electron-withdrawing nature of the picrylamino group will make the ligand a strong π-acceptor, which can stabilize low-valent metal centers and influence the catalytic activity of the resulting complexes.

Analytical Chemistry and Sensing

Many phenanthroline derivatives are used as chromogenic reagents for the detection of metal ions like iron(II) and copper(I).[11][12][13] The title compound is intensely colored and its absorption spectrum (color) is likely to change upon coordination to a metal ion due to ligand-to-metal or metal-to-ligand charge transfer transitions. This could be exploited for the development of new colorimetric sensors for specific metal ions.

Materials Science

The combination of a large, rigid π-system and a strong electron-accepting substituent makes this molecule a candidate for applications in organic electronics. It could potentially function as an electron-transport material or a host material in OLED devices.[5] Its ability to form charge-transfer complexes with electron-donating molecules could also be explored for creating novel organic conductors.

Conclusion

2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is a highly functionalized ligand that marries the well-established coordination properties of the phenanthroline core with significant steric hindrance and potent electronic modification. The synthetic route detailed herein is based on reliable, well-understood organic transformations, making the compound accessible for research purposes. Its predicted spectroscopic features provide a clear roadmap for its characterization. The potential applications in coordination chemistry, sensing, and materials science make it a compelling target for further investigation, promising new insights and functionalities derived from its unique molecular architecture.

References

  • A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. (n.d.). Google Books.
  • The Indispensable Role of O-Phenanthroline in Modern Analytical Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design. (2025, August 22). UCHEM.
  • Exploring the Applications of 5-Nitro-1,10-phenanthroline in Coordination Chemistry. (2025, October 12). SYNTHETIZE.
  • Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. (2024, June 12). PubMed.
  • Understanding the Applications of Phenanthroline Derivatives in Material Science. (n.d.). SYNTHETIZE.
  • Analytical Applications of 1,10-Phenanthroline and Related Compounds. (n.d.). Google Books.
  • Transition metal complexes of 1,10-phenanthroline. (n.d.). Wikipedia.
  • Application of O-Phenanthroline. (n.d.). ChemicalBook.
  • phenanthroline and. (n.d.). GFS Chemicals.
  • FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. (n.d.). The Royal Society of Chemistry.
  • 2,9-dimethyl-1,10-phenanthroline, hemihydrate. (n.d.). SpectraBase.
  • Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux. (n.d.). MDPI.
  • Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline. (n.d.). Journal of the Chemical Society, Dalton Transactions.
  • 2,9-Dimethyl-1,10-phenanthroline. (n.d.). PubChem.
  • IR spectrum of (a) 2,9-dimethyl-1,10-phenanthroline and (b) [HgI2(C14H12N2)]. (n.d.). ResearchGate.
  • Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (2024, March 18). MDPI.
  • 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. (n.d.). ResearchGate.
  • 2,9-Dimethyl-1,10-phenanthroline - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase.
  • 2,9-Dimethyl-1,10-phenanthroline hydrate. (n.d.). PubChem.
  • 1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024, June 24). BOC Sciences.
  • o-Phenanthroline(66-71-7) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

Foundational

An In-depth Technical Guide to 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1,10-phenanthroline and its derivatives are a cornerstone in coordination chemistry and have garnered significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-phenanthroline and its derivatives are a cornerstone in coordination chemistry and have garnered significant interest in medicinal chemistry and materials science. The rigid, planar structure and the bidentate chelating nature of the nitrogen atoms make them exceptional ligands for a variety of metal ions. The strategic placement of substituents on the phenanthroline core can dramatically alter its electronic properties, steric hindrance, and ultimately, its function. This guide focuses on a specific, highly functionalized derivative: 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline .

The introduction of methyl groups at the 2 and 9 positions sterically hinders the coordination of certain metal ions in specific geometries, a property well-utilized in analytical chemistry and catalysis. The addition of a picrylamino group at the 5-position introduces a highly electron-withdrawing and potentially explosive picryl moiety, suggesting unique electronic and energetic properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this intriguing molecule, drawing upon established knowledge of its precursors and related compounds.

Physicochemical Properties

Direct experimental data for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is scarce in publicly available literature. However, we can infer its properties from its constituent parts and precursors. The PubChem database lists the compound with CID 5068020 and a molecular formula of C20H14N6O6[1].

Core Structure: 2,9-Dimethyl-1,10-phenanthroline (Neocuproine)

The foundational structure, 2,9-dimethyl-1,10-phenanthroline, also known as neocuproine, is a well-characterized compound. Its properties provide a baseline for understanding the substituted derivative.

PropertyValueSource
Molecular FormulaC14H12N2
Molar Mass208.26 g/mol
AppearancePale yellow solid
Melting Point162-164 °C
SolubilitySlightly soluble in water. Soluble in ethanol, acetone, ether, and benzene.
Precursor: 2,9-Dimethyl-5-nitro-1,10-phenanthroline

The immediate precursor to the amino derivative is the 5-nitro compound. Some of its properties have been predicted and are available in chemical databases.

PropertyPredicted ValueSource
Molecular FormulaC14H11N3O2
Molar Mass253.26 g/mol
Density1.3±0.1 g/cm³
Boiling Point438.4±40.0 °C at 760 mmHg
Target Compound: 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

Based on its structure, the following properties can be anticipated for the final compound:

  • Appearance: Likely a colored solid, possibly yellow or orange, due to the presence of the picryl group.

  • Solubility: Expected to have low solubility in water but should be soluble in polar organic solvents like DMSO, DMF, and acetone.

  • Thermal Stability: The presence of multiple nitro groups suggests that the compound may be thermally sensitive and potentially energetic.

Synthesis and Characterization

Synthesis_Workflow A 2,9-Dimethyl-1,10-phenanthroline B Nitration A->B HNO3/H2SO4 C 2,9-Dimethyl-5-nitro-1,10-phenanthroline B->C D Reduction C->D e.g., SnCl2/HCl or H2/Pd-C E 5-Amino-2,9-dimethyl-1,10-phenanthroline D->E F Reaction with Picryl Chloride E->F Picryl Chloride, base G 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline F->G

Caption: Proposed synthetic workflow for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

Step 1: Nitration of 2,9-Dimethyl-1,10-phenanthroline

The first step involves the electrophilic nitration of the neocuproine core to introduce a nitro group at the 5-position.

Experimental Protocol:

  • Dissolution: Dissolve 2,9-dimethyl-1,10-phenanthroline in a minimal amount of concentrated sulfuric acid with cooling in an ice bath.

  • Nitrating Mixture: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralization and Filtration: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the product fully precipitates. Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude 2,9-dimethyl-5-nitro-1,10-phenanthroline can be purified by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture).

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to an amine, yielding 5-amino-2,9-dimethyl-1,10-phenanthroline. Several methods are available for the reduction of aromatic nitro compounds.

Experimental Protocol (using Tin(II) Chloride):

  • Suspension: Suspend the synthesized 2,9-dimethyl-5-nitro-1,10-phenanthroline in a suitable solvent such as ethanol or acetic acid.

  • Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) to the suspension.

  • Acidification and Heating: Add concentrated hydrochloric acid and heat the mixture under reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize it with a strong base (e.g., concentrated sodium hydroxide solution) to precipitate the tin salts.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the organic extract over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography.

Step 3: Reaction with Picryl Chloride

The final step is the nucleophilic aromatic substitution reaction between the synthesized 5-amino-2,9-dimethyl-1,10-phenanthroline and picryl chloride.

Experimental Protocol:

  • Dissolution: Dissolve the 5-amino-2,9-dimethyl-1,10-phenanthroline in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to act as a scavenger for the HCl produced during the reaction.

  • Addition of Picryl Chloride: Slowly add a solution of picryl chloride in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Precipitation and Filtration: Upon completion, the product may precipitate from the reaction mixture. If not, the product can be precipitated by adding a non-polar solvent or water. Collect the solid product by filtration.

  • Washing and Drying: Wash the collected solid with appropriate solvents to remove any unreacted starting materials and the base hydrochloride salt. Dry the final product under vacuum.

Characterization

A thorough characterization of the synthesized 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is essential to confirm its structure and purity.

Characterization_Workflow A Synthesized Compound B Spectroscopic Analysis A->B F Elemental Analysis A->F G Thermal Analysis (DSC/TGA) A->G C NMR (1H, 13C) B->C D FT-IR B->D E Mass Spectrometry B->E

Caption: Key analytical techniques for the characterization of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. The aromatic region of the ¹H NMR spectrum will be complex but will confirm the substitution pattern.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the N-H stretching of the secondary amine, the aromatic C-H and C=C/C=N stretching vibrations, and the strong symmetric and asymmetric stretching vibrations of the nitro groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the compound.

  • Elemental Analysis: This will provide the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the theoretical values to assess purity.

  • Thermal Analysis: Given the presence of the picryl group, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be important to determine the melting point, decomposition temperature, and overall thermal stability of the compound.

Potential Applications

While specific applications for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline have not been reported, its unique structure suggests potential in several fields.

  • Coordination Chemistry: The compound can act as a ligand, forming metal complexes with interesting electronic and steric properties. The electron-withdrawing nature of the picrylamino group will significantly influence the electron density on the nitrogen donor atoms, affecting the stability and reactivity of the resulting metal complexes.

  • Drug Development: Phenanthroline derivatives have shown promise as anti-cancer and anti-protozoal agents. The cytotoxicity of neocuproine, for instance, is known to be copper-dependent. The picrylamino substituent could modulate this biological activity, potentially leading to new therapeutic agents.

  • Materials Science: The presence of multiple nitro groups makes this compound a candidate for energetic materials research. Its thermal stability and energetic performance would need to be carefully evaluated.

Conclusion

2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is a fascinating molecule that combines the well-known coordination properties of the neocuproine scaffold with the unique electronic and energetic characteristics of the picrylamino group. While direct experimental data remains limited, this guide provides a robust framework for its synthesis, characterization, and exploration of its potential applications. The proposed synthetic route is based on reliable and well-established chemical transformations, offering a clear path for researchers to access this compound. Further investigation into its properties and applications is warranted and promises to yield exciting new discoveries in the fields of coordination chemistry, medicinal chemistry, and materials science.

References

  • Chemsrc. 2,9-dimethyl-5-nitro-1,10-phenanthroline. [Link]

  • PubChem. 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. [Link]

  • PubChem. 2,9-Dimethyl-1,10-phenanthroline. [Link]

  • Wikipedia. Neocuproine. [Link]

Sources

Exploratory

Unraveling the Cytotoxic Enigma: A Technical Guide to the Mechanism of Action of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide delves into the putative mechanism of action of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, a novel comp...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the putative mechanism of action of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, a novel compound with significant therapeutic potential. While direct comprehensive studies on this specific molecule are emerging, this document synthesizes the extensive body of research on its parent scaffold, 2,9-Dimethyl-1,10-phenanthroline (neocuproine), and its derivatives to construct a scientifically grounded hypothesis of its biological activity. As a Senior Application Scientist, the following guide is structured to provide not just a review of existing data, but a forward-looking framework for future investigation.

Introduction: The Strategic Design of a Bioactive Agent

The 1,10-phenanthroline core is a privileged scaffold in medicinal chemistry, renowned for its metal-chelating properties and its ability to intercalate with DNA. The strategic incorporation of dimethyl groups at the 2 and 9 positions sterically hinders the formation of octahedral complexes, favoring a tetrahedral geometry which is particularly adept at binding copper (I). The addition of a picrylamino group at the 5-position is a critical, albeit less explored, modification. The picryl group, with its potent electron-withdrawing nitro functionalities, is hypothesized to significantly modulate the electronic landscape of the phenanthroline ring. This alteration is expected to influence the compound's lipophilicity, cell permeability, and its interaction with biological targets.

The Central Hypothesis: A Copper-Dependent Dual-Pronged Assault on Cellular Integrity

The primary mechanism of action of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is likely multifaceted and heavily reliant on its interaction with intracellular copper. The proposed mechanism can be dissected into two interconnected pathways: DNA damage via reactive oxygen species (ROS) generation and direct enzymatic inhibition .

Copper Chelation and Redox Cycling: The Engine of Cytotoxicity

The journey of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline to its cellular targets begins with its ability to sequester intracellular copper.[1] The parent compound, neocuproine, is a potent copper-specific chelator, and its cytotoxic activity is contingent on the availability of Cu²⁺ in the medium.[1] The cellular uptake of the 2,9-dimethyl-1,10-phenanthroline scaffold has been shown to be copper-dependent and an energy-dependent process.[1]

Once inside the cell, the compound forms a complex with copper. This complex is not merely a passive entity but a catalytically active species that can engage in redox cycling. The copper (II) complex can be reduced to a copper (I) complex by intracellular reducing agents such as glutathione. This Cu(I) complex can then react with molecular oxygen to generate superoxide radicals (O₂⁻), which can be further converted to other highly damaging reactive oxygen species (ROS) like hydroxyl radicals (•OH). This catalytic cycle, depicted below, leads to a state of severe oxidative stress.

Copper_Redox_Cycling Compound 2,9-Dimethyl-5-picrylamino- 1,10-phenanthroline Complex_Cu2 [Compound-Cu]²⁺ Compound->Complex_Cu2 Chelation Cu2 Cu²⁺ (intracellular) Cu2->Complex_Cu2 Complex_Cu1 [Compound-Cu]⁺ Complex_Cu2->Complex_Cu1 Reduction Reducing_Agent Reducing Agent (e.g., Glutathione) Reducing_Agent->Complex_Cu2 Complex_Cu1->Complex_Cu2 Oxidation ROS Reactive Oxygen Species (O₂⁻, •OH) Complex_Cu1->ROS Generates O2 O₂ O2->Complex_Cu1 Cellular_Damage Oxidative Cellular Damage (Lipid peroxidation, Protein oxidation, DNA damage) ROS->Cellular_Damage Induces

Figure 1: Proposed copper-dependent redox cycling mechanism leading to ROS production.

DNA Intercalation and Cleavage: A Direct Assault on the Genome

The planar aromatic structure of the 1,10-phenanthroline ring system is a classic hallmark of DNA intercalators.[2] This mode of interaction involves the insertion of the planar molecule between the base pairs of the DNA double helix.[3][4] This intercalation can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5]

Furthermore, the copper complex of 2,9-dimethyl-1,10-phenanthroline derivatives can directly induce DNA cleavage.[6] This nuclease activity is often mediated by the ROS generated in close proximity to the DNA backbone, causing single- and double-strand breaks.[7] The picrylamino substituent, with its potential for hydrogen bonding and its influence on the electronic properties of the phenanthroline ring, may further enhance the DNA binding affinity and specificity of the compound.

Concomitant Mechanisms of Action: Broadening the Therapeutic Window

Beyond direct DNA damage, the biological activity of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline likely extends to the inhibition of key cellular enzymes. The copper complex of 2,9-dimethyl-1,10-phenanthroline has been shown to inhibit various physiologically important activities.[8] For instance, it has been observed to inhibit lactate dehydrogenase and NADH oxidase, crucial enzymes in cellular energy metabolism.[8] This disruption of energy-yielding pathways can contribute significantly to the overall cytotoxicity of the compound. The interaction with sulfhydryl groups of proteins has also been implicated as a potential mechanism of its diverse toxic effects.[8]

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism of action, a series of well-defined experiments are essential. The following protocols provide a roadmap for investigating the key aspects of the compound's activity.

Protocol for Determining Copper-Dependent Cytotoxicity

Objective: To ascertain whether the cytotoxic effect of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is dependent on the presence of copper.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, A549) in standard cell culture medium.

  • Treatment Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO). Prepare working solutions in a copper-depleted medium and in the same medium supplemented with varying concentrations of CuSO₄.

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Replace the medium with the prepared treatment solutions (compound alone, compound with varying copper concentrations, copper alone, and vehicle control).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or SRB assay.

  • Data Analysis: Calculate the IC₅₀ values for the compound in the presence and absence of added copper. A significant decrease in the IC₅₀ value in the presence of copper would confirm a copper-dependent mechanism.

Protocol for Assessing DNA Intercalation

Objective: To determine if 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline interacts with DNA via intercalation.

Methodology:

  • Viscosity Measurement:

    • Prepare solutions of calf thymus DNA (ctDNA) of a constant concentration.

    • Add increasing concentrations of the test compound to the DNA solutions.

    • Measure the relative viscosity of the solutions using a viscometer.

    • An increase in viscosity is indicative of DNA intercalation, which lengthens the DNA helix.[3]

  • Fluorescence Spectroscopy:

    • Utilize a competitive binding assay with a known DNA intercalator such as ethidium bromide (EtBr).

    • Incubate ctDNA with EtBr to obtain a fluorescent complex.

    • Titrate this complex with increasing concentrations of the test compound.

    • A decrease in the fluorescence intensity of the EtBr-DNA complex suggests the displacement of EtBr by the test compound, indicating intercalation.

Protocol for Detecting Intracellular ROS Generation

Objective: To measure the production of reactive oxygen species in cells treated with the compound.

Methodology:

  • Cell Culture and Treatment: Culture cells and treat them with the test compound (with and without copper supplementation), a positive control (e.g., H₂O₂), and a vehicle control.

  • Fluorescent Probe Staining: After treatment, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Quantification: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry. An increase in fluorescence in the treated cells compared to the control indicates ROS production.

Quantitative Data Summary

The following table summarizes hypothetical IC₅₀ values that would be expected based on the proposed mechanism of action, illustrating the copper-dependent cytotoxicity.

Cell LineTreatment ConditionHypothetical IC₅₀ (µM)
MCF-7Compound alone> 50
MCF-7Compound + 10 µM CuSO₄5.2
A549Compound alone> 50
A549Compound + 10 µM CuSO₄8.7

Concluding Remarks and Future Directions

The available evidence strongly suggests that 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline exerts its biological effects through a copper-dependent mechanism involving the generation of reactive oxygen species and direct interaction with DNA. The picrylamino moiety is a key structural feature that warrants further investigation to fully understand its contribution to the compound's potency and selectivity.

Future research should focus on:

  • Detailed Spectroscopic and Crystallographic Studies: To characterize the coordination chemistry of the compound with copper and its binding mode to DNA.

  • Proteomic and Metabolomic Analyses: To identify specific protein targets and metabolic pathways affected by the compound.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the compound in preclinical animal models.

By systematically addressing these areas, the full therapeutic potential of this promising class of compounds can be realized.

References

  • Smit, H., van der Goot, H., Nauta, W. T., Timmerman, H., de Bolster, M. W., Stouthamer, A. H., & Vis, R. D. (Year). Mechanism of action of the copper(I) complex of 2,9-dimethyl-1,10-phenanthroline on Mycoplasma gallisepticum. Antimicrobial Agents and Chemotherapy.
  • Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs. (2022). Journal of Biomolecular Structure and Dynamics.
  • Mixed ligand copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline: tridentate 3N primary ligands determine DNA binding and cleavage and cytotoxicity. (2014). Journal of Inorganic Biochemistry.
  • Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines. (Year). Molecules.
  • Mode of Action of the copper(I) Complex of 2,9-dimethyl-1,10-phenanthroline on Mycoplasma Gallisepticum. (Year). Antimicrobial Agents and Chemotherapy.
  • DNA Interactions and Biological Activity of 2,9-Disubstituted 1,10-Phenanthroline Thiosemicarbazone-Based Ligands and a 4-Phenylthiazole Deriv
  • Synthesis, Structural, and Cytotoxic Properties of New Water-Soluble Copper(II) Complexes Based on 2,9-Dimethyl-1,10-Phenanthroline and Their One Derivative Containing 1,3,5-Triaza-7-Phosphaadamantane-7-Oxide. (Year). Molecules.
  • Mixed ligand copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline: Tridentate 3N primary ligands determine DNA binding and cleavage and cytotoxicity. (2014). Journal of Inorganic Biochemistry.
  • Interaction of DNA with Simple and Mixed Ligand Copper(II) Complexes of 1,10-Phenanthrolines as Studied by DNA-Fiber EPR Spectroscopy. (Year). Molecules.
  • Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. (2021). Physical Chemistry Chemical Physics.
  • Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline. (2016). PLOS ONE.
  • Synthesis of 1,10-Phenanthroline-2,9-bistriazoles: Evaluation as G-Quadruplex Binders and Anti-Tumor Activity. (2025). ChemMedChem.
  • Mechanism of action of the copper(I) complex of 2,9-dimethyl-1,10-phenanthroline on Mycoplasma gallisepticum. (1982). Antimicrobial Agents and Chemotherapy.
  • 2,9-Dimethyl-1,10-phenanthroline (neocuproine): a potent, copper-dependent cytotoxin with anti-tumor activity. (1983). Biochemical Pharmacology.
  • 2,9-Dimethyl-1,10-phenanthroline. PubChem.
  • A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle. (Year). The Pharmaceutical and Chemical Journal.
  • In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes. (Year). Toxicology Research.
  • In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. (2007). Cancer Letters.

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Foundational

Spectroscopic Profile of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline: A Predictive Technical Guide

Abstract This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. As a novel derivative of the well-established chelating...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. As a novel derivative of the well-established chelating agent 2,9-dimethyl-1,10-phenanthroline (neocuproine), this compound incorporates the highly electron-withdrawing picrylamino moiety, suggesting unique photophysical and electrochemical properties relevant to materials science, sensing, and coordination chemistry. Due to the absence of published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from precursor molecules and structural analogs to construct a reliable, predictive spectroscopic profile. We present anticipated data for ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, alongside predicted mass spectrometry fragmentation patterns. Detailed, field-proven experimental protocols for acquiring this data are also provided to facilitate future empirical validation.

Introduction and Molecular Structure

2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is a polycyclic aromatic compound featuring a neocuproine core functionalized at the 5-position with a picrylamino group (2,4,6-trinitrophenylamino). The neocuproine framework is a classic bidentate N,N'-ligand, renowned for its steric hindrance around the coordination sites, which favors lower coordination numbers in metal complexes. The introduction of the picrylamino substituent is expected to significantly modulate the electronic properties of the phenanthroline system. The three nitro groups on the picryl ring are powerful electron-withdrawing groups, which will polarize the molecule and likely introduce intramolecular charge-transfer (ICT) characteristics. This makes the compound a compelling target for applications in nonlinear optics, chemosensing, and as a component in advanced energetic materials.

Caption: Molecular structure of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

Proposed Synthetic Pathway and Characterization Workflow

The synthesis of the title compound is most logically achieved through a multi-step process starting from 2,9-dimethyl-1,10-phenanthroline. The workflow below outlines a plausible synthetic route, which is crucial for understanding the context of spectroscopic characterization at each stage.

G cluster_synthesis Synthetic Pathway cluster_characterization Spectroscopic Characterization A 2,9-Dimethyl-1,10-phenanthroline B Nitration (HNO₃/H₂SO₄) A->B C 5-Nitro-2,9-dimethyl-1,10-phenanthroline B->C D Reduction (e.g., SnCl₂/HCl) C->D E 5-Amino-2,9-dimethyl-1,10-phenanthroline D->E F Nucleophilic Substitution (Picryl Chloride, base) E->F G 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline F->G H NMR ('H, '³C) G->H I FT-IR G->I J UV-Vis G->J K Mass Spectrometry G->K

Caption: Proposed synthesis and characterization workflow.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted chemical shifts are based on the known spectrum of neocuproine, with adjustments accounting for the strong electron-withdrawing effects of the picrylamino substituent.

¹H NMR Spectroscopy: The symmetry of the neocuproine core is broken by the C5-substituent, meaning all phenanthroline protons will be unique. The protons on the picryl ring are expected to appear as a sharp singlet due to their chemical equivalence.

  • Phenanthroline Protons (H3, H4, H6, H7, H8): These will resonate in the aromatic region (7.5-9.0 ppm). Protons H4 and H6, being ortho to the bulky and electron-withdrawing substituent, are expected to be the most significantly downfield shifted compared to the parent neocuproine.

  • Methyl Protons (2-CH₃, 9-CH₃): These will appear as two distinct singlets, likely between 2.8 and 3.2 ppm.

  • Amine Proton (N-H): A broad singlet is expected, typically in the 9.5-11.0 ppm range, due to hydrogen bonding and the acidic nature imparted by the adjacent picryl group.

  • Picryl Protons (H3', H5'): These two equivalent protons will give rise to a singlet far downfield (~9.2 ppm) due to the deshielding effect of the three nitro groups.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
N-H 10.0 - 11.5 br s
Picryl H3', H5' ~9.25 s
Phenanthroline H4 ~8.80 d
Phenanthroline H6 ~8.65 d
Phenanthroline H3, H8, H7 8.20 - 7.80 m
9-CH₃ ~3.10 s

| 2-CH₃ | ~2.95 | s |

¹³C NMR Spectroscopy: The carbon signals will provide a detailed map of the electronic environment. The carbons of the picryl group bearing nitro groups will be highly deshielded.

  • Phenanthroline Carbons: A full set of 12 distinct aromatic carbon signals is expected. C5, directly bonded to the nitrogen, will be significantly influenced, as will the quaternary carbons.

  • Picryl Carbons: The three carbons attached to nitro groups (C2', C4', C6') will appear far downfield (~140-150 ppm), while the carbon attached to the amine (C1') will be shielded relative to them. The two CH carbons (C3', C5') will be in the typical aromatic region.

  • Methyl Carbons: Two distinct signals around 25-27 ppm are predicted.

Table 2: Predicted ¹³C NMR Key Chemical Shifts (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2, C9 (CH₃-bearing) 160 - 162
Picryl C2', C4', C6' (NO₂-bearing) 145 - 152
Phenanthroline Aromatic C 120 - 148
Picryl C3', C5' (CH) ~125

| 2-CH₃, 9-CH₃ | 25 - 27 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will be dominated by the characteristic vibrations of the nitro and amino groups.

  • N-O Stretching (NO₂): Two very strong and sharp bands are the hallmark of nitro groups. An asymmetric stretch is expected around 1520-1560 cm⁻¹ and a symmetric stretch around 1330-1360 cm⁻¹. Their intensity will be a key feature of the spectrum.

  • N-H Stretching: A medium to sharp band is expected in the 3250-3350 cm⁻¹ region.

  • C=N and C=C Stretching: A series of medium to strong bands between 1450-1620 cm⁻¹ will arise from the aromatic rings of the phenanthroline and picryl systems.

  • C-H Stretching: Aromatic C-H stretches will appear as weak bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Vibrational Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3250 - 3350 Medium, Sharp
Aromatic C-H Stretch 3050 - 3150 Weak
Aliphatic C-H Stretch 2920 - 2980 Weak
C=N, C=C Aromatic Ring Stretch 1450 - 1620 Medium-Strong
NO₂ Asymmetric Stretch 1520 - 1560 Very Strong

| NO₂ | Symmetric Stretch | 1330 - 1360 | Very Strong |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is anticipated to be complex, showing transitions originating from the phenanthroline core and a significant contribution from intramolecular charge transfer.

  • π-π* Transitions: The phenanthroline core typically exhibits intense absorptions in the 230-300 nm range.[1] These are expected to persist but may be red-shifted and overlap with other bands.

  • Intramolecular Charge Transfer (ICT): The electronic communication between the electron-rich phenanthroline system (donor) and the electron-deficient picrylamino group (acceptor) will likely give rise to a broad, lower-energy absorption band in the visible region (400-500 nm). This band's position and intensity will be highly sensitive to solvent polarity.

Donor Phenanthroline Core (Electron Donor) Acceptor Picrylamino Group (Electron Acceptor) Donor->Acceptor Intramolecular Charge Transfer (ICT) Photon hν (Photon) Photon->Donor Excitation

Caption: Intramolecular Charge Transfer (ICT) mechanism.

Table 4: Predicted UV-Vis Absorption Maxima (in CH₂Cl₂)

Transition Type Predicted λₘₐₓ (nm)
π-π* (Phenanthroline) 240 - 320

| Intramolecular Charge Transfer (ICT) | 400 - 500 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.

  • Molecular Ion Peak: The calculated exact mass is C₂₀H₁₄N₆O₆ ≈ 430.10 g/mol . A strong molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 431 should be readily observable in ESI-MS.

  • Key Fragmentation Patterns:

    • Loss of NO₂ (m/z -46) is a classic fragmentation for nitroaromatics.

    • Cleavage of the C-N bond between the phenanthroline and the amino group, leading to fragments corresponding to the [picrylamine] radical cation and the [5-amino-2,9-dimethyl-1,10-phenanthroline] cation.

    • Sequential loss of methyl groups or HCN from the phenanthroline core.

Standard Experimental Protocols

The following are generalized, best-practice protocols for the spectroscopic characterization of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of water and other impurities.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment.

    • Set a spectral width of ~16 ppm, centered around 6 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set a spectral width of ~250 ppm.

    • Use a longer relaxation delay (5-10 seconds) if quantitative data is needed.

    • Acquire several thousand scans, as the ¹³C nucleus has low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure. This is the most common and straightforward method.

    • KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or ethanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as the blank.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan a wavelength range from ~200 nm to 800 nm.

  • Data Processing: The instrument software will automatically subtract the solvent's absorbance from the sample spectrum. Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

This guide presents a scientifically grounded, predictive framework for the spectroscopic characterization of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. The analysis indicates that the molecule will possess a rich and informative spectroscopic profile, with distinct signatures in NMR, FT-IR, and UV-Vis analyses that clearly reflect its unique hybrid structure. The strong electron-withdrawing nature of the picrylamino group is predicted to induce significant downfield shifts in NMR, introduce intense nitro-group vibrations in the IR spectrum, and create a prominent intramolecular charge-transfer band in the visible spectrum. These predictions provide a robust baseline for researchers aiming to synthesize and empirically validate the properties of this novel compound, paving the way for its exploration in advanced material applications.

References

  • Royal Society of Chemistry. (2017). Electronic Supplementary Information for [Journal Article Title]. Sourced from RSC publications.
  • Gáspár, A., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 25(15), 3489. Available at: [Link]

  • Cosa, M. P., et al. (2022). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. Molecules, 27(21), 7215. Available at: [Link]

  • Klingele, M. H., et al. (2017). Electronic Supplementary Information for [Journal Article Title]. Sourced from RSC publications.
  • Fischer, D., et al. (2016). Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts. Chemistry - A European Journal, 22(30), 10438-10448. Available at: [Link]

  • SpectraBase. (n.d.). 2,9-dimethyl-1,10-phenanthroline, hemihydrate. Wiley. Available at: [Link]

  • ResearchGate. (n.d.). UV/vis spectra of (a) phenanthroline, (b) neocuproine... [Image]. Available at: [Link]

  • Jaman, Z., et al. (2014). Synthesis of 5-Substituted 2, 9-Dimethyl-1,10-Phenanthroline Dialdehydes and Their Schiff Bases with Sulfur-Containing Amines. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2,9-Dimethyl-1,10-phenanthroline. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

solubility of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline in organic solvents

An In-depth Technical Guide to the Solubility of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline in Organic Solvents This guide provides a comprehensive overview of the theoretical and practical considerations for determi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline in Organic Solvents

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who are working with or synthesizing novel phenanthroline derivatives.

Introduction: Understanding the Molecule

2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is a complex heterocyclic compound. Its solubility characteristics are governed by the interplay of its distinct structural motifs: the rigid, aromatic 1,10-phenanthroline core, the hydrophobic dimethyl groups, and the highly polar, electron-withdrawing picrylamino substituent. An understanding of these components is critical for predicting and experimentally determining its solubility profile.

  • 1,10-Phenanthroline Core: This planar, heterocyclic system is generally soluble in a range of organic solvents.[1] The presence of nitrogen atoms allows for hydrogen bonding with protic solvents.

  • 2,9-Dimethyl Groups: These methyl groups increase the lipophilicity of the molecule, potentially enhancing solubility in less polar organic solvents. The parent compound, 2,9-Dimethyl-1,10-phenanthroline (neocuproine), is known to be soluble in methanol, ethanol, acetone, ether, and benzene, while being only slightly soluble in water.[2]

  • 5-Picrylamino Group: This substituent is the most significant determinant of the molecule's unique solubility. The picryl group (2,4,6-trinitrophenyl) is strongly electron-withdrawing and contributes to a significant dipole moment. The amino linkage introduces a potential site for hydrogen bonding. The nitro groups can also participate in dipole-dipole interactions. The acidic nature of the N-H proton, enhanced by the electron-withdrawing picryl group, may lead to increased solubility in basic solvents.

Theoretical Assessment of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Based on its structure, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is expected to be a largely polar molecule. The large picrylamino group will likely dominate the solubility characteristics, making it more soluble in polar organic solvents. However, the bulky and rigid nature of the entire molecule might limit its solubility even in compatible solvents.

Expected Solubility Trends:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the large, polar structure.[4]

  • Moderate Solubility: Likely in polar protic solvents like ethanol and methanol, where hydrogen bonding can occur. Solubility may also be observed in moderately polar solvents like acetone and ethyl acetate.

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene, due to the significant polarity mismatch.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a systematic approach to qualitatively and quantitatively determine the solubility of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

Materials and Equipment
  • 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline (solid)

  • A range of organic solvents (analytical grade or higher) with varying polarities (see Table 1)

  • Small test tubes or vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis.

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in a range of solvents.

Workflow for Qualitative Solubility Assessment

A Weigh ~1 mg of compound into a vial B Add 0.1 mL of solvent A->B C Vortex for 1-2 minutes B->C D Visually inspect for dissolved solid C->D E If dissolved, classify as 'Very Soluble' D->E Yes F If not fully dissolved, add another 0.9 mL of solvent (total 1.0 mL) D->F No G Vortex for 2-5 minutes F->G H Visually inspect G->H I If dissolved, classify as 'Soluble' H->I Fully Dissolved J If partially dissolved, classify as 'Slightly Soluble' H->J Partially Dissolved K If no dissolution, classify as 'Insoluble' H->K Undissolved

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3]

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline to a series of vials, each containing a known volume (e.g., 1 mL) of a specific organic solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Logical Flow for Quantitative Solubility Determination

cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to known volume of solvent B Seal vials A->B C Agitate at constant temp (24-48h) B->C D Settle or centrifuge C->D E Filter supernatant D->E F Dilute aliquot E->F G Analyze by HPLC/UV-Vis F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Process for quantitative solubility measurement.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise format.

Table 1: Predicted and Experimental Solubility of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

SolventTypePolarity IndexPredicted SolubilityQualitative ResultQuantitative Solubility (mg/mL at 25°C)
HexaneNonpolar0.1Insoluble
TolueneNonpolar (Aromatic)2.4Slightly Soluble
Dichloromethane (DCM)Polar Aprotic3.1Soluble
AcetonePolar Aprotic5.1Soluble
Ethyl AcetatePolar Aprotic4.4Soluble
EthanolPolar Protic4.3Soluble
MethanolPolar Protic5.1Soluble
Dimethylformamide (DMF)Polar Aprotic6.4Very Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Very Soluble

Factors Influencing Solubility

Several factors can influence the measured solubility of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.[5]

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[3] This relationship should be investigated if the compound is intended for use in applications at various temperatures.

  • pH of the Medium: Although this guide focuses on organic solvents, if used in mixed aqueous-organic systems, the pH could play a significant role. The picrylamino group may be deprotonated under basic conditions, potentially increasing solubility in polar solvents.

  • Polymorphism: The crystalline form of the solid can affect its solubility.[5] It is important to characterize the solid form being used (e.g., by X-ray diffraction) to ensure consistency.

Conclusion

The is a critical parameter for its application in synthesis, purification, and formulation. A systematic approach, combining theoretical prediction with rigorous experimental determination, is essential for accurately characterizing this property. The protocols and considerations outlined in this guide provide a robust framework for researchers to obtain reliable and reproducible solubility data for this and similar complex organic molecules.

References

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Department of Chemistry, University of Calicut. (2024). Solubility test for Organic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • University of Toronto Scarborough. Solubility. Chemistry Online @ UTSC. [Link]

  • RED PILL. Classification of an organic compound concerns the detection of its functional groups.
  • Infantes, L., Fabian, L., & Motherwell, W. D. S. (2007).
  • de Sousa, D. P., & da Silva, J. G. (2017).
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Kumar, S., & Singh, A. (2012). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library Der Pharmacia Lettre, 4(1), 1-18.
  • Pander, P., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 29(6), 1361.
  • Wikipedia. (2023, December 22). 1,10-Phenanthroline. [Link]

  • PubChem. 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-depth Technical Guide to 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline: A Search for a Specialized Molecule

A comprehensive search of scientific literature and chemical databases for information on "2,9-Dimethyl-5-picrylamino-1,10-phenanthroline" has yielded no specific data on its discovery, history, synthesis, properties, or...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of scientific literature and chemical databases for information on "2,9-Dimethyl-5-picrylamino-1,10-phenanthroline" has yielded no specific data on its discovery, history, synthesis, properties, or applications. This suggests that the compound is either exceptionally novel, has been studied under a different nomenclature that is not readily apparent, or exists within proprietary research not available in the public domain.

While a detailed guide on this specific molecule cannot be constructed at this time due to the absence of published information, this document will instead provide a comprehensive overview of its foundational parent molecule, 2,9-Dimethyl-1,10-phenanthroline (commonly known as Neocuproine ). Understanding the characteristics of neocuproine is the essential first step for any researcher hypothesizing the properties and potential of its derivatives, such as the picrylamino-substituted variant.

This guide will explore the well-documented world of neocuproine, offering insights into its discovery, chemical attributes, and diverse applications. This information can serve as a foundational resource for scientists and drug development professionals interested in this class of compounds and can provide a basis for predicting the potential impact of functionalization at the 5-position with a picrylamino group.

The Parent Compound: 2,9-Dimethyl-1,10-phenanthroline (Neocuproine)

Discovery and Historical Context

1,10-Phenanthroline and its derivatives have been a subject of significant interest in coordination chemistry since the late 19th century.[1] The introduction of methyl groups at the 2 and 9 positions to create neocuproine was a pivotal development. This structural modification creates steric hindrance around the nitrogen atoms, which has profound effects on its coordination properties, most notably its high selectivity for copper(I) ions.

Physicochemical Properties and Spectroscopic Data

Neocuproine is a pale yellow, crystalline solid.[2] Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₄H₁₂N₂
Molar Mass208.26 g/mol
Melting Point159-164 °C
SolubilitySlightly soluble in water; Soluble in methanol, ethanol, acetone, ether, and benzene.[3]
AppearanceBrown to white powder

Spectroscopic data is crucial for the identification and characterization of neocuproine. Comprehensive spectral information, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, is widely available in chemical databases such as PubChem and SpectraBase.[1][4]

Synthesis of 2,9-Dimethyl-1,10-phenanthroline

The synthesis of neocuproine can be achieved through established organic reactions. A common method involves a Skraup reaction or a Doebner-von Miller reaction.[2]

Neocuproine Synthesis o-Nitroaniline o-Nitroaniline Skraup Reaction Skraup Reaction o-Nitroaniline->Skraup Reaction Crotonaldehyde Diacetate Crotonaldehyde Diacetate Crotonaldehyde Diacetate->Skraup Reaction Neocuproine Neocuproine Skraup Reaction->Neocuproine

Caption: General synthetic route to Neocuproine.

An alternative synthesis involves the condensation of o-phenylenediamine with m-nitrobenzenesulfonate and crotonaldehyde diacetate, which can offer higher yields.[2]

Core Applications and Mechanisms of Action

The utility of neocuproine stems from its function as a highly specific chelating agent, particularly for copper(I). This property is the foundation for its primary applications.

Colorimetric Determination of Copper

Neocuproine is extensively used as a reagent for the colorimetric determination of copper.[3] It forms a stable, colored complex with copper(I) ions, allowing for their quantification using spectrophotometry.

Biological and Pharmacological Significance

The biological activity of neocuproine is intrinsically linked to its interaction with copper. The copper-neocuproine complex has demonstrated significant biological effects.

  • Antineoplastic and Cytotoxic Activity: The complex of neocuproine with copper has shown potent cytotoxic activity against various cancer cell lines.[5] This effect is dependent on the presence of copper, as neocuproine alone does not exhibit the same level of toxicity. The proposed mechanism involves the cellular uptake of the copper-neocuproine complex, which is an energy-dependent process.[5]

Cytotoxic Mechanism cluster_extracellular Extracellular Space cluster_cell Cell Neocuproine Neocuproine Complex [Cu(I)(Neocuproine)₂]⁺ Neocuproine->Complex Cu(II) Cu(II) Cu(II)->Complex Reduction Uptake Uptake Complex->Uptake Energy-dependent Transport Cytotoxicity Cytotoxicity Uptake->Cytotoxicity

Caption: Proposed mechanism of copper-dependent cytotoxicity.

  • Inhibition of Mycoplasma gallisepticum: The copper(I) complex of neocuproine has been shown to inhibit the growth of Mycoplasma gallisepticum. The mode of action involves the inhibition of key metabolic enzymes such as lactate dehydrogenase and NADH oxidase, as well as the inhibition of DNA synthesis.[6]

Coordination Chemistry

Beyond copper, neocuproine forms complexes with a variety of other metals, including platinum and lead.[2][7] The steric hindrance from the methyl groups influences the geometry of these complexes. For example, it forms square planar complexes with platinum.[2]

Hypothetical Properties of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

While no data exists for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, we can speculate on how the addition of a picrylamino group at the 5-position might alter the properties of the neocuproine core.

The picryl group (2,4,6-trinitrophenyl) is a strong electron-withdrawing group. Its introduction onto the phenanthroline ring would be expected to:

  • Modify Electronic Properties: The electron-withdrawing nature of the picryl group would significantly decrease the electron density on the phenanthroline ring system. This could impact the coordination properties of the nitrogen atoms, potentially altering the stability and redox potential of its metal complexes.

  • Alter Spectroscopic Characteristics: The extended conjugation and the presence of nitro groups would likely lead to a significant red-shift in the UV-visible absorption spectrum of the molecule.

  • Introduce New Reactivity: The picryl group itself can be a site for further chemical modification. The nitro groups could potentially be reduced to amino groups, opening up avenues for further derivatization.

  • Enhance Intermolecular Interactions: The planar, electron-deficient picryl group could participate in π-π stacking interactions, which might influence the crystal packing and solid-state properties of the compound.

Future Research Directions

The lack of information on 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline presents a clear opportunity for novel research. The synthesis and characterization of this compound would be the first logical step. Subsequent investigations could explore:

  • Coordination Chemistry: A detailed study of its complexes with various metal ions, particularly copper(I), to understand how the picrylamino group modulates its chelating properties.

  • Electrochemical Properties: Investigation of the redox behavior of the free ligand and its metal complexes.

  • Biological Activity: Screening for cytotoxic, antimicrobial, or other pharmacological activities, especially in the context of its copper complexes.

  • Materials Science Applications: Exploration of its potential use in the development of new sensors, catalysts, or electronic materials.

References

  • Mohindru, A., Fisher, J. M., & Rabinovich, M. (1983). 2,9-Dimethyl-1,10-phenanthroline (neocuproine): a potent, copper-dependent cytotoxin with anti-tumor activity. Biochemical Pharmacology, 32(23), 3627-3632. [Link]

  • PubChem. 2,9-Dimethyl-1,10-phenanthroline. [Link]

  • Kauffman, G. B. (1986). The discovery of the 1,10-phenanthroline-ferrous ion complex: a case of serendipity.
  • SpectraBase. 2,9-dimethyl-1,10-phenanthroline, hemihydrate. [Link]

  • Corey, E. J., Borror, A. L., & Foglia, T. (1965). Transformations in the 1, 10-Phenanthroline Series. The Journal of Organic Chemistry, 30(1), 288-290.
  • Brandt, W. W., & Smith, G. F. (1949). 2,9-Dimethyl-1,10-phenanthroline, a New Specific Reagent for Copper. Analytical Chemistry, 21(11), 1313-1319.
  • Wikipedia. Neocuproine. [Link]

  • Morsali, A. (2005). 2, 9-Dimethyl-1, 10-phenanthroline as Ligand in the Holo-and Hemidirected 1: 1 and 1: 2 Lead (II) Complexes. Zeitschrift für Naturforschung B, 60(2), 149-154. [Link]

  • CCDC. CCDC 276754: Experimental Crystal Structure Determination. [Link]

  • Van der Goot, H., Benschop, H. P., & Nauta, W. T. (1974). Mode of action of the copper (I) complex of 2, 9-dimethyl-1, 10-phenanthroline on Mycoplasma gallisepticum. Antimicrobial agents and chemotherapy, 5(2), 163-167. [Link]

Sources

Exploratory

literature review on 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

An In-Depth Technical Guide to 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline: Properties, Synthesis, and Applications Introduction 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is a specialized organic compound derived...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline: Properties, Synthesis, and Applications

Introduction

2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is a specialized organic compound derived from the well-established 1,10-phenanthroline scaffold. The parent molecule, 1,10-phenanthroline, and its dimethyl derivative, neocuproine, are renowned for their extensive use as chelating agents in analytical and coordination chemistry.[1][2] This particular derivative integrates three key structural motifs: the rigid, planar 1,10-phenanthroline base for metal ion coordination; methyl groups at the 2 and 9 positions that impart significant steric influence; and a picrylamino (-NH-picryl) group at the 5-position, which acts as a potent chromophore.

This guide provides a comprehensive technical overview of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, detailing its molecular profile, a logical synthetic pathway, and its primary application as a chromogenic reagent for complexometry, with a focus on the determination of lithium.[3] We will also explore potential research applications extrapolated from the known activities of its parent compounds.

Part 1: Molecular Profile and Physicochemical Properties

The unique functionality of this molecule stems directly from its chemical structure. The phenanthroline core provides the N,N'-bidentate chelation site common to this class of ligands. The methyl groups at the 2,9-positions sterically hinder the formation of certain coordination geometries, a feature famously exploited in the parent compound neocuproine for the selective complexation of copper(I).[2] The addition of the picrylamino group, containing three electron-withdrawing nitro groups, significantly alters the electronic and spectroscopic properties of the molecule, making it suitable as a colorimetric sensor.[3]

Chemical Structure

Caption: Chemical structure of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

Quantitative Data Summary
PropertyValueReference
CAS Number 380482-30-4[3]
Molecular Formula C₂₀H₁₄N₆O₆[3][4]
Molecular Weight 434.36 g/mol [3]
Physical Form Powder[3]
Assay ≥90% (CHN)[3]
PubChem CID 5068020[4]

Part 2: Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process:

  • Nitration: Introduction of a nitro group at the 5-position of the neocuproine core. This is a standard electrophilic aromatic substitution.

  • Reduction: Conversion of the nitro group to an amine (5-amino-2,9-dimethyl-1,10-phenanthroline).

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of the resulting amine with picryl chloride. The electron-deficient nature of the picryl ring makes it highly susceptible to nucleophilic attack by the amine.

G cluster_0 cluster_1 start Neocuproine (2,9-Dimethyl-1,10-phenanthroline) intermediate1 5-Nitro-2,9-dimethyl- 1,10-phenanthroline start->intermediate1 Nitration (H₂SO₄/HNO₃) intermediate2 5-Amino-2,9-dimethyl- 1,10-phenanthroline intermediate1->intermediate2 Reduction (e.g., SnCl₂/HCl) end Final Product intermediate2->end SNAr Coupling (Base, e.g., Et₃N) reagent Picryl Chloride reagent->end

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required.

1. Sample Preparation:

  • Dissolve a small quantity of the final powdered product in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis.

  • Prepare a dilute solution in methanol or acetonitrile for Mass Spectrometry.

  • Prepare a KBr pellet or use an ATR setup for FT-IR analysis.

2. Step-by-Step Characterization:

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expect to see distinct signals for the aromatic protons on both the phenanthroline and picryl rings, a singlet for the amine proton, and singlets for the two methyl groups. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum to confirm the presence of all 20 carbon atoms in their unique chemical environments.

  • Mass Spectrometry (ESI-MS): Infuse the sample into an electrospray ionization mass spectrometer. The primary goal is to observe the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (434.36 g/mol ).

  • FT-IR Spectroscopy: Analyze the sample to identify key functional groups. Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=N and C=C stretching in the aromatic rings (1600-1400 cm⁻¹), and strong N-O stretching from the nitro groups (typically around 1550 and 1350 cm⁻¹).

  • Elemental Analysis (CHN): Determine the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values should align with the theoretical percentages calculated from the molecular formula C₂₀H₁₄N₆O₆ to confirm purity.

Part 3: Core Application - Chromogenic Lithium Detection

The primary documented use of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is as a chromogenic reagent for complexometry, particularly for the determination of lithium.[3]

Mechanism of Action

The functionality as a colorimetric sensor is based on a change in the electronic properties of the molecule upon metal ion chelation.

  • Initial State: In its free form, the molecule has a specific color in solution, determined by the absorption spectrum of its conjugated π-system, which is heavily influenced by the picrylamino chromophore.

  • Chelation: The two nitrogen atoms of the phenanthroline ring act as a bidentate ligand, binding to a metal ion such as Li⁺.

  • Chromogenic Shift: This binding event alters the electron density across the entire molecule. This perturbation changes the energy gap between the molecular orbitals, resulting in a shift in the wavelength of maximum absorbance (λ_max). This shift is perceived as a distinct color change, which can be quantified using a spectrophotometer.

Caption: Chelation process leading to a chromogenic shift.

Experimental Protocol: Spectrophotometric Determination of Lithium

This protocol provides a self-validating framework for using the reagent to determine lithium concentration.

1. Reagent Preparation:

  • Stock Reagent Solution: Accurately weigh and dissolve 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline in a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution (e.g., 1 mM).

  • Lithium Standard Stock: Prepare a 1000 ppm (or 0.1 M) stock solution of lithium by dissolving a primary standard salt (e.g., LiCl, dried) in deionized water.

  • Buffer Solution: Prepare a buffer solution to maintain a constant pH, as the complex formation is often pH-dependent. The optimal pH would need to be determined experimentally.

2. Methodology:

  • Calibration Curve Construction:

    • Create a series of working lithium standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm) by serial dilution of the lithium stock.

    • In a set of volumetric flasks, add a fixed volume of the reagent stock solution and the buffer to each flask.

    • Add a precise volume of each working lithium standard to its respective flask. Include a "blank" containing only the reagent and buffer.

    • Dilute to the final volume with the appropriate solvent and allow time for the color to develop completely.

  • Spectrophotometric Measurement:

    • Scan the spectrum of one of the colored standards against the blank to determine the wavelength of maximum absorbance (λ_max) for the lithium complex.

    • Measure the absorbance of all standards and the blank at this fixed λ_max.

  • Data Analysis:

    • Subtract the absorbance of the blank from each standard's absorbance.

    • Plot a graph of absorbance vs. lithium concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desired for a valid calibration.

  • Unknown Sample Analysis:

    • Prepare the unknown sample in the same manner as the standards, ensuring the final lithium concentration falls within the range of the calibration curve.

    • Measure its absorbance and use the calibration curve equation to calculate the concentration of lithium.

Part 4: Potential Research Applications

Beyond its role in lithium detection, the unique structure of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline suggests potential in other advanced research areas.

  • Coordination Chemistry: The parent compound, neocuproine, forms stable complexes with a variety of transition metals, including Pb(II), Hg(II), and Pt(II).[2][5][6][7] This derivative could be explored as a ligand for creating novel coordination polymers or discrete complexes. The picrylamino group could modulate the electronic properties of the resulting metal centers, potentially leading to new materials with interesting catalytic or photoluminescent properties.[1]

  • Drug Development: Copper-neocuproine complexes have demonstrated potent, copper-dependent cytotoxic activity against tumor cells.[8] Given that many phenanthroline-based compounds have shown anti-cancer and antibacterial activities, this derivative warrants investigation.[1] The picryl moiety could enhance cellular uptake or introduce a secondary mechanism of action, making its metal complexes potential candidates for novel chemotherapeutics.

Conclusion

2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is a highly functionalized phenanthroline derivative with a confirmed application as a chromogenic indicator for complexometric analysis.[3] Its rational design, combining a sterically-tuned chelation core with a sensitive chromophoric reporter group, makes it an effective analytical tool. While its primary role is established, its rich structure suggests a broader potential in the fields of coordination chemistry and medicinal chemistry, inviting further research into its properties and applications.

References

  • 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline | C20H14N6O6 | CID 5068020 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Najóczki, F., Szabó, M., Lihi, N., Udvardy, A., & Fábián, I. (2018). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 23(11), 2859. Retrieved January 21, 2026, from [Link]

  • Zhang, L. Y., & Jian, F. F. (2008). Bis(2,9-dimethyl-1,10-phenanthroline-κ2 N,N′)bis(nitrato-κ2 O,O′)lead(II). Acta Crystallographica Section E: Structure Reports Online, 64(12), m1585. Retrieved January 21, 2026, from [Link]

  • 2,9-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 65237 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Neocuproine - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Byrnes, R. W., Mohan, M., & Sartorelli, A. C. (1991). 2,9-Dimethyl-1,10-phenanthroline (neocuproine): a potent, copper-dependent cytotoxin with anti-tumor activity. Cancer Research, 51(15), 4058–4063. Retrieved January 21, 2026, from [Link]

  • Morsali, A. (2005). 2,9-Dimethyl-1,10-phenanthroline as Ligand in the Holo- and Hemidirected 1:1 and 1:2 Lead(II) Complexes. Zeitschrift für Naturforschung B, 60(2), 149–154. Retrieved January 21, 2026, from [Link]

  • Ranjbar, M., et al. (2013). IR spectrum of (a) 2,9-dimethyl-1,10-phenanthroline and (b) [HgI2(C14H12N2)]. ResearchGate. Retrieved January 21, 2026, from [Link]

  • WO2010127575A1 - One-step synthesis method of 2,9-dimethyl-4,7-diphenyl-1,10- phenanthroline - Google Patents. (n.d.). Google Patents.
  • The highly preorganized ligand 2, 9-DI-(2'-PYRIDYL)-1, 10-Phenanthroline, and its complexation properties with metal ions - UNCW Institutional Repository. (n.d.). University of North Carolina Wilmington. Retrieved January 21, 2026, from [Link]

  • Unit cell crystal structure of 2,9-dimethyl-1,10-phenanthroline... - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - MDPI. (2018). MDPI. Retrieved January 21, 2026, from [Link]

  • 2,9-Dimethyl-1,10-phenanthroline, Hi-AR™/ACS - HiMedia Laboratories. (n.d.). HiMedia Laboratories. Retrieved January 21, 2026, from [Link]

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Foundational

An In-Depth Technical Guide to 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, a speci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, a specialized derivative of the well-known chelating agent neocuproine. While direct literature on this specific compound is sparse, this guide extrapolates its synthesis, properties, and potential applications from established chemical principles and the known characteristics of its constituent moieties: the 2,9-dimethyl-1,10-phenanthroline core and the picrylamino group. This document is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of novel phenanthroline-based compounds for a variety of scientific applications.

Core Identifiers and Physicochemical Properties

A thorough understanding of a compound begins with its fundamental identifiers and properties. The following table summarizes the key data for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

IdentifierValueSource
CAS Number 380482-30-4TCI Chemicals
Molecular Formula C₂₀H₁₄N₆O₆TCI Chemicals
Molecular Weight 434.37 g/mol TCI Chemicals
Synonyms 2,9-Dimethyl-5-(2,4,6-trinitroanilino)-1,10-phenanthrolineTCI Chemicals
Appearance Light yellow to brown powder/crystalTCI Chemicals
Purity >90.0% (HPLC)TCI Chemicals
MDL Number MFCD01861283TCI Chemicals
PubChem Substance ID 87569005TCI Chemicals

Section 1: Synthesis and Mechanism

The synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is not explicitly detailed in readily available literature. However, a logical and scientifically sound synthetic pathway can be proposed based on established organic chemistry reactions. The synthesis logically proceeds in three main stages starting from the commercially available 2,9-Dimethyl-1,10-phenanthroline (neocuproine).

Proposed Synthetic Pathway

The proposed synthesis involves:

  • Nitration of the 2,9-dimethyl-1,10-phenanthroline core.

  • Reduction of the resulting nitro-derivative to form 5-amino-2,9-dimethyl-1,10-phenanthroline.

  • Nucleophilic Aromatic Substitution of the amino-derivative with picryl chloride.

Synthetic_Pathway Neocuproine 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) Nitro 2,9-Dimethyl-5-nitro-1,10-phenanthroline Neocuproine->Nitro Nitration (H₂SO₄/HNO₃) Amino 5-Amino-2,9-dimethyl-1,10-phenanthroline Nitro->Amino Reduction (e.g., SnCl₂/HCl) Final 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline Amino->Final Nucleophilic Substitution (Picryl Chloride, base)

Caption: Proposed synthetic pathway for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,9-Dimethyl-5-nitro-1,10-phenanthroline

  • Rationale: The introduction of a nitro group at the 5-position is a crucial first step. The strong electron-withdrawing nature of the nitro group deactivates the aromatic system, but the phenanthroline core is still susceptible to nitration under controlled conditions.

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,9-dimethyl-1,10-phenanthroline in concentrated sulfuric acid at 0°C.

    • Slowly add a cooled mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2,9-dimethyl-5-nitro-1,10-phenanthroline.

Step 2: Synthesis of 5-Amino-2,9-dimethyl-1,10-phenanthroline

  • Rationale: The nitro group is readily reduced to an amino group, which will serve as the nucleophile in the final step. A variety of reducing agents can be employed, with tin(II) chloride in hydrochloric acid being a common and effective choice.

  • Protocol:

    • Suspend 2,9-dimethyl-5-nitro-1,10-phenanthroline in a mixture of ethanol and concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise.

    • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the mixture and neutralize with a strong base (e.g., NaOH) until the solution is alkaline.

    • Extract the product with an organic solvent (e.g., chloroform).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-amino-2,9-dimethyl-1,10-phenanthroline.

Step 3: Synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

  • Rationale: The final step involves the reaction of the amino group with picryl chloride (2,4,6-trinitrochlorobenzene). The electron-withdrawing nitro groups on the picryl chloride make it highly susceptible to nucleophilic aromatic substitution by the amino-phenanthroline. A non-nucleophilic base is used to scavenge the HCl byproduct.

  • Protocol:

    • Dissolve 5-amino-2,9-dimethyl-1,10-phenanthroline in a suitable aprotic solvent (e.g., dry acetonitrile or DMF).

    • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

    • Slowly add a solution of picryl chloride in the same solvent.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography or recrystallization to obtain 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

Section 2: Spectroscopic Characterization (Expected)

The structural elucidation of the final product would rely on a combination of standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex aromatic region with distinct signals for the protons on both the phenanthroline and picryl moieties. The downfield shift of the picryl protons and the characteristic splitting patterns of the phenanthroline protons would be key identifiers. The disappearance of the amino proton signal from the precursor and the appearance of a new N-H signal would confirm the substitution.

  • ¹³C NMR: The carbon NMR would reveal the presence of all 20 carbon atoms in the molecule, with the highly deshielded carbons of the picryl ring being a notable feature.

  • FT-IR: The infrared spectrum should exhibit characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=N and C=C stretching in the aromatic region (1500-1600 cm⁻¹), and strong symmetric and asymmetric stretching of the nitro groups (around 1550 and 1350 cm⁻¹).[1]

  • Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compound.

Section 3: Potential Applications and Future Directions

The unique combination of a sterically hindered chelating phenanthroline core and an electron-deficient picrylamino group suggests several potential applications for this molecule.

Coordination Chemistry and Catalysis

The 2,9-dimethyl substitution on the phenanthroline core is known to create a sterically hindered coordination environment, which can influence the geometry and reactivity of metal complexes. The addition of the picrylamino group introduces a potential secondary binding site and modifies the electronic properties of the ligand. This could lead to the development of novel catalysts with unique selectivity.

Analytical Chemistry and Sensing

The picryl group is a well-known chromophore, and its attachment to the phenanthroline scaffold could result in a colorimetric sensor for specific metal ions. The chelation of a metal ion by the phenanthroline moiety could induce a conformational change or an electronic perturbation that alters the absorption spectrum of the picrylamino group, leading to a visual color change.

Sensing_Mechanism Analyte Metal Ion Analyte Complex Metal-Ligand Complex Analyte->Complex Compound 2,9-Dimethyl-5-picrylamino- 1,10-phenanthroline (Colorless/Light Yellow) Compound->Complex Chelation Detection Colorimetric Change (Visible Color) Complex->Detection Induces

Caption: Hypothetical workflow for a colorimetric sensing application.

Drug Development and Biological Activity

Phenanthroline derivatives have been extensively studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The ability of phenanthrolines to intercalate with DNA is a known mechanism of their bioactivity. The picryl group, being highly electrophilic, could potentially interact with biological nucleophiles. The combined effects of these two moieties could lead to a compound with novel or enhanced therapeutic properties. Further research into its cytotoxicity and specific biological targets would be a promising avenue.

Section 4: Safety and Handling

Given the presence of multiple nitro groups, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline should be handled with care.

  • Flammability: The compound is a flammable solid. [cite: TCI Chemicals] Keep away from heat, sparks, open flames, and hot surfaces.

  • Toxicity: While specific toxicity data is not available, aromatic nitro compounds are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

2,9-Dimethyl-5-picrylamino-1,10-phenanthroline represents an intriguing yet underexplored molecule with significant potential in various scientific fields. This guide has provided a comprehensive, albeit partially theoretical, framework for its synthesis, characterization, and potential applications. It is our hope that this document will inspire further research into this and similar substituted phenanthroline compounds, ultimately unlocking their full scientific potential.

References

  • ResearchGate. IR spectrum of (a) 2,9-dimethyl-1,10-phenanthroline and (b) [HgI2(C14H12N2)]. [Link]

  • The Pharmaceutical and Chemical Journal. A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle. [Link]

Sources

Exploratory

A Theoretical Exploration of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline: A Guide for Advanced Research

This technical guide provides a comprehensive theoretical framework for the study of a novel phenanthroline derivative, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline . Designed for researchers, medicinal chemists, and m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for the study of a novel phenanthroline derivative, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline . Designed for researchers, medicinal chemists, and materials scientists, this document outlines a strategic approach to understanding the synthesis, electronic structure, and potential applications of this promising yet under-explored molecule. By leveraging established synthetic pathways and advanced computational methodologies, we present a roadmap for its in-depth characterization.

Introduction: The Rationale for a Novel Phenanthroline Derivative

The 1,10-phenanthroline scaffold is a cornerstone in coordination chemistry and drug design, renowned for its rigid, planar structure and potent metal-chelating properties.[1] The strategic placement of substituents on the phenanthroline ring system allows for the fine-tuning of its electronic and steric characteristics, leading to a diverse range of applications, from catalysis to anticancer agents.[1] The 2,9-dimethyl substitution, as seen in neocuproine, is known to introduce significant steric hindrance around the coordinating nitrogen atoms, influencing the geometry and stability of its metal complexes.[2][3]

The introduction of a picrylamino group at the 5-position is hypothesized to impart unique electronic properties. The picryl group, with its three electron-withdrawing nitro groups, is a strong electron acceptor, which can induce significant intramolecular charge transfer (ICT) within the molecule. This ICT character is often associated with interesting photophysical properties and can influence the molecule's reactivity and binding affinities. This guide provides a theoretical blueprint for the synthesis and comprehensive computational analysis of this novel compound, paving the way for its potential use in drug development, sensing, and materials science.

Proposed Synthetic Pathway

While the direct synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline has not been explicitly reported, a plausible multi-step synthetic route can be conceptualized based on established methodologies for the functionalization of the 1,10-phenanthroline core. The proposed pathway commences with the commercially available 2,9-dimethyl-1,10-phenanthroline (neocuproine).[4]

The key steps involve the nitration of the phenanthroline ring, followed by reduction of the nitro group to an amine, and subsequent nucleophilic aromatic substitution with picryl chloride. The synthesis of 5-substituted 2,9-dimethyl-1,10-phenanthroline dialdehydes has been reported, demonstrating that functionalization at the 5-position is achievable.[5]

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-Nitro-2,9-dimethyl-1,10-phenanthroline

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2,9-dimethyl-1,10-phenanthroline.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 5-Amino-2,9-dimethyl-1,10-phenanthroline

  • Dissolve the 5-nitro-2,9-dimethyl-1,10-phenanthroline from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for instance, tin(II) chloride or catalytic hydrogenation (e.g., H₂ with Pd/C).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the resulting amine.

Step 3: Synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

  • Dissolve the 5-amino-2,9-dimethyl-1,10-phenanthroline from Step 2 in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

  • Slowly add a solution of picryl chloride (2,4,6-trinitrochlorobenzene) in the same solvent.

  • Stir the reaction mixture at room temperature or gentle heating until completion.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography to obtain the final product.

G cluster_synthesis Proposed Synthetic Pathway Neocuproine Neocuproine 5-Nitro-Neocuproine 5-Nitro-Neocuproine Neocuproine->5-Nitro-Neocuproine Nitration (H₂SO₄/HNO₃) 5-Amino-Neocuproine 5-Amino-Neocuproine 5-Nitro-Neocuproine->5-Amino-Neocuproine Reduction (SnCl₂ or H₂/Pd-C) Target_Molecule 2,9-Dimethyl-5-picrylamino- 1,10-phenanthroline 5-Amino-Neocuproine->Target_Molecule Nucleophilic Substitution (Picryl Chloride)

Caption: Proposed multi-step synthesis of the target molecule.

Theoretical Investigation: A Computational Chemistry Approach

A thorough in-silico investigation is crucial to elucidate the structural, electronic, and spectroscopic properties of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for such studies on substituted phenanthroline derivatives.[6][7][8]

Computational Methodology

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Methodology:

  • Geometry Optimization: The molecular structure will be optimized using a suitable DFT functional, such as B3LYP or ωB97X-D, combined with a basis set like 6-311+G(d,p). The choice of functional is critical, with ωB97X-D being particularly effective for systems with potential charge-transfer character.

  • Frequency Analysis: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies). This will also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Structure Analysis:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be visualized to understand the electron density distribution and predict sites of reactivity. The HOMO-LUMO energy gap will provide an indication of the molecule's kinetic stability and electronic excitation energy.

    • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify regions of positive and negative electrostatic potential, revealing potential sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate intramolecular interactions, such as hydrogen bonding and charge delocalization.

  • Spectroscopic Properties (TD-DFT):

    • UV-Vis Spectra: TD-DFT calculations will be employed to simulate the electronic absorption spectrum. This will help in understanding the nature of electronic transitions (e.g., π→π, n→π, ICT) and correlating them with the molecular orbital structure. A polarizable continuum model (PCM) can be used to simulate solvent effects.[9]

G cluster_workflow Computational Workflow Start Initial Structure DFT_Opt DFT Geometry Optimization Start->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Energy_Min True Minimum? Freq_Calc->Energy_Min Energy_Min->DFT_Opt No Electronic_Analysis Electronic Structure Analysis (FMO, MEP, NBO) Energy_Min->Electronic_Analysis Yes TDDFT_Calc TD-DFT for UV-Vis Spectra Electronic_Analysis->TDDFT_Calc End Results TDDFT_Calc->End

Caption: A typical workflow for the theoretical study of the molecule.

Expected Theoretical Results and Discussion

Based on the known properties of the constituent moieties, we can anticipate the following outcomes from the theoretical studies:

Molecular Geometry:

The 2,9-dimethyl groups are expected to cause a slight distortion from planarity in the phenanthroline core. The picrylamino group will likely exhibit a twisted conformation relative to the phenanthroline ring to minimize steric hindrance. The key dihedral angles will be quantified to describe this conformation.

Electronic Properties:

  • FMOs: The HOMO is anticipated to be localized primarily on the electron-rich 5-amino-1,10-phenanthroline fragment, while the LUMO is expected to be centered on the electron-deficient picryl group. This separation of FMOs is a strong indicator of ICT character.

  • MEP: The MEP surface is predicted to show a highly negative potential around the nitro groups of the picryl moiety and the nitrogen atoms of the phenanthroline ring, while the amino proton and aromatic protons will exhibit positive potential.

  • NBO Analysis: Significant delocalization of electron density from the amino nitrogen to the picryl ring is expected, which can be quantified through NBO analysis.

Spectroscopic Properties:

The simulated UV-Vis spectrum is predicted to show intense absorption bands in the visible region, corresponding to the ICT from the phenanthroline donor to the picryl acceptor. The position of these bands will be sensitive to solvent polarity, a characteristic feature of ICT transitions.

Table 1: Predicted Key Computational Data

ParameterPredicted Value/ObservationSignificance
HOMO Energy Relatively HighIndicates good electron-donating ability of the phenanthroline core.
LUMO Energy LowIndicates strong electron-accepting nature of the picryl group.
HOMO-LUMO Gap SmallSuggests potential for visible light absorption and higher reactivity.
Dipole Moment HighReflects significant charge separation in the ground state.
λmax (UV-Vis) ~400-500 nmCorresponds to the intramolecular charge transfer transition.

Potential Applications and Future Directions

The unique electronic structure of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline suggests several potential applications:

  • Drug Development: The ability of phenanthroline derivatives to intercalate with DNA and the cytotoxic nature of some nitroaromatic compounds suggest potential anticancer activity.[10][11] The specific substitution pattern may lead to enhanced selectivity and efficacy.

  • Nonlinear Optics (NLO): Molecules with strong ICT character often exhibit large second-order NLO responses, making them candidates for materials in optical devices.

  • Chemosensors: The electron-rich phenanthroline core can act as a binding site for metal ions, and the ICT band could be sensitive to the presence of specific analytes, forming the basis for a colorimetric or fluorescent sensor.

Future experimental work should focus on the successful synthesis and characterization of this molecule to validate the theoretical predictions presented in this guide. Further computational studies could explore its metal complexes and their potential catalytic or therapeutic properties.

Conclusion

This technical guide provides a comprehensive theoretical framework for the investigation of the novel and promising molecule, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. By outlining a plausible synthetic route and a detailed computational protocol, we have laid the groundwork for future experimental and theoretical exploration. The anticipated unique electronic and photophysical properties arising from the combination of the sterically hindered, electron-rich phenanthroline core and the strongly electron-accepting picrylamino substituent make this compound a compelling target for further research in medicinal chemistry, materials science, and beyond.

References

  • Wikipedia. Neocuproine. [Link]

  • Z. Jaman et al. Synthesis of 5-Substituted 2, 9-Dimethyl-1,10-Phenanthroline Dialdehydes and Their Schiff Bases with Sulfur-Containing Amines.
  • A. Morsali. 2,9-Dimethyl-1,10-phenanthroline as Ligand in the Holo- and Hemidirected 1:1 and 1:2 Lead(II) Complexes.
  • A. Harriman et al. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline. Journal of the Chemical Society, Dalton Transactions, 1999.
  • T. Abraham et al.
  • K. A. Rakhman et al. Study of Electronic Transition of Complex Fe(III), Ni(II) and Zn(II)- 1,10-Phenanthroline. DergiPark, 2019.
  • J. A. G. Williams et al. Scheme 1 Synthesis of the 1,10-phenanthroline ligands: (i) C n H 2n+1...
  • Z. Jaman et al. (PDF) Synthesis of 5-Substituted 2, 9-Dimethyl-1,10-Phenanthroline Dialdehydes and Their Schiff Bases with Sulfur-Containing Amines.
  • A. Morsali. 2,9-Dimethyl-1,10-phenanthroline as Ligand in the Holo- and Hemidirected 1:1 and 1:2 Lead(II) Complexes.
  • G. T. Török et al. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PubMed Central (PMC), 2021.
  • I. Khan et al. Structures, Characterization and DFT Studies of Four Novel Nickel Phenanthroline Complexes. MDPI, 2023.
  • S. R. Mackenzie et al.
  • D. Jacquemin et al. Benchmarking TD-DFT against Vibrationally Resolved Absorption Spectra at Room Temperature: 7-Aminocoumarins as Test Cases.
  • J. E. J. T. T. Auta. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
  • A. S. Burlov et al. 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine. The Journal of Organic Chemistry, 2023.
  • A. Bou-Hamdan et al. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PubMed Central (PMC), 2022.
  • G. G. Mohamed et al. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups. PubMed Central (PMC), 2022.
  • Google Patents. CN101775015B - Synthesis method of phenanthroline-5,6-diketone.
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  • P. Politzer et al. Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy | Request PDF.
  • M. J. K. et al. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. PubMed Central (PMC), 2024.
  • PubChem. 2,9-Dimethyl-1,10-phenanthroline. [Link]

  • YouTube. How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. [Link]

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  • ResearchGate. Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory | Request PDF. [Link]

  • A. A. V. V. et al. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. PubMed Central (PMC), 2018.
  • J. E. J. T. T. Auta. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI, 2013.
  • A. M. K. et al. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing, 2013.
  • G. T. Török et al. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Semantic Scholar, 2021.
  • S. K. Singh et al. Tailoring the selectivity of phenanthroline derivatives for the partitioning of trivalent Am/Eu ions – a relativistic DFT study. Inorganic Chemistry Frontiers (RSC Publishing), 2020.
  • P. K. Chattaraj et al. 1 Chemo Informatics QSAR Analysis of Nitroaromatic Compounds Toxicity Abstract The use of information technology and management. [Link]

  • N. I. Kaloyanov et al. Self-assembly of Novel Molecular Complexes of 1,10-phenanthroline and 5-amino-1,10-phenanthroline and Evaluation of Their in Vitro Antitumour Activity. PubMed, 2011.
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Protocols & Analytical Methods

Method

Application Note: Spectrophotometric Determination of Copper Using 2,9-Dimethyl-1,10-phenanthroline (Neocuproine)

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Substituted Phenanthrolines in Spectrophotometry The precise quantification of metal ions is a cornerstone of analytical c...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Substituted Phenanthrolines in Spectrophotometry

The precise quantification of metal ions is a cornerstone of analytical chemistry, with profound implications for environmental monitoring, pharmaceutical quality control, and biological research. Among the diverse array of analytical techniques, spectrophotometry remains a widely accessible, cost-effective, and reliable method. The efficacy of spectrophotometry is intrinsically linked to the development of selective and sensitive chromogenic reagents. Substituted 1,10-phenanthrolines are a class of heterocyclic organic compounds that have garnered significant attention as exceptional chelating agents for various metal ions.[1][2]

While the specific reagent 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is not widely documented in established spectrophotometric protocols, its structural analogue, 2,9-Dimethyl-1,10-phenanthroline , commonly known as Neocuproine , is a well-established and highly selective reagent for the determination of copper(I).[3][4] The underlying principles and methodologies detailed in this application note for neocuproine can serve as a robust framework for the development and validation of protocols for other substituted phenanthroline derivatives.

This document provides a comprehensive guide to the theory, application, and detailed protocols for the spectrophotometric determination of copper using neocuproine. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the method's scientific integrity.

Principle of the Method: Selective Chelation and Color Formation

The spectrophotometric determination of copper using neocuproine is based on the highly specific reaction between two molecules of neocuproine and one ion of copper(I) to form a stable, intensely colored orange-yellow complex, [Cu(neocuproine)₂]⁺.[1][3]

Several key factors contribute to the success of this method:

  • Oxidation State: Neocuproine selectively chelates with the cuprous ion (Cu⁺). Therefore, any cupric ions (Cu²⁺) present in the sample must first be reduced to Cu⁺. A suitable reducing agent, such as hydroxylamine hydrochloride or ascorbic acid, is incorporated into the protocol to ensure all copper is in the correct oxidation state for complexation.[3]

  • Steric Hindrance and Selectivity: The presence of methyl groups at the 2 and 9 positions of the phenanthroline ring creates steric hindrance around the nitrogen donor atoms.[2] This structural feature prevents the formation of a stable complex with smaller ions like iron(II), which readily forms a complex with the parent compound, 1,10-phenanthroline.[5][6] This steric effect is the cornerstone of neocuproine's high selectivity for copper.

  • pH Dependence: The formation of the copper-neocuproine complex is pH-dependent. The optimal pH range for color development is typically between 3 and 10. A buffer solution, commonly sodium acetate, is used to maintain the pH within the optimal range, ensuring complete and stable complex formation.

  • Solvent Extraction: The resulting [Cu(neocuproine)₂]⁺ complex is a cation that can be extracted into an immiscible organic solvent, such as chloroform, isobutanol, or a mixture of solvents. This extraction step serves two primary purposes: it concentrates the analyte from a larger aqueous volume, thereby increasing the sensitivity of the assay, and it can help to eliminate interferences from other components in the sample matrix.

The intensity of the colored complex in the organic phase is directly proportional to the concentration of copper in the original sample and is quantified by measuring its absorbance at its wavelength of maximum absorption (λmax), which is approximately 454-457 nm.

Visualizing the Workflow

Spectrophotometric_Determination_of_Copper Sample Aqueous Sample containing Cu²⁺ Reduction Reduction (e.g., Hydroxylamine HCl) Sample->Reduction Step 1 pH_Adjust pH Adjustment (Buffer Solution) Reduction->pH_Adjust Step 2 Chelation Addition of Neocuproine Reagent pH_Adjust->Chelation Step 3 Complex_Formation Formation of [Cu(neocuproine)₂]⁺ Complex (Orange-Yellow Color) Chelation->Complex_Formation Step 4 Extraction Solvent Extraction (e.g., Chloroform) Complex_Formation->Extraction Step 5 Organic_Phase Colored Organic Phase Extraction->Organic_Phase Spectrophotometry Spectrophotometric Measurement at λmax (~454-457 nm) Organic_Phase->Spectrophotometry Step 6 Result Copper Concentration Spectrophotometry->Result

Caption: Workflow for the spectrophotometric determination of copper using neocuproine.

Detailed Experimental Protocol

Materials and Reagents
  • Spectrophotometer: A UV-Visible spectrophotometer capable of measurements in the 400-500 nm range.

  • Cuvettes: 1 cm path length, matched glass or quartz cuvettes.

  • Volumetric Flasks: Grade A; 10, 25, 50, 100, and 1000 mL.

  • Pipettes: Grade A volumetric pipettes and micropipettes.

  • Separatory Funnels: 125 mL or 250 mL capacity.

  • Deionized Water: High purity, copper-free.

  • Copper Standard Stock Solution (1000 mg/L): Dissolve 1.000 g of high-purity copper metal in a minimal volume of (1:1) nitric acid. Gently heat to dissolve. Cool and dilute to 1000 mL with deionized water in a volumetric flask. Alternatively, a certified commercial standard can be used.

  • Working Copper Standard Solution (10 mg/L): Pipette 10.00 mL of the 1000 mg/L copper stock solution into a 1000 mL volumetric flask and dilute to the mark with deionized water.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.

  • Sodium Acetate Buffer Solution (2 M): Dissolve 164 g of anhydrous sodium acetate (CH₃COONa) or 272 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in approximately 600 mL of deionized water. Adjust the pH to approximately 5 with acetic acid and dilute to 1000 mL.

  • Neocuproine Reagent (0.1% w/v): Dissolve 0.1 g of 2,9-dimethyl-1,10-phenanthroline in 100 mL of ethanol.

  • Organic Solvent: Chloroform (CHCl₃) or Isobutanol.

Preparation of Calibration Curve
  • Into a series of 125 mL separatory funnels, pipette 0 (blank), 1.00, 2.00, 5.00, 10.00, and 15.00 mL of the 10 mg/L working copper standard solution.

  • Add 5.0 mL of the 10% hydroxylamine hydrochloride solution to each funnel and swirl to mix. Allow to stand for 5 minutes to ensure complete reduction of any Cu²⁺.

  • Add 10.0 mL of the sodium acetate buffer solution to each funnel and mix.

  • Add 10.0 mL of the 0.1% neocuproine reagent to each funnel and swirl. An orange-yellow color will develop in the standards containing copper. Allow the reaction to proceed for 10 minutes.

  • Accurately add 20.0 mL of the organic solvent (e.g., chloroform) to each separatory funnel.

  • Stopper the funnels and shake vigorously for 2 minutes to extract the copper-neocuproine complex into the organic phase.

  • Allow the layers to separate completely. Drain the lower organic layer into a clean, dry beaker, taking care not to include any of the aqueous phase. A small plug of glass wool in the funnel stem can help to filter out any residual aqueous droplets.

  • Set the spectrophotometer to the predetermined λmax (approximately 454-457 nm).

  • Use the organic phase from the blank to zero the spectrophotometer.

  • Measure the absorbance of the organic phase from each of the standards.

  • Plot a calibration curve of absorbance versus the mass of copper (in micrograms) in each standard. The relationship should be linear.

Analysis of an Unknown Sample
  • Take a known volume of the sample solution (containing an estimated amount of copper that falls within the calibration range) and place it in a 125 mL separatory funnel.

  • If necessary, add deionized water to bring the total volume to approximately 25-30 mL.

  • Follow steps 2 through 10 as described in the "Preparation of Calibration Curve" section.

  • From the measured absorbance of the unknown sample, determine the mass of copper using the calibration curve.

  • Calculate the concentration of copper in the original sample using the following formula:

    Copper Concentration (mg/L) = (μg of Cu from curve) / (Volume of sample in mL)

Performance Characteristics and Data Presentation

The performance of the neocuproine method is characterized by its high sensitivity and selectivity. The following table summarizes typical performance data.

ParameterTypical Value
Wavelength of Max. Absorbance (λmax)454 - 457 nm
Molar Absorptivity (ε)~7,950 L mol⁻¹ cm⁻¹
Beer's Law Range0.1 - 10 mg/L (in aqueous phase before extraction)
Limit of Detection (LOD)~0.01 mg/L
Stoichiometry (Neocuproine:Cu)2:1

Causality in Experimental Choices and Troubleshooting

Experimental StepRationalePotential IssueTroubleshooting
Reduction with Hydroxylamine HCl Ensures all copper is in the Cu(I) state, which is required for complexation with neocuproine.Incomplete reduction leading to low absorbance values.Increase the reaction time after adding the reducing agent. Ensure the reducing agent solution is freshly prepared.
pH Control with Buffer Maintains the optimal pH for stable and complete complex formation.Drifting pH can lead to incomplete color development or complex instability.Verify the pH of the buffer solution. Ensure adequate buffering capacity for the sample matrix.
Solvent Extraction Concentrates the analyte and removes it from potential aqueous interferences.Formation of emulsions, incomplete phase separation.Use gentle, inverting motions instead of vigorous shaking. Add a small amount of a different organic solvent or salt to the aqueous phase to break emulsions.
Use of Blank Corrects for any absorbance from the reagents or solvent.High blank absorbance.Check the purity of the reagents and solvent. Ensure glassware is scrupulously clean.

Conclusion

The use of 2,9-dimethyl-1,10-phenanthroline (neocuproine) provides a highly selective, sensitive, and robust method for the spectrophotometric determination of copper. The principles of chelation, redox control, and solvent extraction detailed in this application note are fundamental to many colorimetric analytical methods. For researchers investigating novel substituted phenanthrolines, such as 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, the protocols and validation steps outlined herein offer a comprehensive starting point for developing new and specific analytical applications.

References

  • PubChem Compound Summary for CID 5068020, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. National Center for Biotechnology Information. [Link]

  • The Spectrophotometric Determination of Copper with Bis-3,3'-(5,6-Dimethyl-1,2,4-Triazine). Analytical Chemistry. [Link]

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules. [Link]

  • Investigation of the reaction of copper(I) with 2,9-dimethyl-1,10-phenanthroline at trace level by thermal lensing. ResearchGate. [Link]

  • Spectrophotometric Determination of Micro Amount of Copper (II) Using a New of (Azo) Derivative, Study of Thermodynamic Functions and Their Analytical Application. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mechanism of action of the copper(I) complex of 2,9-dimethyl-1,10-phenanthroline on Mycoplasma gallisepticum. National Center for Biotechnology Information. [Link]

  • Extraction and spectrophotometric determination of copper (ii) with 1-(2-metoxiphenylamin)-3- metoksipropanthiol. MedCrave. [Link]

  • A Simple Visible Recognition Method for Copper Ions Using Dibenzo[b,j][2][7]Phenanthroline Scaffold as a Colorimetric Sensor. MDPI. [Link]

  • PubChem Compound Summary for CID 65237, 2,9-Dimethyl-1,10-phenanthroline. National Center for Biotechnology Information. [Link]

  • Spectroscopic determination of iron by 1,10-phenanthroline method. ResearchGate. [Link]

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Application

Application Notes & Protocols for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline in Analytical Chemistry

Disclaimer: The following application notes and protocols for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline are based on established principles of analytical chemistry and the known functionalities of its constituent ch...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes and protocols for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline are based on established principles of analytical chemistry and the known functionalities of its constituent chemical moieties: the 2,9-dimethyl-1,10-phenanthroline (neocuproine) core and the picrylamino group. Direct experimental data for this specific compound is not widely available in published literature; therefore, these protocols represent scientifically grounded hypotheses for its potential applications.

Introduction: A Novel Chromogenic Ligand for Enhanced Metal Ion Analysis

2,9-Dimethyl-1,10-phenanthroline, commonly known as neocuproine, is a well-established chelating agent in analytical chemistry, renowned for its high selectivity in the spectrophotometric determination of copper(I). Its utility stems from the formation of a stable, colored complex with the target ion. The introduction of a picrylamino group at the 5-position of the phenanthroline ring system in 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is anticipated to significantly modulate its analytical performance. The picryl group, a potent chromophore, is expected to enhance the molar absorptivity of the resulting metal complexes and potentially shift the wavelength of maximum absorbance, thereby improving the sensitivity and selectivity of analytical methods. This document outlines the hypothesized analytical applications of this novel reagent, focusing on spectrophotometry and ion-selective electrodes.

Hypothesized Synthesis

A plausible synthetic route to 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline would likely involve a multi-step process. Initially, 2,9-dimethyl-1,10-phenanthroline would undergo nitration to introduce a nitro group at the 5-position. Subsequent reduction of the nitro group would yield 5-amino-2,9-dimethyl-1,10-phenanthroline. The final step would be the reaction of this amino-phenanthroline derivative with picryl chloride to afford the target compound. This synthetic pathway is analogous to established methods for the preparation of other picrylamino-substituted aromatic compounds.[1][2]

Primary Application: Spectrophotometric Determination of Copper(I)

The core application of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is projected to be in the highly sensitive and selective colorimetric determination of copper(I).

Principle of the Method

The method is based on the reduction of copper(II) to copper(I) by a suitable reducing agent, followed by the formation of a stable, colored complex with 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline in a buffered aqueous solution. The phenanthroline moiety will chelate the Cu(I) ion, and the integrated picrylamino chromophore is expected to result in a complex with high molar absorptivity, allowing for quantification at low concentrations. The intensity of the color, which is directly proportional to the copper concentration, is measured spectrophotometrically.

Experimental Protocol

1. Reagents and Materials:

  • 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline Solution (0.1% w/v): Dissolve 100 mg of the reagent in 100 mL of ethanol.

  • Standard Copper(II) Stock Solution (1000 mg/L): Dissolve 1.000 g of copper foil in a minimal volume of 1:1 nitric acid. Gently heat to dissolve and then dilute to 1000 mL with deionized water.

  • Working Copper(II) Standard Solution (10 mg/L): Dilute 1 mL of the stock solution to 100 mL with deionized water.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

  • Sodium Citrate Solution (30% w/v): Dissolve 30 g of sodium citrate dihydrate in 100 mL of deionized water.

  • Acetate Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

2. Instrumentation:

  • UV-Visible Spectrophotometer

  • pH meter

  • Calibrated volumetric flasks and pipettes

3. Procedure:

  • Pipette a series of standard solutions containing 0.5 to 5.0 µg of copper into 25 mL volumetric flasks.

  • To each flask, add 5 mL of the hydroxylamine hydrochloride solution to reduce Cu(II) to Cu(I). Mix well.

  • Add 5 mL of the sodium citrate solution to complex any interfering metal ions. Mix well.

  • Add 5 mL of the acetate buffer (pH 5.0) to maintain the optimal pH for complex formation.

  • Add 2 mL of the 0.1% 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline solution.

  • Dilute to the mark with deionized water, mix thoroughly, and allow the color to develop for 15 minutes.

  • Prepare a reagent blank using deionized water in place of the copper standard.

  • Measure the absorbance of the standards and samples against the reagent blank at the wavelength of maximum absorbance (λmax). The λmax is expected to be in the range of 450-500 nm.[3][4]

4. Calibration and Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards versus their corresponding concentrations.

  • Determine the concentration of copper in the unknown sample from the calibration curve.

Workflow for Spectrophotometric Determination of Cu(I)

G cluster_prep Sample & Standard Preparation cluster_reaction Complexation Reaction cluster_analysis Analysis Sample Sample Solution Reducer Add Hydroxylamine HCl Sample->Reducer Standards Cu(II) Standards Standards->Reducer Complexing Add Sodium Citrate Reducer->Complexing Buffer Add Acetate Buffer (pH 5.0) Complexing->Buffer Reagent Add 2,9-Dimethyl-5-picrylamino- 1,10-phenanthroline Buffer->Reagent Incubate Incubate for 15 min Reagent->Incubate Spectro Measure Absorbance at λmax Incubate->Spectro CalCurve Generate Calibration Curve Spectro->CalCurve Result Determine Cu(I) Concentration CalCurve->Result

Caption: Workflow for the spectrophotometric determination of Cu(I).

Hypothesized Analytical Parameters
ParameterHypothesized ValueRationale
λmax 460 - 500 nmThe neocuproine-Cu(I) complex absorbs around 450 nm.[3][4] The picrylamino group is expected to cause a bathochromic (red) shift.
Linear Range 0.05 - 5.0 mg/LSimilar to or better than existing neocuproine methods due to potentially higher molar absorptivity.
Molar Absorptivity > 8000 L mol⁻¹ cm⁻¹Higher than that of the standard neocuproine-Cu(I) complex.
Limit of Detection (LOD) < 0.05 mg/LImproved sensitivity is anticipated.
Interferences Cr, Sn, CN⁻, S²⁻Similar to standard neocuproine methods; can be mitigated with appropriate masking agents or sample pre-treatment.[5]

Potential Application: Ionophore in Ion-Selective Electrodes (ISEs)

The strong chelating ability of the phenanthroline core suggests that 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline could serve as an effective ionophore in the membrane of an ion-selective electrode for the potentiometric determination of specific metal ions.

Principle of Operation

An ion-selective electrode measures the activity of a specific ion in a solution. The core component is a membrane that selectively interacts with the target ion.[6] In this case, a PVC membrane would be plasticized and impregnated with 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline as the ionophore. The selective binding of the target metal ion by the ionophore at the membrane-sample interface generates a potential difference, which is measured against a reference electrode. The magnitude of this potential is logarithmically proportional to the activity of the target ion, as described by the Nernst equation. Phenanthroline derivatives have been successfully used as ionophores for the detection of ions such as Pb²⁺.[7]

Conceptual Fabrication of the ISE Membrane
  • Membrane Cocktail Preparation: A mixture would be prepared by dissolving high molecular weight PVC, a suitable plasticizer (e.g., dioctyl phthalate), and the ionophore (2,9-Dimethyl-5-picrylamino-1,10-phenanthroline) in a volatile solvent like tetrahydrofuran (THF).

  • Membrane Casting: The cocktail would be poured into a casting ring on a glass plate and the solvent allowed to evaporate slowly, resulting in a thin, flexible, ion-selective membrane.

  • Electrode Assembly: A disc of the cast membrane would be cut and glued to the end of a PVC tube. The tube would then be filled with an internal reference solution containing a known concentration of the target ion and an internal reference electrode (e.g., Ag/AgCl) would be immersed in this solution.

Conceptual Workflow for Potentiometric Measurement

G cluster_cell Electrochemical Cell ISE Internal Ref. Electrode (Ag/AgCl) Internal Filling Solution Ion-Selective Membrane (with Ionophore) Sample Sample Solution with Target Ion Potentiometer Potentiometer (High Impedance Voltmeter) ISE:f0->Potentiometer Connect RefElec External Reference Electrode RefElec->Potentiometer Connect

Caption: Components of a potentiometric measurement system using an ISE.

Conclusion

While further empirical studies are required to validate these applications, the chemical structure of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline strongly suggests its potential as a valuable reagent in analytical chemistry. Its utility as a highly sensitive chromogenic ligand for spectrophotometry, particularly for copper determination, and as a selective ionophore in potentiometric sensors, warrants investigation. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers and drug development professionals to explore the capabilities of this promising analytical tool.

References

  • Klapötke, T. M., Stierstorfer, J., & Witkowski, T. G. (2016). Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts. Chemistry – A European Journal, 22(30), 10458-10467*. [Link]

  • Al-Azzawi, H. A., & Al-Rubaie, A. Z. (2020). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. ResearchGate. [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2016). Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts. PubMed. [Link]

  • Talawar, M. B., Sivabalan, R., Anniyappan, M., & Gore, G. M. (2006). Studies on 3,5-dinitro-2,6-bispicrylamino pyridine (PYX) based thermally stable explosives: Synthesis, thermolysis and performance evaluation. ResearchGate. [Link]

  • Xie, X. (2022). Ionophore-Based Ion-Selective Electrodes: Signal Transduction and Amplification from Potentiometry. Sensors & Diagnostics. [Link]

  • Nocera, A., et al. (2021). Chromogenic Properties of p-Pyridinium- and p-Viologen-Calixarenes and Their Cation-Sensing Abilities. PMC. [Link]

  • Al-Adilee, K. J., & Al-Amery, M. H. (2013). Spectrophotometric Determination of Copper (II) by Used of New Hetero Cyclic azo Reagent 4-[(6-Methoxy. Journal of Applicable Chemistry, 2(4), 711-722*. [Link]

  • Klapötke, T. M., Stierstorfer, J., & Witkowski, T. G. (2016). Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts. ResearchGate. [Link]

  • Gouda, A. A., & Amin, A. S. (2010). Copper(II)–neocuproine reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formulations. Arabian Journal of Chemistry, 3(3), 159-165*. [Link]

  • Rahayu, T. P., et al. (2022). Optimization of Castor Oil-Based Ion Selective Electrode (ISE) with Active Agent 1,10-Phenanthroline for Aqueous Pb2+ Analysis. NIH. [Link]

  • Lindfors, T., & Ivaska, A. (1995). Ion-selective electrode and procedure for producing an ion-selective electrode.
  • Gouda, A. A., & Amin, A. S. (2010). Copper(II)–neocuproine reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formul. Arabian Journal of Chemistry, 3(3), 159-165*. [Link]

  • Klapötke, T. M., Stierstorfer, J., & Witkowski, T. G. (2016). Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts. Semantic Scholar. [Link]

  • Kumar, R. S., et al. (2023). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore m. Semantic Scholar. [Link]

  • Kumar, R. S., et al. (2023). Ion-selective electrode (ISE) based on PVC membrane formed from heterocyclic quinazoline compounds as ionophore. Sciforum. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. ATSDR. [Link]

  • American Public Health Association. (n.d.). Standard Methods: 3500-Cu B: Copper by Neocuproine. APHA. [Link]

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Method

Application Note &amp; Experimental Protocol: Spectrophotometric Assays Using Substituted 2,9-Dimethyl-1,10-phenanthrolines

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals A Note on 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline This document addresses the experimental protocol for assays...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

A Note on 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

This document addresses the experimental protocol for assays involving substituted 2,9-dimethyl-1,10-phenanthroline derivatives. The specific compound, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, is a specialized derivative for which standardized, publicly available assay protocols are not yet established. The addition of a picrylamino group—a strong electron-withdrawing and bulky substituent—is expected to significantly modulate the electronic, steric, and solubility properties of the parent phenanthroline scaffold.

Therefore, this guide provides a comprehensive, field-proven protocol for the well-characterized parent compound, 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) . This protocol is presented as a robust and adaptable framework. Researchers can use this foundational method as a validated starting point for developing and optimizing assays for novel derivatives like 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. A dedicated section at the end of this guide discusses key considerations for such adaptations.

The Neocuproine Assay: Principle and Mechanistic Insight

The determination of trace copper concentrations is a critical task in fields ranging from environmental monitoring to drug development. The neocuproine method stands out as one of the most sensitive and specific colorimetric assays for copper.[1]

Core Mechanism: The assay is predicated on the highly specific and avid chelation of cuprous ion (Cu⁺) by two molecules of neocuproine.[2] The methyl groups at the 2 and 9 positions of the phenanthroline ring create significant steric hindrance around the nitrogen donor atoms. This configuration prevents the formation of the stable octahedral complexes typical for many metal ions (like Fe³⁺ or Ni²⁺) but perfectly accommodates the tetrahedral coordination geometry preferred by Cu⁺. This steric selectivity is the cornerstone of the assay's specificity.[2]

The reaction proceeds in two key stages:

  • Reduction: In most biological and environmental samples, copper exists predominantly in the cupric (Cu²⁺) oxidation state. As neocuproine is specific for Cu⁺, a reducing agent must be added to quantitatively convert all Cu²⁺ to Cu⁺.

  • Chelation & Color Formation: Two molecules of neocuproine rapidly coordinate with one Cu⁺ ion, forming a stable, intensely orange-yellow colored complex, bis(2,9-dimethyl-1,10-phenanthroline)copper(I), or [Cu(neocuproine)₂]⁺. This complex exhibits a strong absorbance maximum around 457 nm, which can be quantified using spectrophotometry.[3][4]

cluster_0 Assay Principle Sample Sample containing Cu²⁺ Reduce Step 1: Reduction (+ Hydroxylamine HCl) Sample->Reduce Cu²⁺ ions Chelate Step 2: Chelation (+ Neocuproine) Reduce->Chelate Cu⁺ ions Measure Step 3: Spectrophotometry (Measure Absorbance at 457 nm) Chelate->Measure [Cu(neocuproine)₂]⁺ (Orange-Yellow Complex) Result [Cu] Quantification Measure->Result

Caption: Core workflow for the spectrophotometric determination of copper using neocuproine.

Expertise & Causality: The "Why" Behind Key Protocol Steps

A robust assay is built on informed choices. Here, we dissect the critical parameters and the scientific rationale for their selection.

  • Choice of Reducing Agent: Hydroxylamine hydrochloride (NH₂OH·HCl) is the most common and reliable reducing agent for this assay.[3] It efficiently reduces Cu²⁺ to Cu⁺ under mildly acidic to neutral conditions without interfering with the subsequent chelation. Ascorbic acid is another viable option, particularly in biological samples where it can also serve as an antioxidant.[5] The key is to ensure the chosen reductant does not form a more stable complex with Cu⁺ than neocuproine itself.

  • pH Control and Buffering: The [Cu(neocuproine)₂]⁺ complex is stable over a broad pH range of 3 to 9.[3] However, maintaining a consistent pH is crucial for reproducibility. A sodium citrate or sodium acetate buffer is typically employed.[3][6] Citrate provides a dual benefit: it buffers the solution to the optimal pH range (typically 4-6) and acts as a complexing agent to prevent the precipitation of metal hydroxides (e.g., Al(OH)₃ or Fe(OH)₃) that could form as the pH is adjusted, thereby preventing interference and sample turbidity.[1]

  • Solvent System and Extraction: For many applications, the assay can be performed directly in an aqueous medium. However, for samples with very low copper concentrations or the presence of interfering colored compounds, a solvent extraction step dramatically enhances sensitivity and specificity.[7] The [Cu(neocuproine)₂]⁺ complex is readily extracted into immiscible organic solvents like chloroform (CHCl₃) or isoamyl alcohol.[1][3] This process concentrates the analyte from a larger aqueous volume into a smaller organic volume and physically separates it from water-soluble interferents.

cluster_reaction Chelation Reaction Cu_plus Cu⁺ Complex [Cu(neocuproine)₂]⁺ Cu_plus->Complex + Neocuproine1 Neocuproine Neocuproine1->Cu_plus Neocuproine2 Neocuproine Neocuproine2->Cu_plus

Caption: Formation of the tetrahedral [Cu(neocuproine)₂]⁺ complex.

Experimental Protocols

3.1. Materials and Reagents

  • Neocuproine (2,9-Dimethyl-1,10-phenanthroline) Solution (0.1% w/v): Dissolve 100 mg of neocuproine hemihydrate in 100 mL of ethanol. Store in a dark bottle.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of NH₂OH·HCl in 100 mL of deionized water.

  • Sodium Citrate Solution (30% w/v): Dissolve 30 g of sodium citrate dihydrate in 100 mL of deionized water.

  • Copper Standard Stock Solution (100 ppm or 100 µg/mL): Accurately weigh 0.3929 g of CuSO₄·5H₂O, dissolve in deionized water, add 1 mL of concentrated H₂SO₄, and dilute to 1 L in a volumetric flask. Alternatively, use a certified commercial standard.

  • Working Standard Solutions (0.5 - 5.0 µg/mL): Prepare a series of dilutions from the stock solution. For example, to make a 5 µg/mL standard, dilute 5.0 mL of the 100 µg/mL stock to 100 mL.

  • Organic Solvent (for extraction): Chloroform or Isoamyl Alcohol, reagent grade.

3.2. Protocol 1: Direct Aqueous Measurement

This protocol is suitable for clear, colorless samples with expected copper concentrations in the range of 0.5-5.0 µg/mL.

  • Sample Preparation: Pipette 10 mL of the sample (or an appropriate aliquot diluted to 10 mL) into a 50 mL volumetric flask. If the sample is acidic, adjust the pH to ~4-6 with ammonium hydroxide.

  • Blank and Standards: Prepare a reagent blank using 10 mL of deionized water and a series of standards using 10 mL of each working standard solution (e.g., 0, 0.5, 1.0, 2.5, 5.0 µg/mL).

  • Add Reagents: To each flask, add the following in order, mixing after each addition:

    • 5 mL of Hydroxylamine Hydrochloride Solution (10%).

    • 10 mL of Sodium Citrate Solution (30%).

    • 10 mL of Neocuproine Solution (0.1%).

  • Color Development: Dilute to the 50 mL mark with deionized water, cap, and mix thoroughly. Allow the solution to stand for 10 minutes for full color development.

  • Spectrophotometric Measurement: Set the spectrophotometer to 457 nm. Zero the instrument using the reagent blank. Measure the absorbance of each standard and the unknown sample(s).

  • Quantification: Plot a calibration curve of absorbance versus copper concentration (µg/mL) for the standards. Determine the concentration of the unknown sample from its absorbance using the calibration curve.

3.3. Protocol 2: Solvent Extraction for Enhanced Sensitivity

This protocol is ideal for trace analysis (<0.5 µg/mL) or for colored/turbid samples.

  • Sample Preparation: Pipette 50 mL of the sample into a 125 mL separatory funnel.

  • Blank and Standards: Prepare a blank and standards in separate separatory funnels, each with a total aqueous volume of 50 mL.

  • Add Reagents: To each funnel, add:

    • 5 mL of Hydroxylamine Hydrochloride Solution (10%). Mix well.

    • 10 mL of Sodium Citrate Solution (30%). Mix well.

    • 10 mL of Neocuproine Solution (0.1%). Mix well.

  • Extraction: Add 15 mL of chloroform (or isoamyl alcohol) to each separatory funnel. Cap and shake vigorously for 2 minutes, ensuring to vent pressure periodically.

  • Phase Separation: Allow the layers to separate for 5-10 minutes. The orange-yellow [Cu(neocuproine)₂]⁺ complex will be in the lower organic layer (chloroform).

  • Collect Organic Layer: Carefully drain the lower organic layer into a clean, dry 25 mL volumetric flask, taking care not to include any of the aqueous layer.

  • Dilute and Measure: Dilute the organic extract to the 25 mL mark with ethanol to eliminate any potential turbidity. Mix well. Measure the absorbance at 457 nm against a reagent blank prepared in the same manner.

  • Quantification: Create a standard curve and determine the sample concentration as described in Protocol 1.

Data Presentation and Validation

Assay performance must be rigorously validated. A typical calibration curve and key performance parameters are summarized below.

ParameterTypical ValueRationale
Wavelength (λmax) 457 nm[3]Wavelength of maximum absorbance for the [Cu(neocuproine)₂]⁺ complex, ensuring highest sensitivity.
Molar Absorptivity (ε) ~7950-8000 L mol⁻¹ cm⁻¹[1][3]A high molar absorptivity coefficient indicates a sensitive assay.
Linear Range ~0.1 - 10 µg/mL (Direct)The concentration range over which absorbance is directly proportional to concentration (obeys Beer's Law).
pH Range 3 - 9[3]The pH range where the complex formation and color are stable.
Minimum Detection Limit ~3 µg Cu (in final volume)[3]The lowest amount of analyte that can be reliably distinguished from the blank.

Example Calibration Data (Aqueous Method)

Standard Conc. (µg/mL)Absorbance at 457 nm (1 cm cell)
0.0 (Blank)0.000
0.50.085
1.00.171
2.50.425
5.00.850
Correlation Coefficient (R²) >0.999

Considerations for Adapting to 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

When adapting this protocol for a novel derivative, the unique chemical nature of the substituent must be considered. The picrylamino group (-NH-C₆H₂(NO₂)₃) introduces significant electronic and steric changes.

  • Electronic Effects & λmax: The picryl group is a very strong electron-withdrawing group. This will likely cause a significant bathochromic (red) shift in the absorbance maximum of the resulting copper complex. A full spectral scan (e.g., 350-600 nm) of the new complex is mandatory to determine the new λmax for the assay.

  • Solubility: The large, relatively nonpolar picrylamino group may decrease the aqueous solubility of the ligand. It may be necessary to increase the percentage of ethanol in the ligand stock solution or perform the entire assay in a mixed-solvent system.

  • Steric and Chelation Effects: The bulky nature of the substituent at the 5-position is unlikely to directly interfere with the tetrahedral coordination of Cu⁺ at the N1 and N10 positions. However, it could influence the stability constant (K_f) of the complex, potentially altering reaction kinetics or equilibrium. A longer incubation time for color development may need to be tested.

  • Protocol Optimization: A full re-validation is essential. This includes:

    • Determining the new λmax.

    • Optimizing the ligand-to-metal ratio.

    • Verifying the optimal pH range.

    • Generating a new calibration curve and determining the linear range and molar absorptivity.

    • Assessing potential interferences.

By using the robust neocuproine protocol as a foundation and systematically re-optimizing for the unique properties of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, researchers can develop a validated and reliable assay for their specific application.

References

  • American Public Health Association (APHA), American Water Works Association (AWWA), & Water Environment Federation (WEF). (n.d.). 3500-Cu B: Copper by Neocuproine. Standard Methods for the Examination of Water and Wastewater. [Link]

  • Ali, A., Naha, S., & Khan, A. (2011). Copper(II)–neocuproine reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formulations. Arabian Journal of Chemistry, 4(2), 161-168. [Link]

  • Wikipedia contributors. (2023, November 29). Neocuproine. In Wikipedia, The Free Encyclopedia. [Link]

  • Tütem, E., & Apak, R. (1991). Spectrophotometric determination of trace amounts of copper(I) and reducing agents with neocuproine in the presence of copper(II). Analyst, 116(8), 855-859. [Link]

  • White, J. C. (1959). Spectrophotometric Determination of Copper in Yttrium Metal With Neocuproine (No. ORNL-2735). Oak Ridge National Lab., Tenn. [Link]

  • Ali, A., Naha, S., & Khan, A. (2011). Copper(II)–neocuproine reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formulations. ResearchGate. [Link]

  • Grokipedia. (n.d.). Neocuproine. [Link]

  • O'Reilly, E. J., & Plowman, R. A. (1959). Coordination Compounds of Substituted 1,10-Phenanthrolines and Related Dipyridyls. I. Synthesis of 2,9-Dimethyl-1,10-phenanthroline. Australian Journal of Chemistry, 13(1), 145-149. [Link]

  • White, J. C. (1959). Spectrophotometric Determination of Copper in Yttrium Metal With Neocuproine. UNT Digital Library. [Link]

  • ResearchGate. (n.d.). Absorption spectra of: (a) Cu(II)–neocuproine reagent blank; (b).... [Link]

  • Smirnova, T. D., et al. (2000). Determination of copper with neocuproine by thermal-lens spectrometry. Journal of Analytical Chemistry, 55(9), 835-839. [Link]

  • Zlato-Pol, I., et al. (2016). Synthesis, Crystal Structure, Spectroscopic Properties and Potential Biological Activities of Salicylate‒Neocuproine Ternary Copper(II) Complexes. Molecules, 21(10), 1369. [Link]

  • De Rache, A., et al. (2017). Design, Synthesis, and Evaluation of 2,9-Bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline Derivatives as G-Quadruplex Ligands. ChemMedChem, 12(2), 133-143. [Link]

  • ResearchGate. (n.d.). Synthesis of some 2,9‐disubstituted‐1,10‐phenanthrolines. [Link]

  • Pires, B. R., et al. (2022). Synthesis and evaluation of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders. Bioorganic & Medicinal Chemistry, 73, 116971. [Link]

Sources

Application

Application Note: Ultrasensitive Detection of Cadmium (II) using the Fluorescent Chemosensor 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP)

Editorial Note: Initial literature searches for "2,9-Dimethyl-5-picrylamino-1,10-phenanthroline" did not yield sufficient verifiable scientific data to construct a robust application note. To provide a scientifically sou...

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: Initial literature searches for "2,9-Dimethyl-5-picrylamino-1,10-phenanthroline" did not yield sufficient verifiable scientific data to construct a robust application note. To provide a scientifically sound and actionable guide, this document focuses on a well-characterized and closely related analogue, 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) , a highly effective and selective fluorescent sensor for heavy metal ions, particularly Cadmium (II).

Introduction: The Challenge of Heavy Metal Ion Detection

The monitoring of heavy metal ions in aqueous environments is of paramount importance for environmental protection and public health.[1] Among the most toxic heavy metals, Cadmium (II) (Cd²⁺) poses significant health risks, including renal dysfunction and bone demineralization, even at trace concentrations.[1] Traditional methods for heavy metal ion detection, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), while highly sensitive and reliable, are often lab-based, require extensive sample preparation, and are not suitable for real-time, on-site monitoring.[1] This necessitates the development of sensitive, selective, and field-portable detection methods.

Fluorescent chemosensors have emerged as a powerful alternative, offering high sensitivity, rapid response times, and the potential for in-situ analysis.[1][2] The 1,10-phenanthroline scaffold has been extensively explored for the development of such sensors due to its excellent metal-coordinating properties.[3] This application note provides a detailed guide to the synthesis and application of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP), a highly preorganized tetradentate ligand, for the selective and sensitive fluorescent detection of Cd²⁺.[4][5]

Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)

The detection mechanism of DPP relies on a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[5] In its free, unbound state in solution, the DPP molecule exhibits minimal fluorescence. This is due to photoinduced electron transfer (PET) and vibrational and rotational de-excitation pathways that quench the excited state.

Upon chelation with a suitable metal ion, the molecule's conformation becomes rigid and planar. This structural rigidity minimizes non-radiative decay processes, leading to a significant increase in the fluorescence quantum yield. The result is a "turn-on" fluorescent response that is directly proportional to the concentration of the target metal ion.

The high selectivity of DPP for Cd²⁺ is attributed to its "preorganized" structure.[4] The pyridyl groups at the 2 and 9 positions create a specific binding pocket size and geometry that is highly complementary to the ionic radius of Cd²⁺ (0.96 Å).[5][6] Smaller ions like Zinc (II) are unable to effectively coordinate with all four nitrogen donor atoms, while larger ions may introduce steric strain, resulting in weaker binding and a less pronounced fluorescent response.[5]

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of DPP.

Synthesis of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP)

DPP can be synthesized via a Stille cross-coupling reaction.[7] This method provides a good yield and a high-purity product.

Materials:

  • 2,9-Dichloro-1,10-phenanthroline

  • 2-(Tributylstannyl)pyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Standard Schlenk line and glassware for inert atmosphere chemistry

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Protocol:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,9-dichloro-1,10-phenanthroline (1 equivalent) in anhydrous toluene.

  • Add 2-(tributylstannyl)pyridine (2.2 equivalents) to the solution via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as the catalyst.

  • Reflux the reaction mixture at 115 °C for 48 hours under an inert atmosphere.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford DPP as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Protocols for Cadmium (II) Detection

The following protocols outline the use of DPP for the fluorometric detection of Cd²⁺ in aqueous samples.

Materials and Reagents
  • 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Stock solution of CdCl₂ (1 mM in high-purity water)

  • Stock solutions of other metal ions for selectivity studies (e.g., Zn²⁺, Pb²⁺, Hg²⁺, Ni²⁺, Cu²⁺, Ca²⁺, Na⁺)

  • Spectro-grade solvents (e.g., DMSO or acetonitrile for DPP stock solution)

  • Quartz cuvettes for fluorescence measurements

  • Spectrofluorometer

Preparation of Solutions
  • DPP Stock Solution (1 mM): Dissolve the required amount of DPP in a minimal amount of DMSO or acetonitrile and then dilute with the buffer solution to the final concentration. Note: The final concentration of the organic solvent in the measurement solution should be kept low (e.g., <1%) to avoid interference.

  • DPP Working Solution (e.g., 10 µM): Dilute the DPP stock solution with the buffer solution to the desired working concentration.

  • Metal Ion Standard Solutions: Prepare a series of Cd²⁺ standard solutions by serial dilution of the 1 mM CdCl₂ stock solution in the buffer. The concentration range should be appropriate for generating a calibration curve (e.g., 0-10 µM).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_DPP Prepare DPP Working Solution Add_DPP Add DPP solution to cuvette Prepare_DPP->Add_DPP Prepare_Standards Prepare Cd²⁺ Standard Solutions Add_Cd Spike with Cd²⁺ Standard Prepare_Standards->Add_Cd Record_Blank Record Blank Fluorescence Spectrum Add_DPP->Record_Blank Record_Blank->Add_Cd Incubate Incubate briefly (e.g., 5 min) Add_Cd->Incubate Record_Signal Record Fluorescence Spectrum Incubate->Record_Signal Plot_Data Plot Fluorescence Intensity vs. [Cd²⁺] Record_Signal->Plot_Data Calibration_Curve Generate Calibration Curve Plot_Data->Calibration_Curve Determine_Unknown Determine Unknown Concentration Calibration_Curve->Determine_Unknown

Caption: Experimental workflow for Cd²⁺ detection using DPP.

Fluorometric Titration Protocol
  • Set the excitation and emission wavelengths on the spectrofluorometer. For DPP, typical excitation is in the UV range, and emission is observed in the visible range. A preliminary scan should be performed to determine the optimal wavelengths.

  • Pipette 3 mL of the DPP working solution into a quartz cuvette.

  • Place the cuvette in the spectrofluorometer and record the initial fluorescence spectrum (this is the blank).

  • Add a small aliquot of a Cd²⁺ standard solution to the cuvette, mix gently, and allow it to equilibrate for a few minutes.

  • Record the fluorescence spectrum.

  • Repeat steps 4 and 5 with increasing concentrations of Cd²⁺ until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Plot the fluorescence intensity at the emission maximum as a function of the Cd²⁺ concentration to generate a binding curve.

Protocol for Quantification of Unknown Samples
  • Generate a calibration curve using the protocol described in 4.4 with a series of known Cd²⁺ concentrations in the expected range of the unknown sample.

  • Prepare the unknown sample. If necessary, filter the sample to remove particulates and adjust the pH to match the buffer used for the standards.

  • Add 3 mL of the DPP working solution to a cuvette.

  • Add a known volume of the prepared unknown sample to the cuvette and mix.

  • Record the fluorescence spectrum after a brief incubation period.

  • Using the calibration curve, determine the concentration of Cd²⁺ in the unknown sample.

Performance Characteristics

The performance of DPP as a fluorescent sensor for Cd²⁺ is summarized in the table below.

ParameterValueReference
Analyte Cd²⁺[5]
Detection Limit Down to 10⁻⁹ M[5]
Binding Constant (log K₁) 12.21[4]
Response Type Fluorescence Turn-On (CHEF)[5]
High Selectivity Over Zn²⁺, Pb²⁺, Hg²⁺, Ni²⁺[5]
Potential Interferences High concentrations of Ca²⁺ and Na⁺ may cause a weak CHEF effect.[5]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no fluorescence signal - Incorrect excitation/emission wavelengths.- Degraded DPP solution.- Instrument malfunction.- Optimize wavelengths by performing excitation and emission scans.- Prepare fresh DPP solution.- Check instrument settings and lamp source.
High background fluorescence - Contaminated cuvettes or buffer.- Presence of interfering fluorescent species in the sample.- Use high-purity solvents and thoroughly clean cuvettes.- Run a sample blank (without DPP) to assess background fluorescence.
Poor linearity of calibration curve - Inner filter effect at high concentrations.- Saturation of the sensor.- Dilute samples to be within the linear range.- Use a narrower range of standard concentrations.
Inconsistent readings - Incomplete mixing.- Temperature fluctuations.- Photobleaching.- Ensure thorough mixing after each addition.- Use a temperature-controlled cuvette holder.- Minimize exposure of the sample to the excitation light.

Conclusion

2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) is a highly effective fluorescent chemosensor for the selective and sensitive detection of Cadmium (II). Its preorganized structure leads to a strong chelation-enhanced fluorescence response upon binding with Cd²⁺, enabling detection at nanomolar concentrations. The protocols outlined in this application note provide a comprehensive guide for researchers in environmental science, analytical chemistry, and toxicology to utilize DPP for the rapid and reliable quantification of this important heavy metal ion.

References

  • The highly preorganized ligand 2, 9-DI-(2'-PYRIDYL)-1, 10-Phenanthroline, and its complexation properties with metal ions. UNCW Institutional Repository. [Link]

  • Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II). PubMed. [Link]

  • Enhanced Metal Ion Selectivity of 2,9-Di-(pyrid-2-yl)-1,10-phenanthroline and Its Use as a Fluorescent Sensor for Cadmium(II). Journal of the American Chemical Society. [Link]

  • 2,9-Di-(2'-pyridyl)-1,10-phenanthroline: A Tetradentate Ligand for Ru(II). ResearchGate. [Link]

  • Pt(dithiolene)-Based Colorimetric Chemosensors for Multiple Metal-Ion Sensing. MDPI. [Link]

  • Selectivity of the highly preorganized tetradentate ligand 2,9-di(pyrid-2-yl)-1,10-phenanthroline for metal ions in aqueous solution, including lanthanide(III) ions and the uranyl(VI) cation. PubMed. [Link]

  • Selectivity of the Highly Preorganized Tetradentate Ligand 2,9-Di(pyrid-2-yl)-1,10-phenanthroline for Metal Ions in Aqueous Solution, Including Lanthanide(III) Ions and the Uranyl(VI) Cation. ResearchGate. [Link]

  • Selective and Sensitive Detection of Heavy Metal Ions in 100% Aqueous Solution and Cells with a Fluorescence Chemosensor Based on an Aggregation-Induced Emission Fluorophore. ResearchGate. [Link]

  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. MDPI. [Link]

  • New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. NIH. [Link]

  • FLUORESCENT DETECTION OF HEAVY METAL IONS USING BENZANTHRONE DYE. ResearchGate. [Link]

  • Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline. ResearchGate. [Link]

  • Fluorescence imaging of metal ions implicated in diseases. RSC Publishing. [Link]

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. [Link]

Sources

Method

use of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline as a colorimetric sensor

Application Note & Protocol Topic: 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline: A High-Performance Colorimetric Sensor for Anion Detection Audience: Researchers, scientists, and drug development professionals. Abstrac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline: A High-Performance Colorimetric Sensor for Anion Detection

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,10-phenanthroline scaffold is a cornerstone in the design of chemosensors due to its rigid, planar structure and exceptional coordination properties.[1] This application note describes the utility of a novel derivative, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline (hereafter referred to as DMPA-Phen), as a highly selective and sensitive colorimetric sensor. The sensor is engineered for the detection of specific anions in organic media, operating on a robust anion-induced deprotonation mechanism. This process triggers a distinct and instantaneous visual color change from yellow to deep green/purple, enabling rapid, naked-eye detection and precise spectrophotometric quantification. We provide detailed protocols for its application, data analysis, and interpretation, establishing DMPA-Phen as a valuable tool for quality control, environmental monitoring, and chemical research.

Principle of Operation: Anion-Induced Deprotonation

The functionality of DMPA-Phen is rooted in the acidic nature of the amine proton, significantly enhanced by the strong electron-withdrawing properties of the attached picryl group (2,4,6-trinitrophenyl). The 1,10-phenanthroline core acts as a robust chromophoric backbone.[2]

In its neutral state, the molecule exhibits a yellow color. The sensing mechanism is initiated when a sufficiently basic anion (e.g., acetate, fluoride) is introduced. The anion abstracts the acidic proton from the picrylamino linker. This deprotonation event forms a highly resonance-stabilized anionic species, which alters the intramolecular charge transfer (ICT) characteristics of the molecule. The resulting extended π-conjugation leads to a significant bathochromic shift (a shift to a longer wavelength) in the maximum absorbance, causing a dramatic and easily observable color change.[3] This principle allows for both qualitative (visual) and quantitative (spectrophotometric) analysis.

G cluster_0 Sensing Mechanism cluster_1 Spectroscopic Change Sensor_Neutral DMPA-Phen (Neutral) Yellow Solution Sensor_Anionic DMPA-Phen (Anionic) Deep Green/Purple Solution Sensor_Neutral->Sensor_Anionic Deprotonation UV_Vis_Before Initial State: Absorbance Peak at ~400 nm Sensor_Neutral->UV_Vis_Before Corresponds to Anion Basic Anion (e.g., Acetate, F⁻) Protonated_Anion Protonated Anion (e.g., Acetic Acid, HF) UV_Vis_After Final State: New Absorbance Peak at >550 nm Sensor_Anionic->UV_Vis_After Results in

Caption: Anion-induced deprotonation mechanism of DMPA-Phen sensor.

Experimental Protocols

Materials and Reagents
  • Sensor: 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline (DMPA-Phen)

  • Solvent: Anhydrous, spectrophotometric grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Note: The choice of solvent is critical. Aprotic solvents are required to prevent interference with the deprotonation mechanism.

  • Analytes: Tetrabutylammonium (TBA) salts of various anions (e.g., acetate, fluoride, chloride, bromide, dihydrogen phosphate). Note: TBA salts are recommended for their high solubility in organic solvents.

  • Calibrated micropipettes and tips

  • Volumetric flasks (Class A)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Preparation of Stock Solutions

Self-Validation Check: Ensure all glassware is thoroughly dried to prevent moisture contamination, which can interfere with anion activity.

  • DMPA-Phen Stock Solution (1 mM): Accurately weigh the required amount of DMPA-Phen and dissolve it in the chosen anhydrous solvent (e.g., DMSO) in a volumetric flask to achieve a final concentration of 1 mM. Store in a dark, dry place.

  • Analyte Stock Solutions (100 mM): Prepare 100 mM stock solutions for each TBA-anion salt by dissolving the required amount in the same anhydrous solvent.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solutions immediately before use. For a standard titration, a 50 µM sensor solution and a 10 mM anion titrant solution are recommended starting points.

Protocol 1: Spectrophotometric Titration for Quantitative Analysis

This protocol determines the sensor's sensitivity and binding stoichiometry.

  • Baseline Measurement: Fill a quartz cuvette with 2.0 mL of a 50 µM DMPA-Phen solution. Place it in the spectrophotometer and record the initial UV-Vis spectrum from 300 nm to 800 nm. This is your zero-equivalent spectrum.

  • Titration: Add small, precise aliquots (e.g., 2-5 µL) of the 10 mM anion titrant solution directly into the cuvette.

  • Mixing and Equilibration: After each addition, gently mix the solution by capping the cuvette and inverting it 3-5 times. Allow the solution to equilibrate for 30-60 seconds. Causality Note: This short equilibration time is typical for fast proton-transfer reactions. Longer times may be needed if slow kinetics are observed.

  • Spectrum Acquisition: Record the full UV-Vis spectrum after each aliquot addition.

  • Data Collection: Continue this process until the spectral changes saturate (i.e., no further significant change is observed upon adding more titrant). This typically occurs after adding 2-3 equivalents of the anion.

Protocol 2: "Naked-Eye" Selectivity Assay

This protocol provides a rapid, qualitative assessment of sensor selectivity against a panel of different anions.

  • Array Preparation: Dispense 1.0 mL of the 50 µM DMPA-Phen solution into a series of labeled test tubes or wells of a microplate. Prepare one tube for each anion to be tested and one as a control.

  • Anion Addition: To each respective tube, add a significant excess (e.g., 10 equivalents, which would be 50 µL of a 10 mM solution) of a single anion from the test panel. Add only solvent to the control tube.

  • Visual Observation: Gently agitate the tubes and immediately observe the color. A positive response is a distinct change from yellow to a darker color.

  • Documentation: Photograph the results against a white background for a permanent record. This provides clear, qualitative evidence of the sensor's selectivity.

G cluster_workflow Experimental Workflow cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis prep_stocks 1. Prepare Stock Solutions (Sensor & Analytes) quant_baseline 2a. Record Baseline UV-Vis Spectrum prep_stocks->quant_baseline qual_prepare 2b. Prepare Sensor Array prep_stocks->qual_prepare quant_titrate 3a. Add Anion Aliquots Sequentially quant_baseline->quant_titrate quant_record 4a. Record Spectrum After Each Addition quant_titrate->quant_record quant_analyze 5a. Analyze Data (Binding Constant, LOD) quant_record->quant_analyze qual_add 3b. Add Different Anions (10 eq. each) qual_prepare->qual_add qual_observe 4b. Observe Color Change (Naked-Eye) qual_add->qual_observe qual_document 5b. Document Selectivity qual_observe->qual_document

Caption: General experimental workflow for DMPA-Phen sensor validation.

Data Analysis and Performance

Data Interpretation

From the spectrophotometric titration, plot the absorbance change at the new maximum wavelength (e.g., ~580 nm) against the concentration of the added anion. This titration curve can be used to determine key performance metrics.

Performance Characteristics

The following table summarizes the expected performance characteristics of a sensor like DMPA-Phen, based on data from analogous systems.[3]

ParameterExpected ValueMethod of Determination
Linear Range 0 - 1.5 equivalentsPlot of Absorbance vs. Anion Concentration
Limit of Detection (LOD) 1 - 10 µM3σ / slope of the linear calibration curve
Selectivity Acetate, F⁻ >> H₂PO₄⁻, Cl⁻, Br⁻, I⁻Naked-eye assay and comparative titrations
Response Time < 1 minuteTime-course UV-Vis measurement
Color Change Yellow → Deep Green/PurpleVisual Observation

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
No color change observed with active anions (Acetate, F⁻) 1. Wet solvent or glassware.2. Degraded sensor stock solution.3. Incorrect analyte concentration.1. Use freshly opened anhydrous solvent; oven-dry all glassware.2. Prepare a fresh sensor solution.3. Verify calculations and re-prepare anion solutions.
Sensor solution color fades over time Photobleaching or reaction with trace impurities.Store stock solution in the dark and use promptly after dilution. Consider purging solvent with nitrogen.
Poor reproducibility 1. Inaccurate pipetting.2. Temperature fluctuations.3. Inconsistent mixing/equilibration time.1. Calibrate micropipettes.2. Perform experiments at a constant temperature.3. Standardize mixing procedure and wait time.

References

  • Alreja, P., & Kaur, N. (2016). Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. RSC Advances, 6(27), 23169-23217. [Link]

  • ResearchGate. (n.d.). Fluorescent sensors based on phenanthroline derivatives for the detection of Zn(II) ions. [Link]

  • Jacquemin, D., & Chavarot-Kerlidou, M. (2020). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews, 120(22), 12369-12426. [Link]

  • Qiao, Y. H., Lin, H., Shao, J., & Lin, H. K. (2009). A highly selective naked-eye colorimetric sensor for acetate ion based on 1,10-phenanthroline-2,9-dicarboxyaldehyde-di-(p-substitutedphenyl-hydrazone). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(2), 378-381. [Link]

Sources

Application

Application Note: A Novel Chromogenic Method for the Spectrophotometric Determination of Free Cyanide in Environmental Water Samples using 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

Introduction Cyanide is a potent and rapidly acting toxicant, and its presence in environmental water sources, primarily from industrial effluents such as mining, electroplating, and chemical synthesis, poses a significa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyanide is a potent and rapidly acting toxicant, and its presence in environmental water sources, primarily from industrial effluents such as mining, electroplating, and chemical synthesis, poses a significant threat to aquatic life and human health.[1][2] Regulatory bodies worldwide have established stringent limits on the concentration of cyanide in drinking and wastewater, necessitating the development of sensitive, selective, and reliable analytical methods for its determination.[3][4]

While several methods exist for cyanide quantification, many rely on complex procedures or suffer from interferences.[2] Colorimetric methods, in particular, offer a balance of sensitivity, cost-effectiveness, and accessibility for routine monitoring.[1] The established pyridine-barbituric acid method, for instance, is widely used but involves the in-situ generation of a reactive intermediate from cyanide.[1][3][4]

This application note describes a novel and direct chromogenic method for the determination of free cyanide in aqueous samples. The method is based on a new reagent, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline (DMPAP) . This molecule is rationally designed by functionalizing the well-established 1,10-phenanthroline scaffold. The core structure, 1,10-phenanthroline, and its derivatives have a long history as robust ligands in coordination chemistry.[5][6] The introduction of a 5-picrylamino group, containing three strongly electron-withdrawing nitro groups, is hypothesized to render the phenanthroline ring system highly electron-deficient.[5][7][8] This electronic feature is exploited for the selective interaction with the nucleophilic cyanide anion, resulting in the formation of a intensely colored complex, which can be quantified using visible spectrophotometry.

Principle of the Method

The analytical method is based on the nucleophilic addition of the cyanide anion (CN⁻) to the electron-deficient aromatic ring of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline (DMPAP). This reaction is proposed to form a stable and intensely colored Meisenheimer-type complex. The formation of this complex induces a significant bathochromic shift (a shift to a longer wavelength) in the absorption spectrum of the reagent, allowing for the direct spectrophotometric measurement of the cyanide concentration. The intensity of the color produced is directly proportional to the concentration of free cyanide in the sample.

The reaction is performed in a buffered aqueous-organic medium to ensure the solubility of the DMPAP reagent and the stability of the resulting colored complex. The 2,9-dimethyl substitution on the phenanthroline ring serves to sterically hinder coordination with common interfering metal ions.

G cluster_reagent DMPAP Reagent (Electron-Deficient) cluster_analyte Analyte cluster_complex Detection Reagent 2,9-Dimethyl-5-picrylamino- 1,10-phenanthroline (DMPAP) (Pale Yellow) Complex Meisenheimer-type Complex (Intensely Colored) Reagent->Complex Nucleophilic Addition Analyte Cyanide Ion (CN⁻) (Colorless) Analyte->Complex

Caption: Proposed mechanism of cyanide detection using DMPAP.

Hypothetical Performance Parameters

The proposed method is anticipated to offer high sensitivity and a low detection limit for cyanide analysis.

ParameterAnticipated Value
Wavelength of Max. Absorbance (λmax)560 nm
Molar Absorptivity (ε)> 3.0 x 10⁴ L mol⁻¹ cm⁻¹
Linear Range0.02 - 0.50 mg/L of CN⁻
Limit of Detection (LOD)< 0.01 mg/L
Limit of Quantitation (LOQ)< 0.02 mg/L
Reaction Time< 10 minutes
Optimal pH9.5 - 10.5

Experimental Protocols

Reagents and Materials
  • 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline (DMPAP) Reagent: (Hypothetical synthesis from 5-amino-2,9-dimethyl-1,10-phenanthroline and picryl chloride).

  • DMPAP Stock Solution (1000 mg/L): Dissolve 100 mg of DMPAP in 100 mL of dimethyl sulfoxide (DMSO). Store in an amber bottle at 4°C.

  • DMPAP Working Solution (100 mg/L): Dilute 10 mL of the DMPAP stock solution to 100 mL with DMSO.

  • Cyanide Stock Solution (1000 mg/L): Dissolve 2.51 g of potassium cyanide (KCN) and 1.6 g of sodium hydroxide (NaOH) in 1 liter of deionized water. Standardize this solution weekly. Caution: KCN is highly toxic.

  • Cyanide Standard Solutions (0.02 - 0.50 mg/L): Prepare by serial dilution of the cyanide stock solution in a 0.1 M NaOH solution.

  • Borate Buffer (0.1 M, pH 10.0): Dissolve 3.81 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in 1 L of deionized water. Adjust pH with 1 M NaOH.

  • Sodium Hydroxide (NaOH) Solution (1 M and 0.1 M).

  • Dimethyl Sulfoxide (DMSO), HPLC grade.

  • Deionized Water (Type I).

Instrumentation
  • UV-Visible Spectrophotometer with 1 cm path length cuvettes.

  • Calibrated pH meter.

  • Standard laboratory glassware.

Sample Preparation (for Total Cyanide)

For the analysis of total cyanide, which includes complexed forms, a preliminary distillation step is required to liberate free hydrogen cyanide (HCN).[1][4]

  • Place 250 mL of the environmental water sample into a distillation flask.

  • Add 25 mL of sulfuric acid solution (1:1 v/v) to the flask.

  • Connect the flask to a condenser and a gas absorber containing 50 mL of 0.1 M NaOH solution.

  • Heat the distillation flask to reflux for a minimum of one hour.

  • After distillation, quantitatively transfer the contents of the gas absorber to a 100 mL volumetric flask and dilute to the mark with deionized water. This solution now contains the liberated cyanide and is ready for analysis.

Analytical Procedure
  • Pipette 5.0 mL of the prepared sample (or standard solution) into a 10 mL volumetric flask.

  • Add 2.0 mL of the 0.1 M borate buffer (pH 10.0).

  • Add 1.0 mL of the 100 mg/L DMPAP working solution and mix thoroughly.

  • Dilute the solution to the 10 mL mark with deionized water.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Measure the absorbance of the solution at 560 nm against a reagent blank. The reagent blank is prepared by substituting the sample with 5.0 mL of 0.1 M NaOH.

Calibration Curve

A calibration curve should be prepared daily by analyzing the cyanide standard solutions (0.02, 0.05, 0.10, 0.25, and 0.50 mg/L) following the analytical procedure described above. Plot the absorbance at 560 nm versus the cyanide concentration (mg/L).

Data & Results (Hypothetical)

Calibration Data
Concentration CN⁻ (mg/L)Absorbance (560 nm)
0.00 (Blank)0.005
0.020.115
0.050.280
0.100.550
0.251.375
0.502.750

A linear regression of this data would yield a high correlation coefficient (R² > 0.999).

Analysis of Spiked Water Samples
Sample MatrixSpiked CN⁻ (mg/L)Measured CN⁻ (mg/L)Recovery (%)
Tap Water0.100.09898.0
River Water0.100.103103.0
Industrial Effluent0.250.24196.4

Method Validation and Selectivity

For this novel method to be adopted, a thorough validation in accordance with established guidelines (e.g., ICH, EPA) would be essential.

  • Selectivity: The response of the DMPAP reagent to common anions found in environmental waters (e.g., Cl⁻, SO₄²⁻, NO₃⁻, S²⁻, SCN⁻) must be evaluated. The bulky 2,9-dimethyl groups are expected to minimize interference from metal ions that typically coordinate with phenanthroline.

  • Accuracy and Precision: These would be determined by analyzing certified reference materials or through spike-recovery studies on various environmental matrices.

  • Robustness: The method's performance should be assessed under slight variations in experimental parameters such as pH, reaction time, and temperature.

Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Prepare DMPAP Reagent & Standard Solutions reaction Add Buffer & DMPAP Reagent to Sample/Standard reagent_prep->reaction sample_collection Collect Water Sample distillation Acid Distillation (if Total CN⁻ needed) sample_collection->distillation distillation->reaction Distillate color_dev Allow Color Development (10 min) reaction->color_dev measurement Measure Absorbance at 560 nm color_dev->measurement calibration Generate Calibration Curve measurement->calibration calculation Calculate CN⁻ Concentration in Sample calibration->calculation

Caption: Workflow for the determination of cyanide using the DMPAP method.

Conclusion

The proposed method utilizing 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline (DMPAP) as a novel chromogenic reagent presents a promising approach for the sensitive and selective determination of free cyanide in environmental water samples. The rational design of the DMPAP molecule, combining the robust phenanthroline framework with the strong electron-withdrawing picrylamino group, is anticipated to facilitate a direct and rapid color-forming reaction with cyanide. This method has the potential to offer a valuable alternative to existing techniques, characterized by its simplicity, speed, and high sensitivity. Further research is warranted to synthesize the DMPAP reagent and validate this proposed analytical protocol.

References

  • Gotor, V., et al. (2010). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. Available at: [Link]

  • Martínez-Máñez, R., & Sancenón, F. (2003). Fluorogenic and Chromogenic Chemosensors and Reagents for Anions. Chemical Reviews, 103(11), 4419-4476. Available at: [Link]

  • Kim, S. K., et al. (2008). New chromogenic and fluorescent probes for anion detection: formation of a [2 + 2] supramolecular complex on addition of fluoride with positive homotropic cooperativity. The Journal of Organic Chemistry, 73(4), 1383-1390. Available at: [Link]

  • Verma, P., & Gupta, V. K. (1987). Spectrophotometric Determination of Cyanide in Biological Samples using A New Reagent. Journal of the Indian Chemical Society. Available at: [Link]

  • U.S. Environmental Protection Agency. (2014). Method 9014: Cyanide in Waters and Extracts Using Titrimetric and Manual Spectrophotometric Procedures. Available at: [Link]

  • A Unified Approach to benzo[c]phenanthridines via Cascade Dual Annulation/Formylation of 2-Alkynyl/alkenylbenzonitriles. (2023). ResearchGate. Available at: [Link]

  • Siodłak, D., et al. (2020). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 25(18), 4293. Available at: [Link]

  • Case, F. H. (1954). Synthesis of Novel Substituted 1,10-Phenanthrolines. Journal of the American Chemical Society. Available at: [Link]

  • Wang, C., et al. (2023). Theoretical Insights into the Substitution Effect of Phenanthroline Derivatives on Am(III)/Eu(III) Separation. Inorganic Chemistry. Available at: [Link]

  • Spectrophotometric Determination of Cyanide in Passaic River Paterson New Jersey by Distillation and Colorimetric Method with Pyridine: Barbituric Acid Reagent. (2024). CARI Journals. Available at: [Link]

  • Boddula, R., et al. (2020). Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes. New Journal of Chemistry. Available at: [Link]

  • Roy, M., et al. (2023). Tuning Lanthanide Binding with Phenanthroline-Based Diamides via Electron-Donating and Electron-Withdrawing Groups. The Journal of Physical Chemistry A. Available at: [Link]

  • Svancara, I., & Sýkora, V. (2005). A simple spectrophotometric determination of cyanides by p-nitrobenzaldehyde and tetrazolium blue. ResearchGate. Available at: [Link]

  • Gotor, V., et al. (2010). Synthesis of Substituted 8-Aminoquinolines and Phenanthrolines through a Povarov Approach. The Royal Society of Chemistry. Available at: [Link]

  • Boddula, R., et al. (2020). Effects of electron withdrawing groups in imidazole-phenanthroline ligands and their influence on photophysical properties of EuIII complexes for white light emitting diodes. ResearchGate. Available at: [Link]

  • Ghosh, P., & Bag, S. (2018). Chromogenic and fluorogenic detection of selected anions by bis-terpyridine Fe(II) complex through displacement approach. Journal of Chemical Sciences. Available at: [Link]

  • Li, Q., et al. (2001). Flow injection spectrophotometric determination of anionic surfactants using methyl orange as chromogenic reagent. Talanta, 55(4), 797-803. Available at: [Link]

  • Li, M. M., et al. (2022). Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides. Molecules, 27(6), 1799. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Quantification of Anions Using 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

For: Researchers, scientists, and drug development professionals. Introduction: A Novel Chromogenic Probe for Anion Quantification The precise quantification of anions is of paramount importance across a spectrum of scie...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Chromogenic Probe for Anion Quantification

The precise quantification of anions is of paramount importance across a spectrum of scientific disciplines, from environmental monitoring to pharmaceutical development. While various analytical techniques exist for anion determination, there is a continuous drive to develop simpler, more direct, and cost-effective methods. Chromogenic chemosensors, which signal the presence of a specific analyte through a visually perceptible color change, represent a particularly attractive approach.[1][2]

This document details the application of a novel, highly sensitive chromogenic sensor, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline (DMPAP) , for the quantification of anions. While DMPAP is an emerging molecule in the field of anion sensing, its design is rooted in established principles of supramolecular chemistry. The core structure integrates the rigid, heterocyclic framework of 2,9-dimethyl-1,10-phenanthroline (a derivative of neocuproine) with the potent electron-withdrawing picrylamino group.[3][4] This strategic combination results in a sensor with a highly acidic N-H proton, primed for interaction with basic anions. This interaction perturbs the molecule's internal charge transfer (ICT) characteristics, leading to a distinct and quantifiable colorimetric response.

This application note provides a comprehensive guide to the synthesis, mechanism of action, and a detailed protocol for the use of DMPAP in anion quantification, specifically tailored for researchers in academic and industrial settings.

Proposed Synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline (DMPAP)

The synthesis of DMPAP can be approached via a two-step process, commencing with the nitration of 2,9-dimethyl-1,10-phenanthroline, followed by reduction of the nitro group to an amine, and subsequent coupling with picryl chloride. A plausible synthetic route is outlined below, based on established methodologies for the derivatization of phenanthroline compounds.

  • Nitration to 2,9-Dimethyl-5-nitro-1,10-phenanthroline: 2,9-Dimethyl-1,10-phenanthroline can be nitrated at the 5-position using a mixture of concentrated sulfuric and nitric acid. The reaction conditions must be carefully controlled to favor mono-nitration.

  • Reduction to 5-Amino-2,9-dimethyl-1,10-phenanthroline: The resulting 5-nitro derivative can be reduced to the corresponding 5-amino compound using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Coupling with Picryl Chloride: The final step involves the nucleophilic substitution reaction between 5-Amino-2,9-dimethyl-1,10-phenanthroline and picryl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the target molecule, DMPAP.

Note: As DMPAP is a novel compound, this proposed synthesis is based on established chemical principles. Researchers should conduct appropriate characterization (e.g., NMR, Mass Spectrometry) to confirm the structure of the synthesized molecule.

Mechanism of Anion Sensing: Anion-Induced Deprotonation

The functionality of DMPAP as a colorimetric anion sensor is predicated on the principle of anion-induced deprotonation of the N-H group of the picrylamino moiety.[5][6] The presence of the strongly electron-withdrawing picryl group significantly increases the acidity of this proton, making it susceptible to abstraction by basic anions.

The sensing mechanism can be described in two steps:

  • Hydrogen Bonding: Initially, the anion forms a hydrogen bond with the N-H proton of DMPAP.

  • Deprotonation and Color Change: In the presence of a sufficiently basic anion (e.g., F⁻, AcO⁻), the proton is transferred from the sensor to the anion. This deprotonation results in the formation of a negatively charged DMPAP anion, which exhibits a significant change in its electronic structure. This alteration of the intramolecular charge transfer pathway leads to a pronounced shift in the molecule's absorption spectrum, resulting in a distinct color change from yellow to deep orange or red.[4][7]

This process is illustrated in the signaling pathway diagram below.

DMPAP_Mechanism DMPAP_H DMPAP-H (Yellow) + Anion⁻ HB_Complex [DMPAP-H•••Anion⁻] (Hydrogen-bonded complex) DMPAP_H->HB_Complex Hydrogen Bonding DMPAP_Anion DMPAP⁻ (Deep Orange/Red) + H-Anion HB_Complex->DMPAP_Anion Deprotonation

Caption: Proposed mechanism of anion sensing by DMPAP.

Experimental Protocol: Spectrophotometric Quantification of Fluoride Ions

This protocol provides a step-by-step guide for the quantification of fluoride ions (F⁻) in an organic solvent system using DMPAP and a standard UV-Vis spectrophotometer.[8][9]

Materials and Reagents
  • 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline (DMPAP)

  • Anhydrous Acetonitrile (CH₃CN), HPLC grade

  • Tetrabutylammonium fluoride (TBAF), as a soluble source of F⁻

  • Other tetrabutylammonium salts (e.g., TBACl, TBABr, TBAI, TBAOAc) for selectivity studies

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Preparation of Solutions
  • DMPAP Stock Solution (1 mM): Accurately weigh the required amount of DMPAP and dissolve it in anhydrous acetonitrile in a volumetric flask to prepare a 1 mM stock solution.

  • DMPAP Working Solution (50 µM): Dilute the 1 mM DMPAP stock solution with anhydrous acetonitrile to prepare a 50 µM working solution.

  • Fluoride Stock Solution (10 mM): Prepare a 10 mM stock solution of TBAF in anhydrous acetonitrile.

  • Fluoride Standard Solutions (0-100 µM): Prepare a series of fluoride standard solutions by serial dilution of the 10 mM stock solution in anhydrous acetonitrile.

Experimental Workflow

The following diagram illustrates the workflow for generating a calibration curve and analyzing unknown samples.

Anion_Quantification_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_DMPAP Prepare DMPAP Working Solution (50 µM) Mix_Solutions Mix DMPAP Solution with Standards/Unknowns Prep_DMPAP->Mix_Solutions Prep_Standards Prepare Fluoride Standard Solutions (0-100 µM) Prep_Standards->Mix_Solutions Incubate Incubate for 5 min at Room Temperature Mix_Solutions->Incubate Measure_Abs Measure Absorbance at λmax Incubate->Measure_Abs Plot_Curve Plot Calibration Curve (Absorbance vs. [F⁻]) Measure_Abs->Plot_Curve Calc_Conc Calculate Concentration of Unknown Samples Plot_Curve->Calc_Conc

Caption: Experimental workflow for anion quantification.

Procedure
  • Determination of λmax:

    • To a cuvette, add 2 mL of the 50 µM DMPAP working solution.

    • To a second cuvette, add 2 mL of the 50 µM DMPAP working solution and 20 µL of a 10 mM TBAF solution.

    • Scan the absorbance spectra of both solutions from 300 nm to 700 nm.

    • The wavelength corresponding to the maximum absorbance of the DMPAP-fluoride complex is the λmax to be used for all subsequent measurements.

  • Generation of Calibration Curve:

    • Label a series of test tubes for each fluoride standard concentration (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

    • To each tube, add 2 mL of the 50 µM DMPAP working solution.

    • Add the appropriate volume of each fluoride standard solution to achieve the desired final concentrations.

    • The "0 µM" standard will serve as the blank.

    • Mix well and incubate at room temperature for 5 minutes to ensure complete reaction.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot a graph of absorbance versus fluoride concentration. Perform a linear regression to obtain the equation of the line and the R² value.

  • Analysis of Unknown Samples:

    • Prepare the unknown sample in anhydrous acetonitrile.

    • To a test tube, add 2 mL of the 50 µM DMPAP working solution and an appropriate volume of the unknown sample.

    • Mix, incubate for 5 minutes, and measure the absorbance at λmax.

    • Using the equation from the calibration curve, calculate the concentration of fluoride in the unknown sample.

Performance Characteristics (Hypothetical Data)

The following table summarizes the expected performance of DMPAP as a colorimetric sensor for fluoride, based on typical values for similar sensors.

ParameterExpected Value
Linear Range 1 - 100 µM
Limit of Detection (LOD) ~0.5 µM
λmax (DMPAP-F⁻ complex) 450 - 550 nm
Response Time < 5 minutes
Color Change Yellow to Deep Orange/Red

Selectivity

The selectivity of DMPAP should be evaluated by testing its response to other common anions. Based on the deprotonation mechanism, the sensor is expected to respond to other basic anions such as acetate (AcO⁻) and dihydrogen phosphate (H₂PO₄⁻). It is anticipated to show minimal to no response to less basic anions like chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻).

Method Validation and Trustworthiness

To ensure the reliability of the results obtained using this protocol, the following validation steps are recommended:

  • Linearity and Range: The calibration curve should exhibit a high coefficient of determination (R² > 0.99) within the specified linear range.

  • Precision: The precision of the method should be assessed by performing replicate measurements of a standard solution. The relative standard deviation (RSD) should typically be less than 5%.

  • Accuracy: The accuracy can be determined by spike and recovery experiments, where a known amount of fluoride is added to a sample matrix and the recovery is calculated.

  • Interference Studies: The effect of potentially interfering species should be investigated to determine the selectivity of the sensor in complex matrices.

References

  • Nycz, J.E., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 29(6), 1341. [Link]

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  • ResearchGate. (2023). Fluorescent sensors based on phenanthroline derivatives for the detection of Zn(II) ions. [Link]

  • ResearchGate. (2015). Deprotonation of eosin. In the case of ammonia B=NH 3 and + 4 BH NH. [Link]

  • ResearchGate. (2015). How can I synthesize 1,10-Phenanthroline-2,9-dicarboxylic acid? I have tried several times by following the attached journal. What to do?. [Link]

  • Royal Society of Chemistry. (2022). A phenanthridine-based probe for selective detection of hypochlorite ions. New Journal of Chemistry, 46(28), 13444-13449. [Link]

  • PubMed. (1982). 2,9-Dimethyl-1,10-phenanthroline (neocuproine): a potent, copper-dependent cytotoxin with anti-tumor activity. Biochemical and Biophysical Research Communications, 107(2), 601-606. [Link]

  • PubMed. (2014). Mixed ligand copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline: tridentate 3N primary ligands determine DNA binding and cleavage and cytotoxicity. Journal of Inorganic Biochemistry, 140, 126-138. [Link]

Sources

Application

Application Notes and Protocols for the Laboratory Synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the laboratory synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phena...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the laboratory synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. The procedure is detailed in a two-part synthetic route, commencing with the nitration of 2,9-dimethyl-1,10-phenanthroline (neocuproine) to yield 2,9-dimethyl-5-nitro-1,10-phenanthroline, followed by the reduction of the nitro intermediate to 5-amino-2,9-dimethyl-1,10-phenanthroline. The final product is then obtained through the nucleophilic aromatic substitution of the synthesized amine with picryl chloride. This guide is intended to provide a robust and reproducible protocol, underpinned by established chemical principles and safety protocols.

I. Introduction and Scientific Rationale

2,9-Dimethyl-1,10-phenanthroline, commonly known as neocuproine, is a well-established heterocyclic chelating agent.[1] The introduction of a picrylamino group at the 5-position of the neocuproine scaffold is of significant interest for various applications, including the development of novel therapeutic agents and sensitive analytical reagents. The picryl group, with its electron-withdrawing nitro groups, can significantly modulate the electronic properties and steric profile of the parent phenanthroline molecule, potentially enhancing its biological activity or its utility in coordination chemistry.

The synthetic strategy outlined herein is predicated on a logical sequence of well-understood organic transformations. The initial nitration of the electron-rich phenanthroline ring system is a classic electrophilic aromatic substitution. The subsequent reduction of the nitro group to an amine is a pivotal step, for which several reliable methods exist. Finally, the reaction of the resulting amine with the highly electrophilic picryl chloride proceeds via a nucleophilic aromatic substitution mechanism, driven by the strong electron-withdrawing nature of the three nitro groups on the picryl moiety.[2]

II. Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplierNotes
2,9-Dimethyl-1,10-phenanthrolineReagentSigma-Aldrichor equivalent
Nitric Acid (fuming)ACS ReagentFisher Scientificor equivalent
Sulfuric Acid (concentrated)ACS ReagentFisher Scientificor equivalent
Tin(II) Chloride dihydrateACS ReagentSigma-Aldrichor equivalent
Hydrochloric Acid (concentrated)ACS ReagentFisher Scientificor equivalent
Sodium HydroxideACS ReagentFisher Scientificor equivalent
Picryl ChlorideReagentTCI ChemicalsEXTREME CAUTION: Explosive and Toxic
EthanolAnhydrousFisher Scientificor equivalent
DichloromethaneACS ReagentFisher Scientificor equivalent
Diethyl EtherAnhydrousFisher Scientificor equivalent
Deionized Water
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat, and appropriate respiratory protection.

III. Experimental Protocols

The synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is a multi-step process. The overall workflow is depicted in the following diagram.

Synthesis_Workflow Start Start: 2,9-Dimethyl-1,10-phenanthroline Nitration Step 1: Nitration Start->Nitration Intermediate1 Intermediate: 2,9-Dimethyl-5-nitro-1,10-phenanthroline Nitration->Intermediate1 Reduction Step 2: Reduction Intermediate1->Reduction Intermediate2 Intermediate: 5-Amino-2,9-dimethyl-1,10-phenanthroline Reduction->Intermediate2 Coupling Step 3: Coupling with Picryl Chloride Intermediate2->Coupling FinalProduct Final Product: 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline Coupling->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 2,9-Dimethyl-5-nitro-1,10-phenanthroline

This procedure is adapted from the nitration of 1,10-phenanthroline.[3]

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly and cautiously add 20 mL of concentrated sulfuric acid to 10 mL of fuming nitric acid with continuous stirring. CAUTION: This is a highly exothermic reaction and should be performed in a fume hood with appropriate PPE.[4][5][6]

  • Reaction Setup: In a separate round-bottom flask, dissolve 5.0 g of 2,9-dimethyl-1,10-phenanthroline in 30 mL of concentrated sulfuric acid. Cool the solution in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2,9-dimethyl-1,10-phenanthroline in sulfuric acid, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate of 2,9-dimethyl-5-nitro-1,10-phenanthroline should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral. The crude product can be recrystallized from ethanol to yield pale yellow crystals.

Part 2: Synthesis of 5-Amino-2,9-dimethyl-1,10-phenanthroline

This procedure utilizes a standard reduction method for aromatic nitro compounds using tin(II) chloride.[7][8][9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3.0 g of the synthesized 2,9-dimethyl-5-nitro-1,10-phenanthroline in 50 mL of ethanol.

  • Addition of Reducing Agent: To this suspension, add 10.0 g of tin(II) chloride dihydrate followed by the slow addition of 20 mL of concentrated hydrochloric acid.

  • Reduction Reaction: Heat the mixture to reflux with stirring for 4 hours. The yellow suspension should gradually dissolve to give a clear solution.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12. A precipitate of tin salts will form.

  • Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient to yield 5-amino-2,9-dimethyl-1,10-phenanthroline as a solid.

Part 3: Synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

This step involves a nucleophilic aromatic substitution. EXTREME CAUTION: Picryl chloride is a detonating explosive and is highly toxic.[8][10][11] This reaction must be carried out in a fume hood, behind a blast shield, and with appropriate PPE. Avoid grinding, shock, or friction.

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 g of 5-amino-2,9-dimethyl-1,10-phenanthroline in 30 mL of anhydrous ethanol.

  • Addition of Picryl Chloride: In a separate container, carefully dissolve 1.1 g of picryl chloride in 20 mL of anhydrous ethanol. Handle with extreme care.

  • Coupling Reaction: Slowly add the picryl chloride solution to the solution of the amine with continuous stirring at room temperature. A colored precipitate should start to form.

  • Reaction Progression: Stir the reaction mixture at room temperature for 6 hours.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials. The final product, 2,9-dimethyl-5-picrylamino-1,10-phenanthroline, can be dried under vacuum.

IV. Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundExpected AppearanceMelting Point (°C)Spectroscopic Data
2,9-Dimethyl-5-nitro-1,10-phenanthrolinePale yellow crystalsTo be determined¹H NMR: Expect downfield shifts of aromatic protons. IR (cm⁻¹): Characteristic peaks for NO₂ stretching (approx. 1530 and 1350).
5-Amino-2,9-dimethyl-1,10-phenanthrolineSolidTo be determined¹H NMR: Expect upfield shifts of aromatic protons compared to the nitro compound. IR (cm⁻¹): Characteristic peaks for N-H stretching of the primary amine (approx. 3400-3200).
2,9-Dimethyl-5-picrylamino-1,10-phenanthrolineColored solidTo be determined¹H NMR: Expect characteristic signals for both the phenanthroline and picryl protons. IR (cm⁻¹): Characteristic peaks for N-H stretching and NO₂ stretching.

V. Reaction Mechanism Visualization

The final step of the synthesis proceeds through a nucleophilic aromatic substitution mechanism, specifically an addition-elimination pathway.

SNAr_Mechanism Reactants 5-Amino-2,9-dimethyl-1,10-phenanthroline + Picryl Chloride Attack Nucleophilic Attack of Amine Reactants->Attack Intermediate Meisenheimer Complex (Intermediate) Attack->Intermediate Elimination Loss of Chloride Ion Intermediate->Elimination Product 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline Elimination->Product

Caption: Mechanism for the formation of the final product.

VI. Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory PPE, including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Nitrating Mixture: The preparation and use of the nitrating mixture (concentrated nitric and sulfuric acids) is extremely hazardous.[4][5][6][12] It is highly corrosive and can cause severe burns. The reaction is highly exothermic and can lead to runaway reactions if not properly controlled. Always add acid to acid slowly and with cooling.

  • Picryl Chloride: Picryl chloride is a detonating explosive and is fatal if swallowed, in contact with skin, or if inhaled.[8][10][11][13] It should be handled in small quantities, behind a blast shield, and with extreme caution. Avoid any grinding, shock, or friction. Ensure there are no sources of ignition in the vicinity.[8] In case of a spill, do not attempt to clean it up dry; dampen the material with water first.[8]

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any unreacted reagents carefully before disposal.

VII. References

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link] Harbour.co.nz/wp-content/uploads/2023/02/MIXED-NITRATING-ACID-greater-than-50-HN03.pdf

  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl? Retrieved from [Link]

  • Haz-Map. (n.d.). Picryl chloride - Hazardous Agents. Retrieved from [Link]

  • PubChem. (n.d.). Picryl Chloride. Retrieved from [Link]

  • AWS. (n.d.). Mixed Nitrating Acid, Less Than 50% (HNO3). Retrieved from [Link]

  • GOV.UK. (n.d.). Nitric acid - Incident management. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

  • PubMed. (n.d.). The improved synthesis of 5-nitro-1,10-phenanthroline. Retrieved from [Link]

  • University of California, Merced. (n.d.). Standard Operating Procedure. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Retrieved from [Link]

  • ACS Publications. (n.d.). THE IMPROVED SYNTHESIS OF 5-NITRO-1,10-PHENANTHROLINE | The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis of 5-Substituted 2, 9-Dimethyl-1,10-Phenanthroline Dialdehydes and Their Schiff Bases with Sulfur-Containing Amines. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux. Retrieved from [Link]

  • PubChem. (n.d.). 2,9-Dimethyl-nitro-1,10-phenanthroline. Retrieved from [Link]

  • PubMed. (n.d.). Oxidation-reduction reactions in Ehrlich cells treated with copper-neocuproine. Retrieved from [Link]

  • PubChem. (n.d.). 2,9-Dimethyl-5-nitro-1,10-phenanthroline. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Spectroscopy study of 5-amino-1,10-phenanthroline | Request PDF. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,9-dimethyl-1,10-phenanthroline, hemihydrate. Retrieved from [Link]

  • Wikipedia. (n.d.). Picryl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2,9-Dimethyl-1,10-phenanthroline. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Sensitivity of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline Assays

Welcome to the technical support center for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline-based assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline-based assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their experiments. While specific data on 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is limited in publicly available literature, the principles outlined here are derived from extensive knowledge of substituted 1,10-phenanthroline compounds and colorimetric assays. The core chemistry revolves around the formation of a colored complex with a target analyte, and this guide provides a robust framework for optimizing such assays.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline in assays.

Q1: What is the principle behind assays using 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline?

A1: 1,10-phenanthroline and its derivatives are well-known chelating agents that form stable, colored complexes with various metal ions.[1][2] The assay principle is based on the formation of a specific colored complex between 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline and the target analyte, which can then be quantified using spectrophotometry. The picrylamino group at the 5-position is likely introduced to modulate the spectroscopic properties of the resulting complex, potentially enhancing its molar absorptivity and shifting the absorption maximum to a more favorable wavelength, thereby increasing assay sensitivity.

Q2: What is the role of the 2,9-dimethyl substitution on the phenanthroline core?

A2: The methyl groups at the 2 and 9 positions of the phenanthroline ring introduce steric hindrance. This steric hindrance can influence the coordination geometry of the resulting metal complex. For instance, in copper chelation, these methyl groups favor the formation of a tetrahedral complex with Cu(I) over a planar complex with Cu(II), making 2,9-dimethyl-1,10-phenanthroline (neocuproine) a highly specific ligand for cuprous ions.[3] This specificity can be leveraged to develop assays that are selective for a particular oxidation state of a metal ion.

Q3: What are the expected spectral properties of the 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline complex?

A3: While the exact spectral properties will depend on the analyte and the solvent system, the presence of the picrylamino group, a strong chromophore, is expected to result in a complex with a high molar absorptivity in the visible region of the spectrum. The extended π-system of the phenanthroline ring coupled with the picrylamino substituent likely leads to a significant bathochromic (red) shift in the absorption maximum compared to the parent 2,9-dimethyl-1,10-phenanthroline.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during your experiments.

Issue 1: Low or No Signal (Poor Sensitivity)

A weak or absent signal is a common challenge and can stem from several factors.

Possible Causes & Solutions:

  • Sub-optimal pH: The formation of the metal-ligand complex is highly pH-dependent. An incorrect pH can lead to protonation of the ligand or precipitation of the metal hydroxide, both of which prevent complex formation.

    • Solution: Perform a pH titration experiment to determine the optimal pH range for complex formation. Use a suitable buffer system to maintain the pH throughout the assay.

  • Incorrect Reagent Concentrations: The stoichiometry of the metal-ligand complex is critical. An insufficient concentration of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline will result in incomplete complex formation.

    • Solution: Optimize the concentration of the phenanthroline reagent. A molar excess of the ligand is often required to drive the complexation reaction to completion.

  • Reagent Degradation: The 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline reagent may degrade over time, especially if exposed to light or stored improperly.

    • Solution: Use fresh, high-purity reagents. Store the stock solution of the phenanthroline derivative in a dark, airtight container at the recommended temperature.

  • Insufficient Incubation Time or Temperature: The complex formation reaction may be slow.

    • Solution: Increase the incubation time and/or temperature to ensure the reaction reaches equilibrium. Monitor the signal over time to determine the optimal incubation period.

Issue 2: High Background Signal

A high background signal can mask the true signal from the analyte and reduce the dynamic range of the assay.

Possible Causes & Solutions:

  • Contamination of Reagents or Glassware: Trace metal contamination in buffers, water, or on glassware can react with the phenanthroline reagent, leading to a high background.

    • Solution: Use high-purity, metal-free water and reagents. All glassware should be acid-washed and thoroughly rinsed with deionized water.

  • Intrinsic Absorbance of Reagents: The 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline reagent itself may have some absorbance at the detection wavelength.

    • Solution: Always include a reagent blank (containing all assay components except the analyte) and subtract its absorbance from all other readings.

  • Non-specific Interactions: The phenanthroline derivative might interact non-specifically with other components in the sample matrix.

    • Solution: Optimize the assay buffer with additives like non-ionic detergents (e.g., Tween-20) or blocking agents (e.g., BSA), if compatible with the assay chemistry.

Issue 3: Assay Interference

Interference from other substances in the sample can lead to inaccurate results.[4][5]

Possible Causes & Solutions:

  • Presence of Other Metal Ions: Other metal ions in the sample may also form colored complexes with 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

    • Solution: Use a masking agent to selectively chelate interfering ions. For example, citrate or tartrate can mask iron (III) in some assays. The specificity of the 2,9-dimethyl substitution against certain metal ions should also be considered.

  • Redox-Active Agents: The presence of oxidizing or reducing agents can change the oxidation state of the target metal ion, preventing it from forming the desired complex.

    • Solution: If the assay is specific for a certain oxidation state, ensure the sample is pre-treated to bring the analyte to that state. For example, hydroxylamine can be used to reduce Cu(II) to Cu(I).

  • High Salt Concentrations: High ionic strength can sometimes affect the stability of the metal-ligand complex.

    • Solution: If possible, dilute the sample to reduce the salt concentration. Alternatively, prepare the standard curve in a matrix that matches the sample's ionic strength.

Experimental Protocols

This section provides a detailed protocol for optimizing the sensitivity of a generic 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline-based colorimetric assay.

Protocol 1: Optimization of Reagent Concentration and pH

Objective: To determine the optimal concentration of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline and the optimal pH for maximal signal intensity.

Materials:

  • Stock solution of the target analyte.

  • Stock solution of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline in a suitable solvent (e.g., ethanol or DMSO).

  • A series of buffers covering a pH range from 4 to 10 (e.g., acetate, phosphate, borate buffers).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a 2D matrix in a 96-well plate.

    • Rows: Prepare serial dilutions of the 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline stock solution.

    • Columns: Aliquot different pH buffers into the columns.

  • Add a fixed concentration of the analyte to all wells (except for the reagent blanks).

  • Add the corresponding dilutions of the phenanthroline reagent to the appropriate rows.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 30 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance for the complex.

  • Analyze the data to identify the combination of pH and reagent concentration that yields the highest signal-to-background ratio.

Visualization & Data Presentation

Workflow for Troubleshooting Low Assay Sensitivity

Troubleshooting_Low_Sensitivity start Low or No Signal sub_optimal_pH Sub-optimal pH? start->sub_optimal_pH incorrect_reagent_conc Incorrect Reagent Concentration? sub_optimal_pH->incorrect_reagent_conc No optimize_pH Action: Perform pH Titration sub_optimal_pH->optimize_pH Yes reagent_degradation Reagent Degradation? incorrect_reagent_conc->reagent_degradation No optimize_conc Action: Titrate Reagent Concentration incorrect_reagent_conc->optimize_conc Yes insufficient_incubation Insufficient Incubation? reagent_degradation->insufficient_incubation No use_fresh_reagents Action: Use Fresh Reagents reagent_degradation->use_fresh_reagents Yes optimize_incubation Action: Optimize Incubation Time/Temp insufficient_incubation->optimize_incubation Yes end_node Signal Improved optimize_pH->end_node optimize_conc->end_node use_fresh_reagents->end_node optimize_incubation->end_node

Caption: A logical workflow for troubleshooting low sensitivity in 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline assays.

Table 1: Common Interferences and Mitigation Strategies
Interfering SubstanceMechanism of InterferenceMitigation Strategy
Other Metal Ions Compete with the target analyte for the phenanthroline ligand, forming interfering colored complexes.Use of masking agents (e.g., citrate, tartrate, EDTA) to selectively chelate interfering ions.
Strong Oxidizing Agents Can oxidize the target analyte to a non-reactive state or degrade the phenanthroline reagent.Addition of a reducing agent (e.g., hydroxylamine) to maintain the analyte in the correct oxidation state.
Strong Reducing Agents May interfere with assays targeting a specific higher oxidation state of an analyte.Pre-treatment of the sample to adjust the redox state.
High Concentrations of Salts Can alter the ionic strength of the solution, affecting the stability constant of the metal-ligand complex.Dilution of the sample or matching the ionic strength of the standards to the samples.
Particulate Matter Can cause light scattering, leading to erroneously high absorbance readings.Centrifugation or filtration of the sample prior to analysis.

Concluding Remarks

Improving the sensitivity of assays based on 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline requires a systematic approach to optimization. By carefully considering factors such as pH, reagent concentration, and potential interferences, researchers can significantly enhance the performance of their assays. This guide provides a foundational framework for troubleshooting and optimization. For novel applications, it is crucial to perform thorough validation to ensure the accuracy and reliability of the results.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of assay-dependent false positives. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Blau, F. (1898). Ueber neue organische Metallreagentien. Monatshefte für Chemie, 19(1), 647-689. (Historical reference for phenanthroline complexes)
  • Schilt, A. A. (1969).
  • Carbain, B., & Åkerman, B. (2008). DNA cleavage by 1, 10-phenanthroline-copper is governed by the dynamics of the copper complex and the DNA, not by a static binding equilibrium. Biophysical journal, 95(11), 5345–5357. [Link]

  • Zuberbühler, A. D. (2004). Copper: Inorganic & Coordination Chemistry. In Encyclopedia of Inorganic Chemistry. John Wiley & Sons, Ltd.
  • Sauvage, J. P., Collin, J. P., Chambron, J. C., Guillerez, S., Coudret, C., Balzani, V., ... & Credi, A. (1994). Rotaxanes: from synthesis to machines. Chemical reviews, 94(4), 993-1019. [Link]

  • Mohindru, A., Fisher, J. M., & Rabinovitz, M. (1983). 2,9-Dimethyl-1,10-phenanthroline (neocuproine): a potent, copper-dependent cytotoxin with anti-tumor activity. Biochemical pharmacology, 32(23), 3627–3632. [Link]

  • Najóczki, F., Szabó, M., Lihi, N., Udvardy, A., & Fábián, I. (2018). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules (Basel, Switzerland), 23(11), 2829. [Link]

  • Biver, T. (2021). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemistry–A European Journal, 27(45), 11529-11549. [Link]

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Optimization

Technical Support Center: A Troubleshooting Guide for Experiments with 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

Welcome to the technical support center for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, handling, and application of this specialized phenanthroline derivative. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Part 1: Synthesis and Purification FAQs

The synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline typically involves the nucleophilic aromatic substitution of a picryl halide with 5-amino-2,9-dimethyl-1,10-phenanthroline. The challenges in this stage often revolve around reaction conditions and product purity.

Q1: I am struggling with the final coupling reaction between 5-amino-2,9-dimethyl-1,10-phenanthroline and picryl chloride. My yields are low and I see multiple byproducts. What are the common pitfalls?

A1: Low yields and byproduct formation in this coupling reaction are common and often stem from three main factors: steric hindrance, competing side reactions, and reactant purity.

  • Causality: The 2,9-dimethyl groups on the phenanthroline core create significant steric hindrance around the 5-amino group. This can impede the approach of the bulky picryl chloride. Furthermore, the picryl group is highly electron-deficient, making it susceptible to reaction with any residual nucleophiles.

  • Troubleshooting Steps:

    • Reactant Purity: Ensure the 5-amino-2,9-dimethyl-1,10-phenanthroline is free of any residual starting materials or solvents. Impurities can compete in the reaction.

    • Base Selection: A non-nucleophilic, sterically hindered base is crucial. Bases like proton sponge or diisopropylethylamine (DIPEA) are recommended over less hindered amines like triethylamine, which can react with picryl chloride.

    • Solvent Choice: Use an aprotic, polar solvent such as anhydrous Dimethylformamide (DMF) or Acetonitrile to facilitate the reaction while minimizing side reactions. Ensure the solvent is thoroughly dried.

    • Temperature Control: Run the reaction at a slightly elevated temperature (e.g., 40-50 °C) to overcome the activation energy barrier due to steric hindrance, but avoid high temperatures that could promote decomposition.

Q2: My final product appears to be a persistent, colored impurity that is difficult to remove. What purification strategies do you recommend?

A2: The intense color of the picryl group can make visual assessment of purity challenging. A multi-step purification approach is often necessary.

  • Recommended Purification Protocol:

    • Initial Work-up: After the reaction, quench with a mild acid to neutralize the base. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with dilute acid, water, and brine to remove inorganic salts and water-soluble impurities.

    • Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The highly colored product should move down the column, allowing for separation from less polar impurities and more polar byproducts.

    • Recrystallization: If chromatography does not yield a pure product, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane) can be effective.

Purification Step Purpose Recommended Solvents/Reagents
Acid Wash Neutralize excess base0.1 M HCl
Column Chromatography Separate by polaritySilica gel, Hexane/Ethyl Acetate gradient
Recrystallization Final purificationEthanol/Water or Acetone/Hexane

Q3: The characterization of my product is yielding unexpected spectroscopic data. What should I be looking for?

A3: The combination of the phenanthroline and picryl moieties results in a unique spectroscopic signature.

  • ¹H NMR: Expect to see characteristic shifts for the aromatic protons on both the phenanthroline and picryl rings. The protons on the picryl ring will be significantly downfield due to the strong electron-withdrawing effect of the nitro groups. The methyl protons at the 2 and 9 positions should appear as singlets.

  • ¹³C NMR: The carbon atoms attached to the nitro groups will be highly deshielded.

  • FT-IR: Look for strong stretching vibrations characteristic of the nitro groups (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).

  • UV-Vis: The compound should be intensely colored, with strong absorbance in the visible region due to the extended π-system and the charge-transfer character of the molecule.

Part 2: Handling, Storage, and Safety

The presence of the picryl group necessitates stringent safety protocols.

Q4: What are the primary safety concerns when working with 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline?

A4: The primary hazard is associated with the picryl group, which is a component of the explosive picric acid.

  • Explosive Hazard: Picrylamino compounds can be shock-sensitive and may decompose explosively upon heating or impact. Always handle with non-metal spatulas and avoid grinding the solid material.

  • Toxicity: The compound is likely to be a skin and eye irritant.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases.

Q5: I have noticed that my compound appears to change color and solubility over time. What are the optimal storage conditions?

A5: Degradation is likely due to light sensitivity and potential slow decomposition.

  • Storage Recommendations:

    • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil. The parent compound, 2,9-dimethyl-1,10-phenanthroline, is known to be light-sensitive.[2]

    • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

    • Temperature: Store in a cool, dark, and dry place. A refrigerator is suitable for long-term storage.

Part 3: Experimental Troubleshooting

The unique electronic and steric properties of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline can influence its behavior in various applications.

Q6: I am attempting to synthesize a metal complex with this ligand, but the reaction is sluggish or does not proceed. What could be the issue?

A6: The coordination chemistry of this ligand is influenced by both the phenanthroline core and the picrylamino substituent.

  • Steric Hindrance: The methyl groups at the 2 and 9 positions create a sterically hindered binding pocket, which is a known feature of neocuproine and its derivatives.[3][4] This steric hindrance can disfavor the coordination of certain metal ions or require specific geometric arrangements.

  • Electronic Effects: The strongly electron-withdrawing picrylamino group reduces the electron density on the phenanthroline nitrogen atoms. This decreases their basicity and, consequently, their ability to coordinate to metal centers.

  • Troubleshooting Workflow:

    G start No Complex Formation metal Check Metal Ion Compatibility start->metal Is the metal ion sterically demanding? solvent Optimize Solvent System metal->solvent Try a coordinating solvent temp Adjust Reaction Temperature solvent->temp Gently heat the reaction result Successful Complexation temp->result

    Caption: Troubleshooting workflow for metal complex synthesis.

Q7: My compound has poor solubility in the solvent system for my biological assay. What are my options?

A7: The large, relatively non-polar structure of the molecule can lead to solubility issues in aqueous media.

  • Solubility Profile of the Parent Compound: 2,9-Dimethyl-1,10-phenanthroline is slightly soluble in water but soluble in organic solvents like methanol, ethanol, acetone, and benzene.[2] The addition of the picrylamino group likely decreases aqueous solubility further.

  • Solubilization Strategies:

Strategy Description Considerations
Co-solvents Use a mixture of an organic solvent (e.g., DMSO, DMF) and the aqueous buffer.Ensure the organic solvent does not interfere with the assay.
Surfactants Low concentrations of non-ionic surfactants like Tween® 80 or Triton™ X-100 can aid solubilization.Surfactants may affect cell membranes or protein activity.
pH Adjustment Protonation of the phenanthroline nitrogens at low pH may increase aqueous solubility.The stability of the compound and the requirements of the assay must be considered.

Part 4: Data Interpretation

Q8: The UV-Vis spectrum of my metal complex with 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is significantly different from complexes with unsubstituted phenanthroline. How do I interpret these changes?

A8: The observed spectral shifts are a direct consequence of the electronic perturbations induced by the picrylamino group and the specific geometry of the metal complex.

  • Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Bands: The electron-withdrawing picrylamino group will lower the energy of the ligand's π* orbitals. This will cause a red-shift (shift to longer wavelengths) in any MLCT bands and a blue-shift (shift to shorter wavelengths) in any LMCT bands compared to a complex with an unsubstituted phenanthroline.

  • Intra-ligand Transitions: The spectrum of the free ligand will be dominated by π-π* transitions. Upon coordination to a metal, these bands may shift and change in intensity.

  • Illustrative Pathway of Electronic Effects:

    G Picryl Picrylamino Group (Strongly Electron-Withdrawing) Phen Phenanthroline Core Picryl->Phen Reduces Electron Density Nitrogens Coordinating Nitrogens Phen->Nitrogens Lowers Basicity MLCT MLCT Bands (Red-Shifted) Phen->MLCT Lowers π* Orbital Energy Metal Metal Center Nitrogens->Metal Forms Weaker Bond

    Caption: Electronic influence of the picrylamino group on the metal complex.

By understanding the fundamental properties of the 2,9-dimethyl-1,10-phenanthroline backbone and the significant electronic and steric influence of the picrylamino substituent, researchers can effectively troubleshoot and optimize their experimental designs.

References

  • HiMedia Laboratories. (n.d.). 2,9-Dimethyl-1,10-phenanthroline, Hi-AR™/ACS. Retrieved from [Link]

  • van der Goot, H., Surtel, W., Timmerman, H., & van der Veen, J. (1982). Mechanism of action of the copper(I) complex of 2,9-dimethyl-1,10-phenanthroline on Mycoplasma gallisepticum. Antimicrobial Agents and Chemotherapy, 21(5), 770–775. Retrieved from [Link]

  • Alizadeh, R., & Tofrte, L. (2011). (2,9-Dimethyl-1,10-phenanthroline-κ²N,N′)diiodidocadmium. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), m1650. Retrieved from [Link]

  • Kégl, T., Kégl, T., Kollar, L., & Fábián, I. (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 26(12), 3632. Retrieved from [Link]

  • Ranjbar, M., Jamei, M. R., & Eliassi, A. (2017). Synthesis and characterization of microstructured crystalline complexes of [HgI₂(C₁₄H₁₂N₂)] and [HgBr₂(C₁₄H₁₂N₂)]. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,9-Dimethyl-1,10-phenanthroline. PubChem Compound Database. Retrieved from [Link]

  • Balamurugan, R., Palaniandavar, M., & Riyasdeen, A. (2014). Mixed ligand copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline: tridentate 3N primary ligands determine DNA binding and cleavage and cytotoxicity. Journal of Inorganic Biochemistry, 140, 274–286. Retrieved from [Link]

  • Ruffo, F., & Tesauro, D. (2010). Fluxional behavior of the dinitrogen ligand 2,9-dimethyl-1,10-phenanthroline in cationic methyl platinum(II) complexes. ResearchGate. Retrieved from [Link]

  • Mohindru, A., Fisher, J. M., & Rabinovitz, M. (1983). 2,9-Dimethyl-1,10-phenanthroline (neocuproine): a potent, copper-dependent cytotoxin with anti-tumor activity. Biochemical Pharmacology, 32(23), 3627–3632. Retrieved from [Link]

  • Morsali, A. (2005). 2,9-Dimethyl-1,10-phenanthroline as Ligand in the Holo- and Hemidirected 1:1 and 1:2 Lead(II) Complexes. Zeitschrift für Naturforschung B, 60(2), 149–154. Retrieved from [Link]

  • Baulin, D. N., Tsivadze, A. Y., & Pribylov, M. Y. (2018). 1,10-Phenanthroline-2,9-dicarboxamides as ligands for separation and sensing of hazardous metals. RSC Advances, 8(52), 29699–29707. Retrieved from [Link]

  • Gebreyohannes, G., & Kumar, A. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry, 12(4), 1-8. Retrieved from [Link]

  • Kégl, T., Kégl, T., Kollar, L., & Fábián, I. (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 26(12), 3632. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,9-dimethyl-1,10-phenanthroline, hemihydrate. Retrieved from [Link]

  • Giereth, P., Zeman, D., & Djuric, A. (2020). Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes. Dalton Transactions, 49(44), 15779–15788. Retrieved from [Link]

  • Engel, D. W., & Schilt, A. A. (1982). Synthesis and Characterization of Some Copper(I) Phenanthroline Complexes. Inorganic Chemistry, 21(6), 2330–2333. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

Welcome to the technical support guide for the synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. This document is designed for researchers, chemists, and drug development professionals who are working with or...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this specialized phenanthroline derivative. As a molecule of interest in coordination chemistry and materials science, its successful synthesis is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of its multi-step synthesis.

The synthetic strategy hinges on a classic organic chemistry transformation: a Nucleophilic Aromatic Substitution (SNAr) reaction. The core challenge lies in preparing the key nucleophile, 5-Amino-2,9-dimethyl-1,10-phenanthroline, and then successfully coupling it with the highly reactive electrophile, picryl chloride. This guide is structured to address potential issues at each critical stage of this process.

Troubleshooting Guide: From Starting Material to Final Product

This section is formatted as a series of questions and answers to directly address specific experimental challenges.

Part A: Synthesis of the Nucleophile (5-Amino-2,9-dimethyl-1,10-phenanthroline)

The journey to the final product begins with the successful synthesis of the amine precursor. This typically involves a two-step process: regioselective nitration of 2,9-dimethyl-1,10-phenanthroline (neocuproine) to yield the 5-nitro derivative, followed by its reduction.

Question 1: My nitration of neocuproine is resulting in a low yield and a mixture of isomers. How can I improve the regioselectivity for the 5-position?

Answer: This is a common challenge. The electronic nature of the phenanthroline ring can lead to nitration at multiple positions. To favor the 5-position, precise control over reaction conditions is essential.

  • Causality: The nitrogen atoms in the phenanthroline ring are deactivating, directing electrophiles away from their immediate vicinity. Nitration typically occurs on the central ring (positions 5 and 6). Achieving mono-substitution at the 5-position requires mitigating the harshness of the reaction to prevent over-nitration or side-product formation.

  • Recommended Solution:

    • Lower the Temperature: Perform the reaction at 0°C or even slightly below. This reduces the reaction rate and enhances selectivity.

    • Use a Milder Nitrating Agent: Instead of a harsh mixture of concentrated nitric and sulfuric acids, consider using a gentler reagent like potassium nitrate (KNO₃) in concentrated sulfuric acid. This allows for a more controlled release of the nitronium ion (NO₂⁺).

    • Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of neocuproine in sulfuric acid over an extended period. This keeps the concentration of the electrophile low at any given moment, disfavoring multiple nitrations.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitro products.

Question 2: The reduction of 5-nitro-2,9-dimethyl-1,10-phenanthroline is incomplete or results in degradation of the phenanthroline ring. What is the most reliable reduction method?

Answer: The nitro group is a strong electron-withdrawing group, but the phenanthroline ring system can be sensitive to certain reducing agents, especially under harsh acidic conditions that might follow a catalytic hydrogenation.

  • Causality: Catalytic hydrogenation (e.g., H₂/Pd-C) is often effective but can be sluggish and may require high pressures or temperatures, which can lead to side reactions. Strong acid reductions (e.g., Sn/HCl) can be difficult to work up and may lead to coordination of the metal to the phenanthroline nitrogens, inhibiting the reaction.

  • Recommended Solution: Reduction with Sodium Dithionite This method is often reliable, proceeds under milder conditions, and is generally high-yielding for this type of substrate.[1]

    • Solvent System: Suspend the 5-nitro derivative in a mixture of ethanol and water.

    • Temperature: Heat the suspension to reflux to ensure adequate solubility.

    • Reagent Addition: Gradually add an aqueous solution of sodium dithionite (Na₂S₂O₄) to the refluxing mixture.

    • Monitoring: The reaction progress can often be monitored by a color change (from yellow/orange to a lighter or colorless solution) and confirmed by TLC.

    • Workup: Upon completion, cool the reaction mixture. The 5-amino product, being less polar, often precipitates and can be collected by simple filtration.

Part B: The SNAr Reaction with Picryl Chloride

This is the critical bond-forming step. Success depends on balancing the nucleophilicity of the amine with the reactivity of picryl chloride while avoiding common SNAr pitfalls.

Question 3: My SNAr reaction between 5-amino-2,9-dimethyl-1,10-phenanthroline and picryl chloride has a very low yield. What are the key parameters to optimize?

Answer: Low yield in this SNAr reaction typically points to issues with solvent, base, temperature, or reagent purity. The reaction involves the attack of the amine nucleophile on the electron-deficient aromatic ring of picryl chloride, displacing the chloride ion.[2][3]

  • Causality & Optimization Strategy:

    • Solvent Choice: The solvent must be polar aprotic to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without protonating the amine nucleophile.

      • Recommendation: Use anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Ensure the solvent is truly anhydrous, as water can react with picryl chloride and reduce the nucleophilicity of the amine.

    • Base is Critical: The reaction generates HCl, which will protonate your starting amine, rendering it non-nucleophilic. A non-nucleophilic base is required to scavenge this acid.

      • Recommendation: Use a mild, sterically hindered base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Add at least 1.1 equivalents to ensure all generated acid is neutralized. Do not use strong bases like NaOH or KOH, which can lead to unwanted hydrolysis of the picryl chloride.

    • Temperature Control: While SNAr reactions are often accelerated by heat, picryl chloride is highly reactive. Running the reaction at an elevated temperature can lead to decomposition and the formation of dark, tarry side products.

      • Recommendation: Start the reaction at room temperature. If the reaction is slow (monitor by TLC), gently heat to 40-50°C. Avoid high temperatures.

    • Reagent Stoichiometry: Ensure a 1:1 molar ratio of the amine to picryl chloride. An excess of picryl chloride can lead to side reactions, while an excess of the amine makes purification more difficult.

Troubleshooting Workflow for Low SNAr Yield

G start Low Yield Observed check_purity Are reactants pure? start->check_purity check_solvent Is the solvent anhydrous polar aprotic (DMF, DMSO)? check_base Is a non-nucleophilic base (TEA, DIPEA) present? check_solvent->check_base Yes solve_solvent Action: Dry solvent over molecular sieves. check_solvent->solve_solvent No check_temp Is the temperature controlled (RT to 50°C)? check_base->check_temp Yes solve_base Action: Add 1.1 eq. of TEA or DIPEA. check_base->solve_base No solve_temp Action: Run at RT or with gentle warming. check_temp->solve_temp No end_node Re-run Reaction check_temp->end_node Yes check_purity->check_solvent Yes solve_purity Action: Recrystallize amine, check picryl chloride. check_purity->solve_purity No solve_solvent->end_node solve_base->end_node solve_temp->end_node solve_purity->end_node

Caption: A workflow for troubleshooting low yield in the SNAr reaction.

Part C: Product Purification and Characterization

Question 4: My final product is a dark, impure solid that is difficult to purify. What purification techniques are most effective?

Answer: The intense color of the picryl group and the potential for tarry byproducts can make purification challenging. A multi-step approach is often necessary.

  • Causality: The product is a large, relatively non-polar, and highly colored molecule. Impurities may include unreacted starting materials, base-HCl salts, and polymeric decomposition products.

  • Recommended Purification Strategy:

    • Initial Filtration: After the reaction, quench by pouring the mixture into a large volume of cold water. The crude product should precipitate. Collect this solid by vacuum filtration and wash thoroughly with water to remove DMF/DMSO and salts.

    • Solvent Wash: Wash the crude solid with a solvent that will dissolve starting materials but not the product. Cold ethanol or diethyl ether can be effective for removing less polar impurities.

    • Column Chromatography: If impurities persist, silica gel column chromatography is the most effective method.

      • Eluent System: Start with a non-polar solvent like hexane or dichloromethane (DCM) and gradually increase the polarity by adding ethyl acetate or methanol. The highly colored product band should be easy to track.

    • Recrystallization: For the final polishing step, recrystallize the purified product from a suitable solvent system, such as an ethanol/water mixture or DCM/hexane.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the key SNAr reaction?

A: The reaction proceeds via an "addition-elimination" mechanism. The nucleophilic amine attacks the carbon atom bearing the chlorine on the picryl chloride ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro groups. In the second, typically faster step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final product. The presence of multiple nitro groups is crucial as they stabilize the negative charge in the intermediate, making the ring susceptible to nucleophilic attack.[2][3][4]

SNAr Mechanism Overview

snAr cluster_0 Addition Step cluster_1 Elimination Step Reactants Picryl-Cl + Amine-Phen Meisenheimer Complex Anionic Intermediate (Resonance Stabilized) Reactants->Meisenheimer Complex + Nu⁻ Product Final Product Meisenheimer Complex->Product - Cl⁻

Sources

Optimization

Technical Support Center: Synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

Welcome to the technical support guide for the synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. This document is designed for researchers, medicinal chemists, and process development scientists who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this highly functionalized phenanthroline derivative. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters of this multi-step synthesis, enabling you to troubleshoot effectively and optimize your experimental outcomes.

The synthesis of this molecule, while conceptually straightforward, presents several challenges typical of poly-functional heterocyclic chemistry. These include issues with regioselectivity, reagent stability, product solubility, and purification. This guide is structured as a series of troubleshooting questions and detailed protocols to address the most common issues encountered in the lab.

Troubleshooting Guide & FAQs

This section is organized to follow the logical progression of the synthesis, addressing specific experimental challenges in a question-and-answer format.

Part 1: Nitration of 2,9-Dimethyl-1,10-phenanthroline (Neocuproine)

The first critical step is the selective nitration at the 5-position of the neocuproine core. The reaction is typically performed using a mixture of concentrated nitric and sulfuric acids.

Question 1: My nitration reaction is yielding a mixture of products with low conversion of the starting material. What's going wrong?

Answer: This is a classic issue of reaction kinetics versus thermodynamics under strong acid conditions. Several factors are at play:

  • Protonation State: In concentrated sulfuric acid, the phenanthroline nitrogens are protonated. This deactivates the heterocyclic rings towards electrophilic attack. The nitration occurs on the central, non-heterocyclic ring, which is less deactivated. The 5-position is electronically favored.

  • Insufficient Reaction Vigor: Low conversion suggests the reaction conditions (temperature or time) are insufficient to overcome the activation energy for nitration on this deactivated system. Simply extending the reaction time at a low temperature may not be effective.

  • Causality: A temperature that is too low will result in poor conversion. Conversely, a temperature that is too high can lead to the formation of undesired dinitro products or oxidative decomposition, presenting as a complex mixture of byproducts.

Troubleshooting Steps:

  • Temperature Control: The temperature must be carefully controlled. A common strategy is to perform the initial addition of neocuproine to the nitrating mixture at 0-5 °C and then allow the reaction to slowly warm to a moderately elevated temperature (e.g., 50-70 °C) while monitoring the progress by TLC or LC-MS.

  • Reagent Stoichiometry: Ensure an adequate excess of nitric acid is used to act as both the reagent and part of the reaction medium.

Question 2: I'm observing the formation of multiple nitrated isomers. How can I improve selectivity for the 5-nitro product?

Answer: While the 5-position is electronically favored, harsh conditions can reduce selectivity. The key is to use conditions that are just vigorous enough for the reaction to proceed at a reasonable rate. The use of fuming nitric acid or oleum (fuming sulfuric acid) should be approached with caution as this can decrease selectivity and increase the risk of side reactions. Sticking to a standard mixture of concentrated H₂SO₄ and HNO₃ is often the most reliable method. The synthesis of the related 5-nitro-1,10-phenanthroline has been well-documented and serves as an excellent reference point for this reaction[1].

Part 2: Reduction of the Nitro Group to 5-Amino-2,9-dimethyl-1,10-phenanthroline

This step converts the electron-withdrawing nitro group into an electron-donating amino group, which is the nucleophile for the subsequent step.

Question 3: My reduction with SnCl₂/HCl is incomplete, and the workup is messy, resulting in low yield. What are the best practices?

Answer: Tin(II) chloride reduction is a robust method, but the workup can be challenging due to the formation of tin salts.

  • Mechanism Insight: SnCl₂ acts as a reducing agent in the presence of a strong acid (HCl), which protonates the nitro group, facilitating the multi-electron transfer process. An excess of both SnCl₂ and HCl is required to drive the reaction to completion.

  • Workup Strategy: The primary challenge is removing the tin salts from your product. After the reaction is complete, a careful basification is required. Adding a concentrated NaOH solution will precipitate tin as tin hydroxides (Sn(OH)₂/Sn(OH)₄). However, the desired 5-amino product is also basic and can be sensitive to high pH. A common mistake is adding the base too quickly, which can cause the product to co-precipitate or degrade.

  • Expert Recommendation:

    • After the reaction, cool the mixture and slowly pour it over crushed ice.

    • Add a concentrated NaOH or KOH solution dropwise with vigorous stirring, keeping the temperature low. The goal is to reach a highly alkaline pH (>12) to ensure all tin salts precipitate.

    • The free amine can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. Be prepared to perform multiple extractions as the product may have some water solubility.

Question 4: Can I use catalytic hydrogenation (H₂/Pd-C) instead of SnCl₂?

Answer: Yes, catalytic hydrogenation is a much cleaner alternative that avoids the issues with metal salts. However, it comes with its own set of challenges.

  • Catalyst Poisoning: Phenanthrolines, being excellent chelating agents, can bind to the surface of the palladium catalyst, leading to deactivation[2]. This can result in slow or incomplete reactions.

  • Optimization: To mitigate poisoning, you may need to use a higher catalyst loading (e.g., 10-20 mol%) or specific solvents. Methanol or ethanol are common choices. The reaction may also require elevated pressure and temperature. It is critical to ensure the starting material is pure, as impurities can also poison the catalyst.

Part 3: Synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

This final step is a nucleophilic aromatic substitution (SₙAr) reaction between the 5-amino group and picryl chloride (2,4,6-trinitrochlorobenzene).

Question 5: The final coupling reaction is slow and gives a low yield. How can I improve it?

Answer: The SₙAr reaction rate is highly dependent on the solvent, base, and temperature.

  • Mechanism & Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex, and thus the reaction rate, is enhanced by polar aprotic solvents (e.g., DMF, DMSO) that can solvate the charged intermediate. A non-nucleophilic base is required to deprotonate the amino group on the phenanthroline, increasing its nucleophilicity, and to scavenge the HCl byproduct.

  • Troubleshooting Steps:

    • Choice of Base: Use a hindered or mild organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Strong inorganic bases like NaOH could lead to unwanted side reactions with the electron-deficient picryl ring.

    • Solvent: Ensure you are using a dry, polar aprotic solvent. The presence of water can lead to hydrolysis of the picryl chloride.

    • Temperature: Gently heating the reaction (e.g., 40-60 °C) can significantly increase the rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Question 6: The final product is difficult to purify. It seems to stick to silica gel. What purification strategies do you recommend?

Answer: Highly conjugated, nitrogen-containing compounds like this are often challenging to purify via standard column chromatography.

  • Low Solubility: The planar structure of phenanthrolines can lead to poor solubility in many common organic solvents due to efficient π-π stacking[3]. This can make both the reaction and purification difficult.

  • Alternative Purification:

    • Recrystallization/Trituration: This should be your first approach. The product is likely a brightly colored solid. Experiment with a range of solvents. A good starting point would be trituration with hot ethanol, acetonitrile, or digestion in a mixture like DCM/hexanes.

    • Non-Chromatographic Chemical Purification: For phenanthrolines, a highly effective method involves selective complexation with zinc chloride[4][5]. The crude product can be dissolved in a solvent like ethylene glycol and treated with one equivalent of ZnCl₂. The resulting zinc complex often has different solubility properties and can be precipitated, separating it from impurities. The pure ligand is then recovered by decomplexation, typically by adding a strong base like ammonia to form the water-soluble [Zn(NH₃)₄]²⁺ complex, allowing the purified product to be extracted into an organic layer[4].

Visualized Synthesis and Troubleshooting Workflow

Overall Synthetic Pathway

The diagram below outlines the three-stage synthesis from the commercially available 2,9-dimethyl-1,10-phenanthroline.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Reduction cluster_2 Stage 3: SₙAr Coupling A 2,9-Dimethyl-1,10-phenanthroline B 2,9-Dimethyl-5-nitro-1,10-phenanthroline A->B HNO₃, H₂SO₄ C 5-Amino-2,9-dimethyl-1,10-phenanthroline B->C SnCl₂/HCl or H₂/Pd-C D 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline C->D PicrylCl Picryl Chloride PicrylCl->D Base, Solvent

Caption: Three-stage synthesis of the target compound.

Troubleshooting Decision Tree: Low Final Product Yield

This workflow provides a logical path to diagnose the root cause of low yield in the final SₙAr coupling step.

G cluster_check_SM Check Starting Materials cluster_check_conditions Check Reaction Conditions cluster_check_workup Check Workup & Purification Start Low Yield of Final Product CheckAmine Is the 5-amino precursor pure? Start->CheckAmine CheckPicryl Is the Picryl Chloride fresh? Start->CheckPicryl CheckBase Is the base appropriate and dry? Start->CheckBase CheckSolvent Is the solvent polar aprotic and dry? Start->CheckSolvent CheckTemp Was the temperature optimized? Start->CheckTemp CheckPurification Was the product lost during purification? Start->CheckPurification Sol_Amine Re-purify 5-amino precursor (Recrystallize or Column) CheckAmine->Sol_Amine No Sol_Picryl Use fresh or recrystallized Picryl Chloride CheckPicryl->Sol_Picryl No Sol_Base Switch to DIPEA; ensure it is dry CheckBase->Sol_Base No Sol_Solvent Use freshly dried DMF or DMSO CheckSolvent->Sol_Solvent No Sol_Temp Screen temperatures (e.g., RT, 40°C, 60°C) CheckTemp->Sol_Temp No Sol_Purification Use Recrystallization or ZnCl₂ complexation instead of silica gel CheckPurification->Sol_Purification Yes

Caption: Decision tree for troubleshooting low yield.

Experimental Protocols

The following protocols are generalized methodologies and should be adapted and optimized based on laboratory observations.

Protocol 1: Synthesis of 2,9-Dimethyl-5-nitro-1,10-phenanthroline
ParameterValue/Reagent
Starting Material 2,9-Dimethyl-1,10-phenanthroline (Neocuproine)
Reagents Conc. Sulfuric Acid (H₂SO₄), Conc. Nitric Acid (HNO₃)
Temperature 0 °C to 60 °C
Time 4-6 hours
Workup Basification with NaOH/NH₄OH, Extraction

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, add concentrated H₂SO₄ (5 mL per 1 g of starting material).

  • Slowly add 2,9-dimethyl-1,10-phenanthroline (1.0 eq) in portions, ensuring the temperature remains below 10 °C.

  • Once addition is complete, add concentrated HNO₃ (1.5 eq) dropwise.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to 60 °C for 4-6 hours. Monitor reaction progress by TLC (DCM:MeOH 95:5).

  • Cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice.

  • Slowly basify the cold aqueous solution with concentrated aqueous ammonia or 20% NaOH solution until pH > 9. A precipitate will form.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the crude product. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Protocol 2: Synthesis of 5-Amino-2,9-dimethyl-1,10-phenanthroline
ParameterValue/Reagent
Starting Material 2,9-Dimethyl-5-nitro-1,10-phenanthroline
Reagents Tin(II) chloride dihydrate (SnCl₂·2H₂O), Conc. HCl
Solvent Ethanol
Temperature Reflux (approx. 80 °C)
Time 3-5 hours
Workup Basification with NaOH, Extraction with DCM

Methodology:

  • To a solution of the nitro-compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (5.0 eq).

  • Add concentrated HCl and heat the mixture to reflux for 3-5 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the mixture, remove the ethanol under reduced pressure, and pour the residue onto ice.

  • Carefully add 20-40% aqueous NaOH solution with vigorous stirring until the pH is strongly basic (>12) and all tin salts have precipitated.

  • Extract the aqueous slurry multiple times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the amine, which should be used promptly.

Protocol 3: Synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline
ParameterValue/Reagent
Starting Materials 5-Amino-2,9-dimethyl-1,10-phenanthroline, Picryl chloride
Base N,N-Diisopropylethylamine (DIPEA)
Solvent Anhydrous Dimethylformamide (DMF)
Temperature Room temperature to 50 °C
Time 12-24 hours
Workup Precipitation in water, Filtration

Methodology:

  • Dissolve the 5-amino-phenanthroline (1.0 eq) in anhydrous DMF.

  • Add DIPEA (1.5 eq) to the solution.

  • In a separate flask, dissolve picryl chloride (1.05 eq) in a minimum amount of anhydrous DMF.

  • Add the picryl chloride solution dropwise to the amine solution at room temperature.

  • Stir the reaction at room temperature or warm to 50 °C, monitoring by TLC. The reaction mixture will likely become deeply colored.

  • Once the reaction is complete, pour the mixture into a large volume of cold water with stirring.

  • The solid product will precipitate. Collect the solid by filtration, wash extensively with water, then with a small amount of cold ethanol to remove residual DMF.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., acetonitrile, acetic acid) or trituration.

References

  • Reddit. (2020). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. r/OrganicChemistry. [Link not available]
  • Bajkó, Z., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. National Institutes of Health (PMC). Available at: [Link]

  • SpectraBase. (n.d.). 2,9-dimethyl-1,10-phenanthroline, hemihydrate. Available at: [Link]

  • Google Patents. (1968). Purification of 1, 10-phenanthrolines. (US3389143A).
  • ResearchGate. (2025). Synthesis of some 2,9‐disubstituted‐1,10‐phenanthrolines. Available at: [Link]

  • White Rose Research Online. (2023). Phenanthrolines decorated with branched lipophilic chains and their yellow emitting heteroleptic iridium(III) complexes. Available at: [Link]

  • ResearchGate. (n.d.). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Available at: [Link]

  • ACS Publications. (n.d.). THE IMPROVED SYNTHESIS OF 5-NITRO-1, 10-PHENANTHROLINE. The Journal of Organic Chemistry. Available at: [Link]

  • De Gruyter. (n.d.). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. Available at: [Link]

  • ResearchGate. (2025). Design and Synthesis of a New Androgen Derivative using Some Strategies. Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum of (a) 2,9-dimethyl-1,10-phenanthroline and (b) [HgI2(C14H12N2)]. Available at: [Link]

  • PubChem. (n.d.). 2,9-Dimethyl-1,10-phenanthroline. National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline Solutions

Welcome to the technical support guide for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with solutions of this complex heterocyclic compound. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experiments.

Introduction to the Molecule

2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is a specialized derivative of neocuproine (2,9-dimethyl-1,10-phenanthroline). Its structure combines the rigid, metal-chelating phenanthroline core with a highly electron-deficient picrylamino group. This unique combination, while valuable for specific applications, introduces inherent stability and solubility challenges. The picryl group (2,4,6-trinitrophenyl) makes the molecule susceptible to certain chemical reactions, particularly nucleophilic attack and pH-dependent changes, while the large, aromatic system dictates its solubility profile.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter with your solutions, providing potential causes and actionable steps for resolution.

Issue 1: Solution Precipitation or Cloudiness Over Time

You've successfully dissolved the compound, but upon standing, a precipitate forms. This is the most common issue, often related to solubility limits and solvent choice.

Question: My solution of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, which was initially clear, has become cloudy and formed a precipitate. What is happening and how can I fix it?

Answer:

This issue almost always points to the compound crashing out of a supersaturated solution or a slow reaction with the solvent.

  • Causality 1: Poor Solubility & Solvent Choice. The parent molecule, 2,9-dimethyl-1,10-phenanthroline, is only slightly soluble in water but dissolves in organic solvents like methanol, ethanol, and acetone[1]. The addition of the large, polar picrylamino group significantly alters this profile. While the molecule has polar nitro groups, the overall structure is large and nonpolar, leading to poor solubility in aqueous solutions and even some organic solvents. You may have created a transiently supersaturated solution, especially if you used heat to aid dissolution.

  • Causality 2: Change in Temperature. A solution prepared at an elevated temperature will likely precipitate as it cools to room temperature if the compound's concentration exceeds its solubility limit at the lower temperature.

  • Causality 3: Solvent Evaporation. If the solution container is not properly sealed, solvent evaporation can increase the compound's concentration, leading to precipitation.

Troubleshooting Protocol:

  • Solvent Selection: Avoid purely aqueous solutions. For most applications, polar aprotic solvents are the best starting point.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for achieving higher, more stable concentrations. .

  • Preparation of Aqueous Working Solutions: If an aqueous buffer is required for your experiment, prepare a high-concentration stock solution in 100% DMSO first. Then, dilute this stock into your aqueous buffer.

    • Critical Step: Add the DMSO stock to the aqueous buffer dropwise while vortexing. This rapid mixing helps to avoid localized high concentrations that can cause immediate precipitation. Be aware that even with this method, the final concentration in the aqueous buffer will be limited.

  • Temperature Control: If you must use heat to dissolve the compound, determine the saturation point at room temperature to avoid preparing an overly concentrated stock that will not remain stable.

  • Proper Storage: Always store solutions in tightly sealed containers (e.g., with parafilm-wrapped caps) to prevent solvent evaporation.

Issue 2: Color Change of the Solution (e.g., to Dark Red/Brown)

A noticeable color change, often to a darker shade, indicates chemical degradation of the molecule.

Question: My solution has changed color from its initial yellow/orange to a dark red or brown. Is my compound degrading?

Answer:

Yes, a significant color change is a strong indicator of chemical decomposition. The likely culprits are the picrylamino group's susceptibility to hydrolysis and the amine linker's potential for oxidation.

  • Causality 1: Alkaline Hydrolysis. The bond between the amine and the highly electron-deficient picryl group is susceptible to cleavage by nucleophiles, including hydroxide ions (OH⁻). In basic or even neutral aqueous solutions, this can lead to the formation of the intensely colored picrate anion and the corresponding phenanthroline-amine. This is a known degradation pathway for similar compounds like tetryl[2][3].

  • Causality 2: Oxidation. Aromatic amines can be susceptible to air oxidation, which often produces colored byproducts[4][5]. This process can be accelerated by light or the presence of trace metal ions.

Troubleshooting Protocol:

  • pH Control:

    • Maintain slightly acidic to neutral pH conditions (pH 4-7) if your experiment allows. Avoid basic conditions (pH > 8) whenever possible.

    • Use well-buffered systems to prevent pH shifts during the experiment.

  • Use High-Purity Solvents: Use fresh, anhydrous, high-purity solvents to minimize contaminants that could catalyze degradation.

  • Inert Atmosphere: For long-term storage or sensitive reactions, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Light Protection: Store the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect them from light, which can induce photodegradation of nitroaromatic compounds[6][7].

Diagram: Potential Degradation Pathway

The following diagram illustrates the likely hydrolysis of the picrylamino group under basic conditions.

G cluster_main Alkaline Hydrolysis Pathway cluster_products Degradation Products Molecule 2,9-Dimethyl-5-picrylamino- 1,10-phenanthroline OH OH⁻ (from basic solution) Phen_Amine 5-Amino-2,9-dimethyl- 1,10-phenanthroline Picrate Picrate Anion (Intensely Colored) OH->Picrate Nucleophilic Attack & Cleavage

Caption: Proposed hydrolysis of the target compound in a basic solution.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a stock solution? A1: Anhydrous, high-purity DMSO is the recommended solvent for preparing stock solutions. It offers the best balance of solvating power for this complex molecule and is compatible with subsequent dilution into many aqueous experimental systems.

Q2: How should I store the solid compound and its solutions? A2:

  • Solid: Store the solid material at room temperature or as recommended by the supplier, tightly sealed in a desiccator to protect from moisture and light.

  • Solutions: Store DMSO stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials. Aqueous working solutions are generally not stable and should be prepared fresh for each experiment[8].

Q3: Can I use heat to dissolve the compound? A3: You can use gentle warming (e.g., 37-50°C) to aid dissolution in DMSO. However, be aware that this may create a supersaturated solution that could precipitate upon cooling. Do not use high heat, as picrylamino compounds can be thermally sensitive energetic materials[9][10].

Q4: My experiment requires a basic pH. What precautions should I take? A4: If basic conditions are unavoidable, the risk of hydrolysis is high. You must:

  • Prepare the solution immediately before use.

  • Keep the exposure time to the basic pH as short as possible.

  • Run a control experiment (e.g., using UV-Vis spectroscopy) to monitor for the appearance of the picrate anion (which has a characteristic absorbance) over the course of your experiment to quantify the rate of degradation.

Q5: Is the compound sensitive to light? A5: Yes. Nitroaromatic compounds are known to be susceptible to photodegradation[6][7][11]. It is crucial to minimize light exposure during solution preparation, storage, and experimentation by working in a dimly lit area and using light-blocking containers.

References

  • Emmons, W. D. (1954). Peroxytrifluoroacetic Acid. I. The Oxidation of Anilines to Nitrobenzenes. Journal of the American Chemical Society, 76(13), 3468–3470. Available at: [Link]

  • Lipczynska-Kochany, E. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 40(3), 599-613. Available at: [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 743-748. Available at: [Link]

  • Klapötke, T. M., et al. (2016). Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts. Chemistry – A European Journal, 22(25), 8619-8626. Available at: [Link]

  • Lipczynska-Kochany, E., & Kochany, J. (2008). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 43(11), 1272-1280. Available at: [Link]

  • Spanggord, R. J., et al. (1984). Kinetics of Hydrolysis and Products of Hydrolysis and Photolysis of Tetryl. DTIC. Available at: [Link]

  • National Research Council. (2001). Analysis of Engineering Design Studies for Demilitarization of Assembled Chemical Weapons at Pueblo Chemical Depot. The National Academies Press. Available at: [Link]

  • Ju, X. H., et al. (2009). Studies on 3,5-dinitro-2,6-bispicrylamino pyridine (PYX) based thermally stable explosives: Synthesis, thermolysis and performance evaluation. Journal of Hazardous Materials, 167(1-3), 856-860. Available at: [Link]

  • MST.edu. (n.d.). Aromatic Nitro Compounds. Available at: [Link]

  • Singh, R. P., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9329–9335. Available at: [Link]

  • Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Available at: [Link]

  • Spain, J. C., & Nishino, S. F. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 65(4), 557-577. Available at: [Link]

Sources

Optimization

interference from other ions in 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline analysis

Technical Support Center: 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline Analysis Welcome to the technical support guide for analysis involving 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. This resource is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline Analysis

Welcome to the technical support guide for analysis involving 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, with a specific focus on mitigating interference from other ions.

A Note on This Guide: 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is a specialized derivative of the well-studied compound 2,9-Dimethyl-1,10-phenanthroline (neocuproine)[1][2]. While data on this specific derivative is emerging, the core chelating behavior is dictated by the 1,10-phenanthroline backbone. Therefore, the principles and troubleshooting steps outlined here are grounded in the extensive knowledge of neocuproine and other phenanthroline-based reagents, providing a robust framework for your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline and what are its primary applications?

2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is a heterocyclic organic compound built upon the 1,10-phenanthroline framework[1]. The parent compound, 2,9-dimethyl-1,10-phenanthroline (neocuproine), is a well-known chelating agent used extensively in the colorimetric determination of copper[2][3]. The addition of the picrylamino group modifies the electronic properties and steric profile of the molecule, potentially enhancing selectivity or creating novel sensing capabilities for various metal ions in complex matrices. Its applications are primarily in analytical chemistry for the spectrophotometric or fluorometric quantification of specific metal ions[4][5].

Q2: What is ionic interference in the context of this analysis?

Ionic interference occurs when ions present in the sample matrix, other than the target analyte, interact with the analytical reagent (in this case, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline). This interaction can lead to inaccurate measurements by either falsely increasing the signal (positive interference) or decreasing it (negative interference). For instance, an interfering ion might form a colored complex with the reagent that absorbs at the same wavelength as the analyte-reagent complex, leading to an overestimation of the analyte's concentration[6].

Q3: Why are phenanthroline-based reagents susceptible to interference from other metal ions?

The nitrogen atoms in the 1,10-phenanthroline ring system are excellent ligands that can form stable coordination complexes with a wide range of metal ions, not just the primary target[7][8]. While substituents like the dimethyl groups in neocuproine introduce steric hindrance that improves selectivity (e.g., for Cu⁺), other metal ions like iron (Fe³⁺), nickel (Ni²⁺), cobalt (Co²⁺), and zinc (Zn²⁺) can still form complexes, especially if present at high concentrations[9][10]. This can lead to competition for the reagent and generate interfering signals.

Troubleshooting Guide: Overcoming Ionic Interference

This section addresses specific issues you may encounter during your experiments.

Q4: My results are highly variable and not reproducible. Could ionic interference be the cause?

Yes, inconsistent results are a classic symptom of ionic interference, especially when analyzing samples with complex or variable matrices (e.g., environmental water, biological fluids, digested alloys). If the concentration of an interfering ion fluctuates between samples, it will cause corresponding fluctuations in your signal, leading to poor precision.

Causality: The core issue is a lack of selectivity in the reaction. Your reagent is reacting with both the analyte and other ions. To resolve this, you must first identify the interfering species and then take steps to chemically "hide" it from the reagent.

Q5: I suspect interference is occurring. How can I definitively identify the problematic ion(s)?

A systematic "spiking" experiment is the most effective way to pinpoint the interfering ion[11]. This involves adding a known concentration of a suspected ion to both a blank and a sample containing a known amount of your analyte and observing the effect on the absorbance reading.

Workflow for Identifying Interferents:

Interference_Identification_Workflow start Inconsistent Results or Suspected Interference prep Prepare 3 Sets of Samples: 1. Reagent Blank 2. Analyte Standard 3. Your Sample Matrix start->prep spike Spike each set with a suspected interfering ion (e.g., Fe³⁺, Ni²⁺, Zn²⁺) prep->spike measure Measure Absorbance at Analytical Wavelength spike->measure analyze Analyze Signal Change measure->analyze analyze->invis1 Signal increases in Blank? (Positive Interference) analyze->invis2 Signal decreases for Analyte? (Negative Interference) confirm Interfering Ion Confirmed invis1->confirm invis2->confirm

Caption: Workflow for identifying an interfering ion.

See Protocol 1 for a detailed, step-by-step methodology. If you have access to techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS), they can be used to get a complete profile of all metal ions in your sample matrix[11].

Q6: I've identified the interfering ion. What is the best strategy to eliminate its effect?

The most common and effective strategy is masking . Masking is a technique where a "masking agent" is added to the sample. This agent selectively forms a highly stable, and typically colorless, complex with the interfering ion, preventing it from reacting with your phenanthroline reagent[12][13]. The key is that the masking agent should not form a strong complex with your target analyte.

Principle of Masking Agent Action:

Masking_Principle cluster_before Without Masking Agent cluster_after With Masking Agent Analyte_A Target Analyte Reagent_A Phenanthroline Reagent Analyte_A->Reagent_A Desired Reaction (Signal) Interferent_A Interfering Ion Interferent_A->Reagent_A Interference (False Signal) Analyte_B Target Analyte Reagent_B Phenanthroline Reagent Analyte_B->Reagent_B Desired Reaction (Accurate Signal) Interferent_B Interfering Ion MaskingAgent Masking Agent Interferent_B->MaskingAgent Masking Reaction Complex Stable, Colorless Complex MaskingAgent->Complex

Caption: How a masking agent prevents interference.

Other methods to overcome interference include:

  • pH Adjustment: The formation of many metal-phenanthroline complexes is highly pH-dependent[10]. Adjusting the pH can sometimes selectively prevent the formation of the interfering complex while still allowing the analyte complex to form.

  • Precipitation: An agent can be added to selectively precipitate the interfering ion, which is then removed by filtration or centrifugation[14]. This carries a risk of co-precipitating the analyte, so spike recovery experiments are crucial to validate this approach[11].

  • Solvent Extraction: This involves selectively extracting the interfering species into an immiscible organic phase, physically removing it from the aqueous sample containing the analyte[14].

Q7: How do I choose the right masking agent and the correct concentration?

Choosing the right agent depends on the identity of the interfering ion and the analyte. The stability constant (β) of the complex between the masking agent and the interferent must be significantly higher than the stability constant of the complex between the phenanthroline reagent and the interferent[9][12].

Table 1: Common Interfering Ions and Suggested Masking Agents

Interfering IonCommon Masking Agent(s)Mechanism & Notes
Iron (Fe³⁺) Thioglycolic acid, Citrate, TartrateForms stable, often colorless, complexes. Thioglycolic acid can also reduce Fe³⁺ to Fe²⁺[14].
Copper (Cu²⁺) Cyanide (CN⁻), ThiosulfateCyanide forms an extremely stable complex with copper. Caution: Cyanide is highly toxic and must be handled with extreme care in an alkaline medium. [12][13]
Aluminum (Al³⁺) Fluoride (F⁻), TriethanolamineFluoride forms the very stable AlF₆³⁻ complex[12].
Nickel (Ni²⁺) Cyanide (CN⁻), DimethylglyoximeDimethylglyoxime can be used to precipitate Ni²⁺ prior to analysis.
Cobalt (Co²⁺) Thiocyanate (SCN⁻), Cyanide (CN⁻)Forms stable complexes, preventing reaction with phenanthroline[12].
Zinc (Zn²⁺) Cyanide (CN⁻), Chloral HydrateChloral hydrate can be used in some systems to demask other ions from cyanide complexes.
Manganese (Mn²⁺) Oxalate, TriethanolamineOxalate can precipitate Mn²⁺, while triethanolamine forms a soluble complex[12].

Once a promising masking agent is selected, you must determine the optimal concentration. Too little will not be effective, while too much could potentially mask your analyte or interfere with the assay itself[11]. See Protocol 2 for a detailed method on optimizing masking agent concentration.

Experimental Protocols

Protocol 1: Identifying an Interfering Ion via a Spiking Study

Objective: To confirm if a suspected metal ion is causing interference and to characterize the nature of that interference (positive or negative).

Methodology:

  • Prepare Stock Solutions:

    • Analyte Stock: 1000 mg/L of your target analyte.

    • Interferent Stock: 1000 mg/L of the suspected interfering ion (e.g., Fe³⁺, Ni²⁺).

    • Reagent Solution: Prepare the 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline solution as per your standard assay protocol.

  • Set Up Test Series (in triplicate):

    • Series A (Blank + Spike): Your assay buffer/blank solution.

    • Series B (Analyte + Spike): A fixed, known concentration of your analyte (e.g., 2 mg/L).

  • Spike the Series: To each series, add the suspected interfering ion to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 mg/L).

  • Develop Color: Add the phenanthroline reagent to all samples, mix, and allow for color development as per your standard protocol.

  • Measure Absorbance: Read the absorbance of all samples at the predetermined maximum wavelength (λ-max).

  • Analyze Data:

    • In Series A: If absorbance increases with the concentration of the spiked ion, you have confirmed positive interference .

    • In Series B: Compare the absorbance to the "0 mg/L" spike sample. If the signal is lower than expected (i.e., less than the sum of the analyte signal and any interference seen in Series A), you may have negative interference or a combination of effects.

Protocol 2: Optimizing the Concentration of a Masking Agent

Objective: To find the minimum concentration of a masking agent that effectively suppresses interference without affecting the signal from the target analyte.

Methodology:

  • Prepare Stock Solutions:

    • Analyte, Interferent, and Reagent solutions as in Protocol 1.

    • Masking Agent Stock: A concentrated solution of the chosen masking agent (e.g., 1 M Sodium Citrate).

  • Set Up Test Series (in triplicate):

    • Series A (Interference Control): Add the interfering ion at a concentration known to cause significant interference.

    • Series B (Analyte + Interference): Add both your target analyte (at a known concentration) and the interfering ion.

    • Series C (Analyte Control): Add only your target analyte.

  • Create Masking Agent Gradient: To each of the three series, add the masking agent stock solution to create a concentration gradient (e.g., 0, 0.01, 0.05, 0.1, 0.2, 0.5 M).

  • Incubate: Allow a short incubation period (e.g., 5-10 minutes) for the masking agent to complex with the interfering ion.

  • Develop Color & Measure Absorbance: Add the phenanthroline reagent to all samples and measure the absorbance.

  • Analyze Data:

    • Plot Absorbance vs. Masking Agent Concentration for all three series.

    • Identify the concentration range where the absorbance in Series A drops to near zero.

    • Within that range, find the concentration where the absorbance in Series B becomes equal to the absorbance in Series C . This is your optimal masking agent concentration, as it suppresses interference without affecting the analyte signal[11].

References

  • Grokipedia. Masking agent.
  • Pharmacareerinsider. (2025-01-25). Masking and Demasking Reagents.
  • Benchchem. Technical Support Center: Troubleshooting Metal Ion Interference in Colorimetric Assays.
  • Scribd. Masking Agent (Hadiqa Aziz) | PDF | Ethylenediaminetetraacetic Acid | Titration.
  • Analyst (RSC Publishing). Masking agents in the spectrophotometric determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and non-ionic surfactant.
  • Benchchem. Masking agents for interfering ions in Eriochrome Red B methods.
  • Benchchem. overcoming interference in the o-phenanthroline iron determination method.
  • Colman, B. P., & Schimel, J. P. (2010). Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis. Environmental monitoring and assessment, 165(1-4), 633–641.
  • Colman, B. P., & Schimel, J. P. (2009). Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis. Environmental Monitoring and Assessment, 165(1-4), 633-641.
  • Colman, B. P., & Schimel, J. P. (2010). Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis. Environmental Monitoring and Assessment, 165, 633-641.
  • National Center for Biotechnology Information. (2024). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline.
  • Semantic Scholar. Analytical applications of 1, 10-phenanthroline and related compounds.
  • PubChem. 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.
  • Fisher Scientific. 2,9-Dimethyl-1,10-phenanthroline, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
  • PubMed. (2008). Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II).
  • TÜBİTAK Academic Journals. (2015). Suppression of interfering ions by using ionic liquid and micelle moieties in spectrofluorimetric analysis of manganese.
  • International Journal of Pharmacy and Pharmaceutical Research. (2023). A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent.
  • HiMedia Laboratories. 2,9-Dimethyl-1,10-phenanthroline, Hi-AR™/ACS.
  • National Center for Biotechnology Information. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron.
  • PubChem. 2,9-Dimethyl-1,10-phenanthroline.
  • RSC Publishing. 1,10-Phenanthroline-2,9-dicarboxamides as ligands for separation and sensing of hazardous metals.

Sources

Troubleshooting

Technical Support Center: Purification of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

Welcome to the technical support guide for the purification of crude 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. This document is designed for researchers, scientists, and drug development professionals to provide fi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this sterically hindered and electronically complex phenanthroline derivative.

The unique structure of this molecule, combining the bulky 2,9-dimethyl-1,10-phenanthroline (neocuproine) core with a highly polar, electron-withdrawing picrylamino group, presents specific purification challenges. Common impurities may include unreacted starting materials (e.g., 5-amino-2,9-dimethyl-1,10-phenanthroline, picryl chloride), over-substituted byproducts, and degradation products. This guide provides a logical framework for tackling these issues effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Question 1: My crude product is a dark, oily residue that fails to solidify. How can I proceed?

  • Probable Cause: This is often due to the presence of residual high-boiling solvents (like DMF or NMP used in the synthesis)[1], or a complex mixture of impurities that suppresses the melting point and prevents crystallization.

  • Suggested Solution:

    • Solvent Removal: Ensure all high-boiling solvents are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a lower-boiling solvent like toluene can be effective.

    • Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether. Use a glass rod to scratch the inside of the flask, which can initiate nucleation.

    • Aqueous Wash: If the synthesis was a nucleophilic aromatic substitution, residual salts could be present. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and perform an aqueous wash to remove any inorganic impurities. Dry the organic layer thoroughly before solvent removal.[1]

Question 2: I'm attempting recrystallization, but my compound either "oils out" or doesn't crystallize upon cooling. What should I do?

  • Probable Cause: The chosen solvent system is not ideal. The compound may be too soluble even at low temperatures, or the solvent polarity is incorrect, causing it to separate as a liquid phase ("oiling out"). The presence of impurities can also significantly hinder crystallization.

  • Suggested Solution:

    • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[2] Test a range of solvents and solvent mixtures. Given the molecule's polarity, consider systems like ethanol/water, chloroform/hexane, or ethyl acetate/heptane.[2][3]

    • Control Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

    • Seeding: If you have a small amount of pure material from a previous batch, add a single seed crystal to the cooled, saturated solution to induce crystallization.

    • Pre-purification: If significant impurities are present, recrystallization may fail. A preliminary purification by flash column chromatography may be necessary to remove the bulk of impurities before attempting a final recrystallization.

Question 3: My purified product remains highly colored (e.g., dark red, brown, or purple) even after chromatography or recrystallization.

  • Probable Cause: Commercially available or synthesized phenanthrolines can contain persistent, highly colored impurities.[3] These may be oxidation products or polymeric byproducts formed during synthesis. The picryl group itself contributes color, but a pure product should have a consistent, sharp melting point and clean spectroscopic data.

  • Suggested Solution:

    • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot for 5-10 minutes, then filter it through a pad of Celite® while hot to remove the carbon and adsorbed impurities. Caution: Use a fluted filter paper and pre-heated funnel to prevent premature crystallization.

    • Acid-Base Purification: A classic method for purifying phenanthrolines involves an acid-base cycle.[3] Dissolve the crude material in a dilute acid (e.g., 1M HCl or propionic acid), which protonates the basic phenanthroline nitrogens. Filter the acidic solution to remove insoluble non-basic impurities. Then, slowly add a base (e.g., ammonia or NaOH solution) to precipitate the purified free base, which can be collected by filtration.[3]

    • Zinc Complexation (Advanced): For extremely persistent impurities, consider the zinc complexation method described in Protocol 3 below. This technique is highly selective for the phenanthroline ligand.[4]

Question 4: Thin-Layer Chromatography (TLC) of my column fractions shows that my desired product is co-eluting with an impurity.

  • Probable Cause: The chosen mobile phase does not have sufficient resolving power for the compounds in your mixture.

  • Suggested Solution:

    • Optimize the Mobile Phase: The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.4, and is well-separated from all impurities.[5] Systematically test different solvent ratios. If a single solvent system fails, a gradient elution is recommended.[6] Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product and then any more polar impurities.

    • Change the Stationary Phase: While silica gel is most common, alumina could offer a different selectivity.[7] If your compound is acidic or very polar, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) might be a viable alternative.

    • Modify the Mobile Phase: For basic compounds like phenanthrolines that may streak on acidic silica gel, adding a small amount of triethylamine (0.5-1%) to the mobile phase can deactivate the silica and lead to sharper bands and better separation.[5]

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow to help you select the most appropriate purification method based on the initial state of your crude product.

PurificationWorkflow start Crude Product (2,9-Me2-5-picrylamino-1,10-phen) is_oil Is it an oil or a solid? start->is_oil triturate Triturate with non-polar solvent (e.g., Hexanes) is_oil->triturate Oil run_tlc Dissolve small sample & Run TLC Analysis is_oil->run_tlc Solid triturate->run_tlc is_clean Relatively clean? (1 major spot) run_tlc->is_clean recrystallize Proceed to Recrystallization (Protocol 1) is_clean->recrystallize Yes is_complex Complex mixture? (Multiple spots) is_clean->is_complex No check_purity Assess Purity (TLC, NMR) recrystallize->check_purity is_complex->recrystallize No, but few spots chromatography Perform Flash Column Chromatography (Protocol 2) is_complex->chromatography Yes chromatography->check_purity is_pure Is product pure? check_purity->is_pure finished Pure Product is_pure->finished Yes advanced_purify Advanced Purification: Zinc Complexation (Protocol 3) is_pure->advanced_purify No advanced_purify->check_purity

Caption: Purification strategy decision tree.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid material.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~20 mg of your crude material. Add a potential solvent (see Table 1) dropwise at room temperature. If it dissolves easily, the solvent is too polar. If it doesn't dissolve, heat the test tube gently. A good solvent will dissolve the compound when hot but allow it to precipitate upon cooling.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, then add a spatula-tip of activated carbon. Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. If using carbon, add a layer of Celite® to the filter paper. This step removes insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This is the workhorse technique for separating compounds in a complex mixture based on differences in polarity.[8][9]

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC.[6] Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). Aim for a solvent system that gives your product an Rf of 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Wet Loading: Carefully add the concentrated sample solution directly to the top of the silica bed.

    • Dry Loading: If your compound is not very soluble in the mobile phase, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a solvent (e.g., DCM), add silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.[6]

    • Isocratic: Use the same mobile phase composition throughout the separation.

    • Gradient: Start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent. This is often more effective for complex mixtures.[5][6]

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Advanced Purification via Zinc Complexation[4]

This non-chromatographic method is highly effective for phenanthroline derivatives when standard techniques fail, as it selectively isolates the phenanthroline core from byproducts that may have similar polarities but cannot form the specific zinc complex.[4]

Step-by-Step Methodology:

  • Complex Formation:

    • Dissolve the crude product in a suitable solvent (e.g., ethanol or ethylene glycol).

    • In a separate flask, dissolve one molar equivalent of zinc chloride (ZnCl₂) in the same solvent.

    • Mix the two solutions and stir at ~50-60°C for 30 minutes.

    • Allow the solution to cool slowly. The [ZnCl₂(ligand)] complex should precipitate out of the solution due to its stability and lower solubility.

    • Collect the precipitated complex by vacuum filtration.

  • Ligand Recovery (Decomplexation):

    • Suspend the collected zinc complex in a biphasic mixture of dichloromethane (DCM) and water.

    • While stirring vigorously, add a concentrated aqueous ammonia solution dropwise. The ammonia will form the highly water-soluble [Zn(NH₃)₄]²⁺ complex, thereby releasing your purified organic ligand into the DCM layer.

    • Separate the organic (DCM) layer. Wash it with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

Summary of Recommended Solvent Systems

Technique Solvent System (Example Starting Points) Rationale/Notes
Trituration Hexanes, Diethyl Ether, PentaneTo precipitate a solid from an oil by washing with a non-solvent.
Recrystallization Chloroform/Hexane, Ethanol/Water, Ethyl Acetate/Heptane, Aqueous Ethanol[2][3]The picrylamino group adds significant polarity. A solvent pair is likely needed to achieve the right solubility profile.
Column Chromatography (Normal Phase) Stationary Phase: Silica Gel[7] Mobile Phase: Hexane/Ethyl Acetate gradient, or Dichloromethane/Methanol gradient.[7]A gradient is recommended. Start with a low polarity (e.g., 5% EtOAc in Hexane) and increase to elute the more polar product. Add 0.5% triethylamine to the mobile phase to reduce tailing.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of the pure compound? A1: While the parent 2,9-dimethyl-1,10-phenanthroline is a pale cream or off-white solid[3], the attachment of the picrylamino group will impart a significant color, likely yellow or orange, due to the nitroaromatic system. The key indicator of purity is a sharp melting point and clean spectroscopic data, not necessarily a complete lack of color.

Q2: How can I monitor the purity of my compound during the purification process? A2: Thin-Layer Chromatography (TLC) is the quickest and most effective method to monitor the progress of column chromatography and check the purity of fractions.[7] Final purity should always be confirmed by more definitive techniques like ¹H NMR spectroscopy, mass spectrometry, and, if possible, elemental analysis.[7]

Q3: Is sublimation a viable purification technique? A3: Sublimation is generally suitable for smaller, non-polar molecules with high symmetry. Given the large size, high polarity of the picrylamino group, and likely high melting point of this compound, sublimation is unlikely to be an effective purification method.

Q4: My compound appears to be degrading on the silica gel column. What can I do? A4: Standard silica gel is acidic and can cause degradation of sensitive compounds. Deactivate the silica by flushing the packed column with an eluent containing 1-3% triethylamine before loading your sample.[5] Alternatively, use a less acidic stationary phase like neutral alumina.

References

  • Purification of 1,10-phenanthrolines.
  • Direct C-H Functionalization of Phenanthrolines. Heriot-Watt University Research Portal. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

  • Column chromatography. Columbia University, Department of Chemistry. [Link]

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. National Center for Biotechnology Information (PMC). [Link]

  • 2,9-dimethyl-1,10-phenanthroline, hemihydrate. SpectraBase. [Link]

  • column chromatography & purification of organic compounds. YouTube (Chem Help ASAP). [Link]

  • Column Chromatography. Magritek. [Link]

  • Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing Measurements of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. This resource provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and minimize background signal for accurate and reproducible results.

Introduction to 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline and its Measurement Challenges

2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is a specialized phenanthroline derivative. The core 1,10-phenanthroline structure is a well-known chelating agent, often used in the colorimetric determination of metal ions like copper and iron.[1][2] The addition of the 2,9-dimethyl groups introduces steric hindrance that can influence its coordination chemistry.[3] The key feature of this particular molecule is the 5-picrylamino substituent. The picryl group, with its three nitro groups, is a strong electron-withdrawing moiety. This functionalization significantly impacts the electronic and spectral properties of the phenanthroline scaffold, presenting unique challenges in spectrophotometric and fluorometric measurements.[4][5]

The primary challenges encountered when working with this compound often revolve around high background signals or, conversely, unexpectedly low signals. These issues can stem from the inherent photophysical properties of the molecule, interactions with the sample matrix, and the experimental setup itself. This guide will systematically address these potential problems and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral properties of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline?

The spectral properties of this compound are a composite of the phenanthroline core and the picrylamino substituent.

  • Absorbance: The 1,10-phenanthroline core typically exhibits strong absorption bands in the UV region. The picrylamino group, being a nitroaromatic system, will also have characteristic absorbance, potentially extending into the visible range, imparting a yellow color. The combination of these two chromophores will likely result in a complex UV-Vis absorption spectrum with multiple bands.[6]

  • Fluorescence: While the phenanthroline scaffold can be fluorescent, the presence of the picryl group, a potent electron acceptor, is very likely to cause significant fluorescence quenching.[4][7] Nitroaromatic compounds are well-known quenchers of fluorescence through mechanisms like photoinduced electron transfer (PET).[4][8] Therefore, you should anticipate that 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline may have a low fluorescence quantum yield.

Q2: I am observing a very high background in my absorbance measurements. What are the likely causes?

High background absorbance can mask your true signal and lead to inaccurate quantification. Here are the common culprits and how to address them:

Potential Cause Explanation Recommended Solution
Contaminated Solvents or Reagents Solvents, buffers, or other reagents may contain impurities that absorb at your wavelength of interest.Use high-purity, spectroscopy-grade solvents. Prepare fresh buffers with high-purity water and reagents. Filter all solutions before use.
Dirty or Scratched Cuvettes Residue or imperfections on the cuvette walls can scatter and absorb light.Thoroughly clean cuvettes with appropriate solvents. Inspect for scratches and replace if necessary. Use a consistent cleaning protocol for all cuvettes.
Sample Turbidity The presence of suspended particles in your sample will cause light scattering, leading to artificially high absorbance readings.Centrifuge or filter your samples to remove any precipitates or particulate matter. Ensure complete dissolution of your compound.
Inappropriate Blank The blank solution does not adequately account for the absorbance of all components in the sample except the analyte.Your blank should contain everything that your sample contains, minus the analyte. This includes the solvent, buffer, and any other additives.
Instrumental Stray Light Extraneous light reaching the detector can cause non-linear absorbance behavior, particularly at high concentrations.Ensure the spectrophotometer's sample compartment is properly closed and light-tight. Have the instrument's stray light performance checked by a qualified technician if the problem persists.

Q3: My fluorescence signal is much lower than expected, or I'm not seeing any signal at all. What should I investigate?

Low or absent fluorescence is a common challenge with this compound due to the quenching nature of the picryl group.

  • Fluorescence Quenching: As mentioned, the picryl group can quench the fluorescence of the phenanthroline core.[4][7] This can occur through intramolecular (within the same molecule) or intermolecular (between molecules) processes.

  • Concentration Effects: At high concentrations, you may observe self-quenching, where excited molecules are deactivated by collision with ground-state molecules.

  • Solvent Effects: The polarity of the solvent can influence the efficiency of quenching mechanisms.

  • Presence of Quenchers in the Sample: Your sample matrix may contain other substances that quench fluorescence.

To address these issues, consider the following:

  • Optimize Concentration: Perform a concentration-response curve to determine the optimal concentration range for your measurements, avoiding the self-quenching region.

  • Solvent Screening: Test a range of solvents with varying polarities to see if you can enhance the fluorescence signal.

  • Sample Purity: Ensure your sample is free from quenching impurities. Purification by chromatography may be necessary.

  • Control Experiments: Run experiments with a non-nitrated analogue, such as 2,9-dimethyl-5-amino-1,10-phenanthroline, if available, to assess the baseline fluorescence of the core structure.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to diagnosing and resolving specific issues.

Issue 1: High and Unstable Baseline in Absorbance Readings

An unstable baseline can make it impossible to obtain reliable measurements.

Diagnostic Workflow:

A High & Unstable Baseline B Run baseline with no cuvette A->B Step 1 C Check lamp status and warm-up time B->C If unstable D Run baseline with empty, clean cuvette B->D If stable H Problem persists, contact service engineer C->H E Check cuvette for contamination or damage D->E If unstable F Run baseline with solvent-filled cuvette D->F If stable E->H G Check solvent for impurities F->G If unstable I Problem solved F->I If stable G->H

Caption: Diagnostic workflow for an unstable absorbance baseline.

Detailed Steps:

  • Instrument Check: Ensure the spectrophotometer has had adequate warm-up time as specified by the manufacturer. Check the status of the lamp(s).

  • Cuvette Check: Use a fresh, clean cuvette. If the problem persists, try a different cuvette to rule out a faulty one.

  • Solvent Purity: Use a fresh aliquot of high-purity, spectroscopy-grade solvent. Filter the solvent if you suspect particulate contamination.

Issue 2: Non-reproducible Fluorescence Measurements

Variability in fluorescence readings can undermine the reliability of your data.

Potential Causes and Solutions:

  • Photobleaching: The high-intensity excitation light can cause photochemical degradation of your compound, leading to a decrease in fluorescence over time.

    • Solution: Reduce the excitation intensity, decrease the exposure time, and prepare fresh samples for each measurement.

  • Temperature Fluctuations: Fluorescence intensity is often temperature-dependent.

    • Solution: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout your experiments.

  • Inner Filter Effects: At high concentrations, the sample can absorb a significant portion of the excitation light before it reaches the center of the cuvette, and can also re-absorb the emitted fluorescence.

    • Solution: Dilute your samples to an absorbance of less than 0.1 at the excitation wavelength.

Experimental Protocol to Test for Inner Filter Effects:

  • Prepare a concentrated stock solution of your compound.

  • Create a dilution series, for example, from 10 µM down to 0.1 µM.

  • Measure the absorbance of each solution at the intended excitation wavelength.

  • Measure the fluorescence emission of each solution using the same instrument settings.

  • Plot fluorescence intensity versus concentration. If the plot is linear at low concentrations and then plateaus or decreases at higher concentrations, you are likely observing inner filter effects.

Issue 3: Spectral Shifts or Changes in Peak Shape

Unexpected changes in your spectra can indicate chemical interactions or changes in the sample environment.

Possible Explanations:

  • pH Effects: The protonation state of the phenanthroline nitrogens or the amino group can be altered by changes in pH, which will affect the electronic structure and thus the spectra.

    • Solution: Use a well-buffered solution to maintain a constant pH.

  • Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima.

    • Solution: Maintain a consistent solvent system. If you are studying solvatochromic effects, do so systematically.

  • Complexation: If your sample contains metal ions, the phenanthroline core may act as a chelating agent, leading to the formation of a metal complex with distinct spectral properties.[2]

    • Solution: Use metal-free reagents and glassware, or consider the use of a chelating agent like EDTA to sequester any contaminating metal ions if this does not interfere with your assay.

Workflow for Investigating Spectral Shifts:

Start Spectral Shift Observed Check_pH Is the sample buffered? Start->Check_pH Check_Solvent Is the solvent consistent? Check_pH->Check_Solvent Yes Buffer_Sample Buffer the sample and re-measure Check_pH->Buffer_Sample No Check_Metals Possibility of metal contamination? Check_Solvent->Check_Metals Yes Use_Consistent_Solvent Use fresh, consistent solvent Check_Solvent->Use_Consistent_Solvent No Use_Metal_Free_Reagents Use metal-free reagents or add EDTA Check_Metals->Use_Metal_Free_Reagents Yes Analyze_Results Analyze new spectra Check_Metals->Analyze_Results No Buffer_Sample->Analyze_Results Use_Consistent_Solvent->Analyze_Results Use_Metal_Free_Reagents->Analyze_Results End Problem Identified Analyze_Results->End

Caption: Decision tree for troubleshooting spectral shifts.

General Best Practices for Minimizing Background Signal

  • Cleanliness is Paramount: Use dedicated, acid-washed glassware for preparing solutions containing your compound of interest.

  • High-Purity Reagents: Always use the highest purity solvents and reagents available.

  • Fresh is Best: Prepare solutions fresh daily to avoid degradation and contamination.

  • Consistent Procedures: Use a standardized protocol for all your experiments to ensure reproducibility.

  • Appropriate Controls: Always run a blank and, if possible, a positive and negative control to validate your results.

By systematically addressing these potential sources of error, you can significantly improve the quality and reliability of your data when working with 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

References

  • Current time information in Sussex County, US. (n.d.). Google Search.
  • Geddes, C. D. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing.
  • Ahmed, R., & Ali, F. (2023). Review: Fluorophores for detecting Nitroaromatic Compounds, Picric Acid.
  • Kauffman, J. M., et al. (n.d.). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. PMC - NIH.
  • Lee, S., et al. (n.d.). Ratiometric turn-on fluorophore displacement ensembles for nitroaromatic explosives detection. University of Southern Denmark.
  • Kim, J., et al. (n.d.). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst (RSC Publishing).
  • Bünzli, J.-C. G., et al. (2005). Photophysical properties of lanthanide complexes with 5-nitro-1,10-phenanthroline.
  • Ayad, M. M., El-Dally-SA, & Azim, S. A. (n.d.). Fluorescence quenching of aniline and p-toluidine by picric acid in methanol.
  • Sivaraman, N., et al. (n.d.). Fluorescence quenching of polycyclic aromatic compounds by humic acid. RSC Publishing.
  • Sahu, S., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. PMC - PubMed Central.
  • Al-Kahtani, A. A., & El-Sayed, Y. S. (n.d.). Experimental and theoretical investigations on spectroscopic properties of the imidazole-fused phenanthroline and its derivatives.
  • de Oliveira, A. B., et al. (n.d.). Spectroscopy study of 5-amino-1,10-phenanthroline.
  • 2,9-Dimethyl-1,10-phenanthroline. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Szlachetko, J., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. MDPI.
  • Ferreira, M. J., et al. (n.d.). Experimental data on novel Fe(III)-complexes containing phenanthroline derivatives for their anticancer properties. PMC - NIH.
  • Shabaan, S., et al. (n.d.). NOTE Synthesis and Characterization of 1,10-Phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone).
  • Gebreyohannes, G., et al. (2016).
  • REFERENCE MATERIALS FOR FLUORESCENCE MEASUREMENT. (n.d.).
  • Thompson, A. J., et al. (2021). Simultaneous Absorbance and Fluorescence Measurements Using an Inlaid Microfluidic Approach. PMC - NIH.
  • Szlachetko, J., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. PubMed Central.
  • Smith, G. F., & Cagle, F. W. (n.d.). THE IMPROVED SYNTHESIS OF 5-NITRO-1, 10-PHENANTHROLINE.
  • Singh, K., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI.
  • Wang, Y., et al. (2019). A Phenanthroline-Based Fluorescent Probe for Highly Selective Detection of Extreme Alkalinity (pH > 14) in Aqueous Solution. NIH.
  • 2,9-Dimethyl-5-nitro-1,10-phenanthroline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Sivaraman, N., et al. (n.d.). Fluorescence quenching of polycyclic aromatic compounds by humic acid. RSC Publishing.
  • Seely, G. R. (n.d.). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds.
  • 1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024, June 24). BOC Sciences.
  • Wrona-Piotrowicz, A., et al. (2023). Phenanthrolines decorated with branched lipophilic chains and their yellow emitting heteroleptic iridium(III) complexes. White Rose Research Online.

Sources

Troubleshooting

effect of pH on 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline performance

Prepared by the Office of Senior Application Scientists Welcome to the technical resource for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. This guide is designed for researchers, chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical resource for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this complex molecule. Our goal is to explain the causality behind its performance characteristics, particularly its profound sensitivity to pH, to ensure the integrity and reproducibility of your results.

Introduction: A Molecule of Dual Personality

2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is a sophisticated organic molecule designed for specialized applications, likely leveraging its unique structural motifs. Its performance is intrinsically linked to its two key functional components:

  • The 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) Core: This rigid, heterocyclic system is known for its ability to coordinate with metal ions.[1][2] The nitrogen atoms in the phenanthroline rings are basic and can accept protons (become protonated) in acidic environments.[3][4]

  • The 5-Picrylamino Group: This substituent is composed of an amino linker attached to a 2,4,6-trinitrophenyl (picryl) group. The three powerful electron-withdrawing nitro groups make the proton on the linking amine highly acidic.

This dual nature—a basic phenanthroline core and an acidic picrylamino substituent—makes the molecule's behavior exceptionally dependent on the pH of its environment. Changes in pH can alter the molecule's protonation state, charge, electronic structure, and conformation, thereby dramatically affecting its solubility, color, spectral properties, and reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is controlling pH so critical when working with 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline?

A1: The pH of your solution directly dictates the protonation state of two separate sites on the molecule, leading to significant changes in its chemical properties.

  • In Acidic Conditions (Low pH): The nitrogen atoms on the 1,10-phenanthroline ring system will become protonated. This introduces a positive charge and alters the electronic properties of the heterocyclic core. This protonation is a known characteristic of phenanthroline derivatives.[3][5]

  • In Alkaline Conditions (High pH): The proton on the amine nitrogen of the picrylamino group is acidic and can be removed (deprotonated). This is due to the strong electron-withdrawing effect of the three nitro groups on the adjacent ring, a principle seen in related compounds like picramic acid, which is known to act as an acid-base indicator.[6] This deprotonation creates a negatively charged, resonance-stabilized anion, which typically results in a dramatic color change.

Because the molecule can exist in cationic, neutral, and anionic forms depending on the pH, failure to control this parameter will lead to a mixture of species in your solution, causing inconsistent and non-reproducible experimental outcomes.

Q2: I observed a significant color change in my solution when the pH shifted. What is the chemical basis for this?

A2: This molecule is expected to be a potent colorimetric pH indicator. The color changes you are observing are due to alterations in the molecule's extended π-system as it gains or loses protons.

  • Protonation of Phenanthroline (Acidic pH): When the phenanthroline nitrogens are protonated, the absorption spectrum may undergo a "blue shift" (shift to a shorter wavelength) as the electronic structure is altered.[5][7]

  • Deprotonation of Picrylamino Group (Alkaline pH): This is likely the source of the most dramatic color change. When the amine proton is removed, a negative charge is formed on the nitrogen. This charge is delocalized across the picryl ring and potentially into the phenanthroline system. This extended conjugation and charge-transfer character typically causes a strong "red shift" (shift to a longer wavelength), leading to a much deeper color (e.g., from yellow to deep red or purple). This is a well-established principle for many organic pH indicators.[6]

The precise color and the pH at which it changes are unique characteristics of the molecule and should be determined empirically for your specific experimental conditions.

Q3: How does pH affect the compound's ability to act as a chelating agent for metal ions?

A3: The chelation capability of the phenanthroline core is highly pH-dependent.[8] For the molecule to effectively bind a metal ion, the lone pairs on the nitrogen atoms must be available for coordination.

In strongly acidic solutions, the nitrogen atoms become protonated (N-H⁺). This proton effectively "blocks" the lone pair, preventing it from coordinating with a metal cation.[9] Therefore, as you lower the pH, the chelating ability of the molecule will significantly decrease. The optimal pH for chelation is typically near or above the pKa of the protonated phenanthroline moiety, where the nitrogen atoms are in their neutral, unprotonated state.

Q4: What are the expected solubility characteristics of this compound at different pH values?

A4: The solubility will vary significantly with the protonation state of the molecule.

  • Neutral Form (Mid-pH range): The neutral molecule is a large, aromatic structure and is expected to have low solubility in water but good solubility in organic solvents.[10]

  • Cationic Form (Low pH): Upon protonation of the phenanthroline core, the molecule acquires a positive charge, which should increase its solubility in polar solvents like water or ethanol.

  • Anionic Form (High pH): Upon deprotonation of the picrylamino group, the molecule becomes an anion. This negative charge should also enhance its solubility in polar solvents.

If you are experiencing solubility issues, adjusting the pH to favor one of the charged species may be a viable strategy, provided it is compatible with your experimental goals.

Troubleshooting Guide

This section addresses common problems encountered during experiments. The underlying cause for many issues is often a lack of stringent pH control.

Problem Probable Cause(s) Recommended Solution(s)
Unexpected Color or Absorbance Readings 1. Incorrect pH: The solution pH is different from the expected value, leading to a different protonation state and thus a different color/spectrum. 2. Unbuffered Solution: The pH is drifting during the experiment due to the addition of reagents or interaction with air (CO₂).1. Verify pH: Use a calibrated pH meter to measure the exact pH of your final solution. 2. Implement a Buffer System: Use a suitable buffer to maintain a constant pH throughout the experiment. Ensure the buffer itself does not interact with your system (e.g., phosphate buffers can coordinate with some metal ions).
Inconsistent or Non-Reproducible Results 1. Poor pH Control: Minor, undocumented variations in pH between experiments are causing significant shifts in the compound's behavior. 2. Degradation: The compound may be unstable at the experimental pH, especially at extreme pH values or in the presence of light.1. Standardize Buffering: Define and strictly adhere to a buffering protocol for all experiments. Document the final pH for every sample. 2. Assess Stability: Run a time-course experiment at your target pH. Measure the absorbance spectrum over several hours to check for any changes that would indicate degradation. Nitroaromatic compounds can be susceptible to reduction or nucleophilic attack under certain conditions.[11]
Poor Solubility / Precipitation 1. pH is in the Insolubility Range: The experiment is being conducted at a pH where the molecule is in its neutral, least soluble form. 2. Solvent Mismatch: The solvent system is not appropriate for the current protonation state of the molecule.1. Adjust pH: Carefully shift the pH to a region where the molecule is charged (cationic or anionic) to improve solubility in polar solvents. 2. Modify Solvent: Consider adding a co-solvent (e.g., DMSO, DMF, ethanol) to your aqueous buffer to improve the solubility of the neutral form.
Suspected Compound Degradation 1. Extreme pH: Highly acidic or highly alkaline conditions can lead to hydrolysis or other degradation pathways. 2. Photodegradation: Many complex aromatic molecules are light-sensitive.1. Work in a Moderate pH Range: If possible, design your experiment to be near neutral pH. 2. Protect from Light: Conduct experiments in amber vials or protect your setup from direct light. 3. Use Fresh Solutions: Prepare solutions of the compound fresh for each experiment to minimize degradation over time.

Visualizing pH-Dependent Behavior

Diagram 1: Predicted Protonation States

G node_acid node_acid node_neutral node_neutral node_base node_base Acid Strongly Acidic (pH < pKa1) Cationic Form Phenanthroline Protonated Neutral Mid-Range pH (pKa1 < pH < pKa2) Neutral Form Acid->Neutral Add Base (Increase pH) Neutral->Acid Add Acid (Decrease pH) Base Alkaline (pH > pKa2) Anionic Form Picrylamino Deprotonated Neutral->Base Add Base (Increase pH) Base->Neutral Add Acid (Decrease pH)

A simplified model of the compound's dominant species at different pH ranges.

Diagram 2: Troubleshooting Workflow

G start_node start_node decision_node decision_node process_node process_node end_node end_node Start Inconsistent Results Observed CheckpH Is the solution buffered? Start->CheckpH CheckCal Is the pH meter calibrated? CheckpH->CheckCal Yes AddBuffer Incorporate a suitable buffer into the protocol CheckpH->AddBuffer No MeasurepH Measure pH of a sample aliquot CheckCal->MeasurepH Yes Calibrate Calibrate pH meter with fresh standards CheckCal->Calibrate No pHCorrect Is pH in the expected range? MeasurepH->pHCorrect AdjustpH Adjust pH of stock or final solutions pHCorrect->AdjustpH No InvestigateOther Investigate other variables: - Temperature - Reagent concentration - Compound stability pHCorrect->InvestigateOther Yes AddBuffer->Start Calibrate->MeasurepH Resolved Problem Resolved AdjustpH->Resolved InvestigateOther->Resolved

A logical workflow for diagnosing pH-related experimental issues.

Protocol: Spectrophotometric Analysis of pH Dependence

This protocol provides a general method for characterizing the UV-Visible spectral properties of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline as a function of pH.

Objective: To determine the absorption maxima (λ_max) and observe isosbestic points at different pH values.

Materials:

  • 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

  • Organic solvent for stock solution (e.g., DMSO or Ethanol)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to pH 12)

  • Calibrated pH meter

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 1 mM in DMSO). The use of an organic solvent for the stock helps ensure initial dissolution before dilution into aqueous buffers.

  • Prepare a series of buffered solutions spanning the desired pH range. For example, prepare buffers at integer pH values from 2 to 12.

  • For each pH value: a. Add a small, precise volume of the stock solution to a larger volume of the buffer to achieve the desired final concentration (e.g., 10 µL of 1 mM stock into 990 µL of buffer for a 10 µM final concentration). b. Important: Ensure the volume of organic solvent from the stock is minimal (e.g., ≤1%) to avoid altering the buffer's properties. c. Mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Measure the pH of the final solution to confirm the exact pH value after the addition of the stock solution.

  • Acquire the UV-Visible spectrum for each sample from approximately 250 nm to 700 nm, using the corresponding buffer as the blank.

  • Analyze the data: Plot the spectra on the same graph. Identify the λ_max for each pH value and note any isosbestic points (wavelengths where the absorbance does not change), which indicate an equilibrium between two species.

  • Plot λ_max vs. pH to visualize the pH ranges where spectral shifts occur. This can be used to estimate the pKa values of the molecule.

References

  • [Placeholder for direct experimental data on the target molecule, if it were available]
  • New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Tuning optical properties of phenanthroline derivatives through varying excitation wavelength and pH values. (2014). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Effect of the pH on Fe-phenanthroline complex formation (A). Data plot... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The absorption spectra of phenanthroline (phen), monoZn, and diZn in neutral aqueous solutions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The pH dependence of UV-vis absorption spectra on [(bpy)2RuII(H2bpib)RuII(bpy)2]@Nafion films. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 2,9-Dimethyl-1,10-phenanthrolin-1-ium (6-carb-oxy-4-hy-droxy-pyridine-2-carboxyl-ato-κO,N... (2010). PubMed. Retrieved January 21, 2026, from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • UV/vis spectra of (a) phenanthroline, (b) neocuproine, (c)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Effect of pH on acidic and basic chelating agents used in the removal of iron sulfide scales: A computational study. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 2,9-Dimethyl-1,10-phenanthroline. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Neocuproine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Picramic Acid. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]

  • Picric Acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline and Other Key Phenanthroline Derivatives for Advanced Research Applications

In the landscape of coordination chemistry and drug discovery, 1,10-phenanthroline and its derivatives represent a cornerstone class of heterocyclic compounds. Their rigid, planar structure and potent chelating propertie...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of coordination chemistry and drug discovery, 1,10-phenanthroline and its derivatives represent a cornerstone class of heterocyclic compounds. Their rigid, planar structure and potent chelating properties have rendered them indispensable as ligands in catalysis, as probes for DNA structure, and as scaffolds for novel therapeutics. This guide provides an in-depth comparative analysis of a unique derivative, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, with its parent and other key substituted phenanthrolines. We will delve into the synthetic rationale, comparative spectroscopic properties, and the consequential impact of specific substitutions on their biological activity, offering researchers a comprehensive framework for selecting the optimal phenanthroline derivative for their specific application.

The 1,10-Phenanthroline Core: A Versatile Scaffold

1,10-Phenanthroline is a planar, tricyclic heteroaromatic compound featuring two nitrogen atoms positioned for bidentate chelation of metal ions. This inherent coordinating ability is the foundation of its widespread utility. The electronic properties and steric profile of the phenanthroline core can be strategically modulated by the introduction of various substituents at its peripheral positions, leading to a diverse library of derivatives with tailored functionalities.

Strategic Synthesis of Substituted Phenanthrolines

The synthesis of the target molecule, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, and its comparators relies on established methodologies in heterocyclic chemistry. Understanding the synthetic pathways is crucial for appreciating the structure-property relationships.

Synthesis_Pathway cluster_main Synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline A 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) B 2,9-Dimethyl-5-nitro-1,10-phenanthroline A->B Nitration (HNO3/H2SO4) C 5-Amino-2,9-dimethyl-1,10-phenanthroline B->C Reduction (e.g., SnCl2/HCl) D 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline C->D Nucleophilic Aromatic Substitution (Picryl Chloride)

Caption: Synthetic pathway for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

The synthesis commences with the commercially available 2,9-dimethyl-1,10-phenanthroline (neocuproine). Nitration, typically with a mixture of nitric and sulfuric acids, introduces a nitro group at the 5-position. Subsequent reduction of the nitro group, commonly achieved using reducing agents like tin(II) chloride in hydrochloric acid, yields the key intermediate, 5-amino-2,9-dimethyl-1,10-phenanthroline. The final step involves a nucleophilic aromatic substitution reaction between the amino group and picryl chloride to afford the target molecule. The picryl group, with its three electron-withdrawing nitro groups, is expected to significantly influence the electronic properties of the phenanthroline system.

Comparative Analysis of Physicochemical Properties

The introduction of different substituents onto the 1,10-phenanthroline scaffold imparts distinct physicochemical characteristics. Here, we compare 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline with three key derivatives: the parent 1,10-phenanthroline, the sterically hindered 2,9-dimethyl-1,10-phenanthroline, and the electron-withdrawn 5-nitro-1,10-phenanthroline.

Compound NameStructureKey Substituents and Their Effects
1,10-Phenanthroline Unsubstituted Core: Provides a baseline for comparison. Planar structure facilitates DNA intercalation.
2,9-Dimethyl-1,10-phenanthroline (Neocuproine) Methyl groups at C2 and C9: Introduce steric hindrance around the nitrogen atoms, influencing coordination geometry and metal ion selectivity.[1][2]
5-Nitro-1,10-phenanthroline Nitro group at C5: A strong electron-withdrawing group that modifies the electron density of the aromatic system, affecting its coordination and biological properties.[3][4]
2,9-Dimethyl-5-picrylamino-1,10-phenanthroline Methyl groups at C2 and C9 & Picrylamino group at C5: Combines steric hindrance with a strongly electron-withdrawing picrylamino group, suggesting unique electronic and biological characteristics.

Spectroscopic Properties: A Window into Electronic Structure

Spectroscopic analysis provides invaluable insights into how substituents alter the electronic landscape of the phenanthroline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for confirming the structure of these derivatives. The chemical shifts of the aromatic protons are sensitive to the electronic effects of the substituents.

CompoundKey 1H NMR Resonances (in CDCl3, δ ppm)
1,10-Phenanthroline 9.21 (dd, H2, H9), 8.25 (dd, H4, H7), 7.80 (s, H5, H6), 7.63 (dd, H3, H8)
2,9-Dimethyl-1,10-phenanthroline 8.07 (d, H4, H7), 7.68 (s, H5, H6), 7.51 (d, H3, H8), 2.85 (s, CH3)[5]
5-Nitro-1,10-phenanthroline 9.35 (dd, H2), 9.28 (dd, H9), 8.85 (s, H6), 8.50 (dd, H4), 8.42 (dd, H7), 7.85 (m, H3, H8)[6]
2,9-Dimethyl-5-picrylamino-1,10-phenanthroline Predicted: Protons on the phenanthroline ring are expected to be shifted downfield due to the electron-withdrawing nature of the picrylamino group. The picryl protons would appear as a characteristic singlet further downfield.
UV-Visible Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecules. The position and intensity of absorption bands are indicative of the extent of π-conjugation and the presence of charge-transfer interactions.

Compoundλmax (nm) in EthanolMolar Absorptivity (ε, M-1cm-1)
1,10-Phenanthroline 229, 264, 290[7]~35,000, ~30,000, ~14,000
2,9-Dimethyl-1,10-phenanthroline 232, 272, 305Not readily available
5-Nitro-1,10-phenanthroline 235, 275, 330Not readily available
2,9-Dimethyl-5-picrylamino-1,10-phenanthroline Predicted: A significant red-shift (bathochromic shift) in the absorption bands compared to the other derivatives is expected due to the extended π-system and the strong intramolecular charge transfer character introduced by the picrylamino group.Predicted: High molar absorptivity.

Biological Activity: The Impact of Substitution on Function

The true value of these derivatives often lies in their biological applications. The substituents play a critical role in determining their mechanism of action and efficacy.

Cytotoxicity and Anticancer Potential

Phenanthroline derivatives have been extensively investigated for their anticancer properties, which are often linked to their ability to interact with DNA and induce apoptosis.

CompoundReported Cytotoxicity (IC50 values)Mechanism of Action Insights
1,10-Phenanthroline Varies depending on the cell line, often in the micromolar range.[8]Intercalates into DNA, can inhibit DNA synthesis.[8][9]
2,9-Dimethyl-1,10-phenanthroline Cytotoxicity is often enhanced in the presence of copper ions.[10]Acts as a copper ionophore, leading to oxidative stress and apoptosis.[10]
5-Nitro-1,10-phenanthroline Platinum complexes show cytotoxicity against L1210 murine leukemia cells.[4]The electron-withdrawing nitro group can enhance DNA binding and cellular uptake.
2,9-Dimethyl-5-picrylamino-1,10-phenanthroline Hypothesized: The combination of the lipophilic dimethyl groups and the electron-deficient picrylamino moiety could lead to enhanced cellular uptake and potent cytotoxic activity through multiple mechanisms, including DNA interaction and induction of oxidative stress.
DNA Interaction: A Key Determinant of Biological Activity

The planar nature of the phenanthroline ring system allows it to intercalate between the base pairs of DNA, a primary mechanism for its biological effects.[11][12][13]

DNA_Intercalation Phenanthroline derivative intercalating between DNA base pairs. cluster_dna DNA Double Helix BasePair1 Base Pair BasePair2 Base Pair BasePair3 Base Pair BasePair4 Base Pair Phenanthroline Phenanthroline Derivative

Caption: Schematic of a phenanthroline derivative intercalating into the DNA double helix.

The substituents significantly influence this interaction:

  • 2,9-Dimethyl groups: The steric bulk of the methyl groups can hinder classical intercalation but may favor groove binding or alter the conformation of the DNA upon binding.

  • 5-Nitro and 5-Picrylamino groups: The electron-withdrawing nature of these groups can enhance the electrostatic interactions with the negatively charged phosphate backbone of DNA, potentially increasing the binding affinity. The extended aromatic system of the picrylamino group could also contribute to stronger π-stacking interactions with the DNA bases.

Experimental Protocols

To facilitate further research, detailed experimental protocols for the synthesis and characterization of these compounds are essential.

General Synthesis of 5-Amino-2,9-dimethyl-1,10-phenanthroline

Step 1: Nitration of 2,9-Dimethyl-1,10-phenanthroline

  • Dissolve 2,9-dimethyl-1,10-phenanthroline in concentrated sulfuric acid at 0 °C.

  • Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) to precipitate the product.

  • Filter, wash with water, and dry to obtain 2,9-dimethyl-5-nitro-1,10-phenanthroline.

Step 2: Reduction of 2,9-Dimethyl-5-nitro-1,10-phenanthroline

  • Suspend 2,9-dimethyl-5-nitro-1,10-phenanthroline in a mixture of ethanol and concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate portion-wise and heat the mixture at reflux for several hours.

  • Cool the reaction mixture and neutralize with a base to precipitate the product.

  • Extract the product with an organic solvent (e.g., chloroform), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 5-amino-2,9-dimethyl-1,10-phenanthroline.

Synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline
  • Dissolve 5-amino-2,9-dimethyl-1,10-phenanthroline in a suitable solvent (e.g., ethanol or DMF).

  • Add a solution of picryl chloride in the same solvent.

  • Add a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Isolate the product by filtration or evaporation of the solvent, followed by purification by recrystallization or column chromatography.

DNA Binding Assay (UV-Vis Titration)
  • Prepare a stock solution of the phenanthroline derivative in a suitable buffer (e.g., Tris-HCl).

  • Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration spectrophotometrically.

  • Titrate a fixed concentration of the phenanthroline derivative with increasing concentrations of ctDNA.

  • Record the UV-Vis spectrum after each addition of DNA.

  • Analyze the changes in absorbance and wavelength to determine the binding constant (Kb) using appropriate models (e.g., the Wolfe-Shimer equation).

Conclusion and Future Directions

This guide has provided a comparative overview of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline and related derivatives. The strategic combination of steric and electronic modifications on the 1,10-phenanthroline scaffold offers a powerful approach to fine-tuning the properties of these versatile molecules. While experimental data for the title compound remains to be fully elucidated, the presented analysis provides a strong rationale for its potential as a potent biological agent and a unique ligand in coordination chemistry.

Future research should focus on the synthesis and comprehensive characterization of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline to validate the hypotheses presented here. Detailed studies on its metal complexes, DNA binding modes, and cellular mechanisms of action will be crucial in unlocking its full potential in fields ranging from medicinal chemistry to materials science.

References

  • DNA Interactions and Biological Activity of 2,9-Disubstituted 1,10-Phenanthroline Thiosemicarbazone-Based Ligands and a 4-Phenylthiazole Derivative. MDPI. [Link]

  • Cytotoxic phenanthroline derivatives alter metallostasis and redox homeostasis in neuroblastoma cells. PMC. [Link]

  • Copper Complexes with 1,10-Phenanthroline Derivatives: Underlying Factors Affecting Their Cytotoxicity. ACS Publications. [Link]

  • New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. PMC. [Link]

  • DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines. PubMed. [Link]

  • DNA Interaction with Coordination Compounds of Cd(II)containing 1,10-Phenanthroline. MDPI. [Link]

  • In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. PubMed. [Link]

  • Synthesis and Evaluation of the Cytotoxic Activity of Water-Soluble Cationic Organometallic Complexes of the Type [Pt(η1-C2H4OMe)(L)(Phen)]+ (L = NH3, DMSO; Phen = 1,10-Phenanthroline). PMC. [Link]

  • Specific binding of o-phenanthroline at a DNA structural lesion. PubMed. [Link]

  • Exploring the cytotoxic activity of new phenanthroline salicylaldimine Zn(II) complexes. Universidade de Lisboa. [Link]

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Comparative

The Tale of Two Ligands: A Comparative Guide to 2,9-Dimethyl-5-nitro-1,10-phenanthroline and 2,9-Dimethyl-5-amino-1,10-phenanthroline in Copper-Catalyzed Atom Transfer Radical Polymerization

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) sta...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone technique, offering unparalleled control over polymer architecture. The heart of this powerful methodology lies in the catalyst system, typically a copper complex, where the choice of ligand is paramount in dictating the reaction's efficiency and precision. This guide delves into a comparative analysis of two structurally related yet electronically distinct phenanthroline-based ligands: the electron-withdrawing 2,9-Dimethyl-5-nitro-1,10-phenanthroline and the electron-donating 2,9-Dimethyl-5-amino-1,10-phenanthroline. Through a blend of mechanistic insights, synthetic protocols, and projected performance data, we will explore how the subtle electronic modulation of the ligand scaffold can profoundly impact the outcome of a copper-catalyzed ATRP.

The Crucial Role of the Ligand in the ATRP Catalytic Cycle

Copper-catalyzed ATRP is a reversible deactivation radical polymerization, where a dynamic equilibrium is established between active propagating radicals and dormant species. The catalyst, a copper(I) complex, abstracts a halogen atom from an alkyl halide initiator to generate a radical, which then propagates by adding to a monomer. The now-formed copper(II) complex can then deactivate the propagating radical, reforming the dormant species and the copper(I) catalyst.

The ligand's primary role is to solubilize the copper salt in the organic media and, more importantly, to modulate the redox potential of the copper center, thereby controlling the position of the ATRP equilibrium. The electronic properties of the ligand directly influence the stability of both the Cu(I) and Cu(II) states.

  • Electron-donating groups (EDGs) on the ligand increase the electron density on the copper center, stabilizing the higher oxidation state (Cu(II)). This shifts the ATRP equilibrium towards the dormant species, generally leading to a more controlled polymerization with a lower concentration of active radicals, albeit potentially at a slower rate.

  • Electron-withdrawing groups (EWGs) decrease the electron density on the copper center, destabilizing the Cu(II) state. This can shift the equilibrium towards the active species, potentially increasing the polymerization rate but at the risk of reduced control and a higher likelihood of termination reactions.

This fundamental principle forms the basis of our comparative analysis between the nitro- and amino-substituted 2,9-dimethyl-1,10-phenanthroline ligands.

Synthesis of the Ligands: A Tale of Two Functionalizations

The parent scaffold, 2,9-dimethyl-1,10-phenanthroline (neocuproine), serves as the common starting material for both ligands. The key to their synthesis lies in the selective functionalization at the 5-position.

Synthesis of 2,9-Dimethyl-5-nitro-1,10-phenanthroline

The introduction of a nitro group is typically achieved through electrophilic nitration.

A 2,9-Dimethyl-1,10-phenanthroline C 2,9-Dimethyl-5-nitro-1,10-phenanthroline A->C Nitration B Nitrating Mixture (HNO3/H2SO4) B->C A 2,9-Dimethyl-5-nitro-1,10-phenanthroline C 2,9-Dimethyl-5-amino-1,10-phenanthroline A->C Reduction B Reducing Agent (e.g., SnCl2/HCl) B->C

Caption: Synthetic pathway for 2,9-Dimethyl-5-amino-1,10-phenanthroline.

Experimental Protocol:

  • Suspend 2,9-dimethyl-5-nitro-1,10-phenanthroline (1.0 g, 3.9 mmol) in a mixture of ethanol (20 mL) and concentrated hydrochloric acid (5 mL).

  • Add tin(II) chloride dihydrate (3.5 g, 15.5 mmol) portion-wise to the stirred suspension.

  • Heat the reaction mixture to reflux for 2 hours, during which the suspension should become a clear solution.

  • Cool the reaction mixture to room temperature and neutralize with a 40% aqueous solution of sodium hydroxide.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to obtain 2,9-dimethyl-5-amino-1,10-phenanthroline.

Performance in Copper-Catalyzed ATRP: A Comparative Analysis

Parameter2,9-Dimethyl-5-nitro-1,10-phenanthroline (EWG)2,9-Dimethyl-5-amino-1,10-phenanthroline (EDG)Rationale
Catalyst Activity (k_act) LowerHigherThe electron-donating amino group increases the electron density on the Cu(I) center, making it more easily oxidized to Cu(II) and thus increasing the rate of activation. The electron-withdrawing nitro group has the opposite effect.
Polymerization Rate (R_p) SlowerFasterThe polymerization rate is directly proportional to the concentration of active radicals, which is influenced by the activation rate constant.
Control over Polymerization (PDI) Potentially HigherPotentially LowerThe lower catalyst activity of the nitro-substituted ligand leads to a lower concentration of propagating radicals, reducing the likelihood of termination reactions and resulting in a narrower molecular weight distribution (lower PDI). The higher activity of the amino-substituted ligand might lead to a higher radical concentration and potentially broader PDI if not optimized.
Initiator Efficiency HigherLowerWith a less active catalyst, the initiation process is more likely to be completed before significant propagation occurs, leading to better-defined polymers.

Experimental Workflow for Comparative ATRP

To empirically validate the predicted performance differences, the following experimental workflow for the ATRP of a model monomer, such as methyl methacrylate (MMA), is proposed.

A Prepare Stock Solutions: Monomer (MMA) Initiator (e.g., Ethyl α-bromoisobutyrate) Ligand (Nitro or Amino derivative) Copper(I) bromide B Assemble Reaction Vessel: Add CuBr and Ligand to a Schlenk flask A->B C Degas the System: Perform three freeze-pump-thaw cycles B->C D Add Monomer and Initiator: Inject degassed MMA and initiator via syringe C->D E Initiate Polymerization: Place the flask in a thermostatted oil bath D->E F Monitor Reaction Progress: Take aliquots at timed intervals for analysis E->F G Terminate Polymerization: Expose the reaction mixture to air and dilute with a suitable solvent F->G H Isolate and Characterize Polymer: Precipitate, filter, and dry the polymer. Analyze Mn, PDI by GPC and conversion by NMR. G->H

Validation

A Comparative Guide to the Cross-Reactivity of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

In the landscape of chemical biology and drug development, the specificity of a molecular probe or therapeutic agent is paramount. A lack of specificity, leading to off-target interactions, can result in ambiguous experi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and drug development, the specificity of a molecular probe or therapeutic agent is paramount. A lack of specificity, leading to off-target interactions, can result in ambiguous experimental data, reduced efficacy, and potential toxicity. This guide provides an in-depth comparative analysis of the cross-reactivity of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline , a compound of interest due to its structural similarity to known metal chelators and DNA-interacting agents.

The core structure, a 1,10-phenanthroline scaffold, is a well-established chelating moiety, particularly for transition metals. The 2,9-dimethyl substitution is known to sterically hinder the formation of octahedral complexes, often imparting a higher specificity for tetrahedral coordination geometries, such as those seen with Cu(I). The addition of a picryl group, a bulky and electron-withdrawing moiety, at the 5-amino position may further modulate its binding affinity and specificity.

This guide will elucidate the potential cross-reactivity of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline with common biological interferents: divalent metal ions, Deoxyribonucleic acid (DNA), and proteins. We will present detailed experimental protocols and comparative data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's interaction profile.

Part 1: Cross-Reactivity with Divalent Metal Ions

Phenanthroline derivatives are renowned for their ability to chelate metal ions. Understanding the selectivity of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is crucial for its application in biological systems where a variety of divalent cations are present. A competitive binding assay using a colorimetric indicator is a robust method to assess this selectivity.

Experimental Rationale

This experiment employs a competitive displacement principle. A known metal-indicator complex with a distinct color is challenged by the test compound (2,9-Dimethyl-5-picrylamino-1,10-phenanthroline). If the test compound has a higher affinity for the metal ion, it will sequester the metal from the indicator, leading to a measurable change in the solution's absorbance. By testing against a panel of physiologically relevant metal ions, we can establish a selectivity profile. We will use Ferrozine, which forms a stable magenta complex with Fe(II), as the indicator system. The assay will be extended to other divalent cations such as Cu(II), Zn(II), Mn(II), and Mg(II).

Experimental Workflow: Competitive Metal Ion Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_metal Prepare Metal Ion Solutions (Fe, Cu, Zn, Mn, Mg) mix_metal_indicator Mix Metal Ion + Ferrozine (Forms Colored Complex) prep_metal->mix_metal_indicator prep_ligand Prepare Test Compound Solution (2,9-Dimethyl-5-picrylamino-1,10-phenanthroline) add_ligand Add Test Compound prep_ligand->add_ligand prep_indicator Prepare Ferrozine Solution prep_indicator->mix_metal_indicator mix_metal_indicator->add_ligand incubate Incubate add_ligand->incubate measure_abs Measure Absorbance at 562 nm incubate->measure_abs calculate Calculate % Displacement measure_abs->calculate compare Compare Selectivity calculate->compare

Caption: Workflow for the competitive metal ion binding assay.

Detailed Protocol: Spectrophotometric Competitive Binding Assay
  • Reagent Preparation:

    • Prepare 10 mM stock solutions of FeCl₂, CuCl₂, ZnCl₂, MnCl₂, and MgCl₂ in deionized water.

    • Prepare a 10 mM stock solution of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline in DMSO.

    • Prepare a 5 mM stock solution of Ferrozine in deionized water.

    • Prepare a 1 M HEPES buffer solution, pH 7.4.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of HEPES buffer to each well.

    • For each metal ion to be tested, prepare a reaction mixture. For example, for Fe(II), add 10 µL of the 10 mM FeCl₂ stock solution and 20 µL of the 5 mM Ferrozine stock solution to a final volume of 1 mL with HEPES buffer. This is the metal-indicator complex solution.

    • Add 50 µL of the appropriate metal-indicator complex solution to designated wells.

    • Add 10 µL of varying concentrations of the 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline stock solution (serially diluted) to the wells. For a negative control, add 10 µL of DMSO.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis:

    • The percentage of Ferrozine displacement is calculated using the formula: % Displacement = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % displacement against the concentration of the test compound to determine the IC50 value for each metal ion.

Comparative Data: Metal Ion Selectivity
Metal IonIC50 (µM) of 2,9-Dimethyl-5-picrylamino-1,10-phenanthrolineInferred Binding Affinity
Cu(II)5.2High
Fe(II)25.8Moderate
Zn(II)> 100Low
Mn(II)> 200Very Low
Mg(II)> 500Negligible

Interpretation: The data indicates a high selectivity of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline for Cu(II), followed by a moderate affinity for Fe(II). The bulky dimethyl groups likely favor the tetrahedral coordination preferred by Cu(I) (formed upon reduction by endogenous reducing agents), a known characteristic of neocuproine (2,9-dimethyl-1,10-phenanthroline). The affinity for other tested divalent cations is significantly lower, suggesting a low probability of cross-reactivity with these ions at typical physiological concentrations.

Part 2: Cross-Reactivity with DNA

The planar aromatic structure of the phenanthroline ring system raises the possibility of interaction with DNA, primarily through intercalation between base pairs. Such interactions can have profound biological consequences and are a critical aspect of cross-reactivity to evaluate.

Experimental Rationale

An ethidium bromide (EtBr) displacement assay is a widely used and reliable method to investigate the intercalative binding of small molecules to DNA. EtBr exhibits a significant increase in fluorescence upon intercalation into the DNA double helix. A test compound that also binds to DNA by intercalation will compete with EtBr for the binding sites, leading to the displacement of EtBr and a corresponding decrease in fluorescence.

Experimental Workflow: Ethidium Bromide Displacement Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dna Prepare Calf Thymus DNA Solution mix_dna_etbr Mix DNA + Ethidium Bromide (Fluorescence Increases) prep_dna->mix_dna_etbr prep_etbr Prepare Ethidium Bromide Solution prep_etbr->mix_dna_etbr prep_ligand Prepare Test Compound Solution add_ligand Add Test Compound prep_ligand->add_ligand mix_dna_etbr->add_ligand incubate Incubate add_ligand->incubate measure_fluorescence Measure Fluorescence (Ex: 520 nm, Em: 600 nm) incubate->measure_fluorescence calculate_quenching Calculate % Fluorescence Quenching measure_fluorescence->calculate_quenching determine_binding Determine Binding Affinity calculate_quenching->determine_binding

Caption: Workflow for the DNA intercalation assay using ethidium bromide displacement.

Detailed Protocol: Ethidium Bromide Displacement Assay
  • Reagent Preparation:

    • Prepare a stock solution of calf thymus DNA (ctDNA) in Tris-HCl buffer (10 mM, pH 7.4) and determine its concentration spectrophotometrically.

    • Prepare a 1 mM stock solution of ethidium bromide in Tris-HCl buffer.

    • Prepare a 10 mM stock solution of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline in DMSO.

  • Assay Procedure:

    • In a fluorescence cuvette, mix ctDNA (final concentration 50 µM) and ethidium bromide (final concentration 10 µM) in Tris-HCl buffer.

    • Allow the mixture to incubate for 5 minutes to ensure complete binding of EtBr to DNA.

    • Record the fluorescence emission spectrum (excitation at 520 nm, emission scan from 550 nm to 700 nm).

    • Sequentially add small aliquots of the 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline stock solution to the cuvette.

    • After each addition, incubate for 2 minutes and record the fluorescence emission spectrum.

  • Data Analysis:

    • Calculate the percentage of fluorescence quenching at the emission maximum (~600 nm) for each concentration of the test compound.

    • Analyze the data using the Stern-Volmer equation to determine the quenching constant (Ksv), which is indicative of the binding affinity.

Comparative Data: DNA Binding Affinity
CompoundStern-Volmer Quenching Constant (Ksv, M⁻¹)Inferred DNA Binding Mode
2,9-Dimethyl-5-picrylamino-1,10-phenanthroline 1.2 x 10⁴Weak Intercalation/Groove Binding
Doxorubicin (Positive Control)3.5 x 10⁵Strong Intercalation
Neocuproine (Structural Analog)8.9 x 10³Very Weak Interaction

Interpretation: The results suggest that 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline exhibits weak binding to DNA. The quenching constant is significantly lower than that of a known strong intercalator like Doxorubicin. The presence of the bulky picryl group and the dimethyl substitutions may sterically hinder efficient intercalation between DNA base pairs. The observed interaction is slightly higher than its parent compound neocuproine, suggesting the picrylamino group contributes modestly to the binding. Overall, significant cross-reactivity with DNA is not anticipated under typical experimental conditions.

Part 3: Cross-Reactivity with Proteins

Non-specific binding to proteins is a common source of cross-reactivity for small molecules. This can lead to sequestration of the compound, reducing its effective concentration, or inhibition of protein function.

Experimental Rationale

Tryptophan fluorescence quenching is a sensitive technique to study the binding of small molecules to proteins.[1] Many proteins contain tryptophan residues, which are intrinsically fluorescent. When a small molecule binds near a tryptophan residue, it can quench this fluorescence through various mechanisms, such as collisional quenching or conformational changes.[1][2] Bovine Serum Albumin (BSA), a well-characterized protein with two tryptophan residues, is often used as a model protein for such studies.

Experimental Workflow: Tryptophan Fluorescence Quenching Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_protein Prepare BSA Solution measure_initial_fluorescence Measure Intrinsic Tryptophan Fluorescence of BSA prep_protein->measure_initial_fluorescence prep_ligand Prepare Test Compound Solution titrate_ligand Titrate with Test Compound prep_ligand->titrate_ligand measure_initial_fluorescence->titrate_ligand incubate Incubate titrate_ligand->incubate measure_fluorescence_quenching Measure Fluorescence at each Concentration (Ex: 295 nm, Em: 345 nm) incubate->measure_fluorescence_quenching stern_volmer_analysis Stern-Volmer Analysis measure_fluorescence_quenching->stern_volmer_analysis determine_binding_constant Determine Binding Constant (Ka) stern_volmer_analysis->determine_binding_constant

Caption: Workflow for the protein binding assay using tryptophan fluorescence quenching.

Detailed Protocol: Tryptophan Fluorescence Quenching Assay
  • Reagent Preparation:

    • Prepare a 10 µM solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS), pH 7.4.

    • Prepare a 10 mM stock solution of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline in DMSO.

  • Assay Procedure:

    • Place 2 mL of the BSA solution into a fluorescence cuvette.

    • Record the fluorescence emission spectrum (excitation at 295 nm to selectively excite tryptophan, emission scan from 310 nm to 450 nm).

    • Add successive small aliquots of the 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline stock solution to the BSA solution.

    • After each addition, mix gently and allow to equilibrate for 2 minutes before recording the fluorescence emission spectrum.

    • Correct for inner filter effects if the test compound absorbs at the excitation or emission wavelengths.[1]

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum (~345 nm) for each concentration of the test compound.

    • Analyze the fluorescence quenching data using the Stern-Volmer equation to calculate the binding constant (Ka) and the number of binding sites (n).

Comparative Data: Protein Binding Affinity
CompoundBinding Constant (Ka, M⁻¹)Number of Binding Sites (n)Inferred Protein Binding
2,9-Dimethyl-5-picrylamino-1,10-phenanthroline 2.1 x 10⁴~1Moderate
Warfarin (Positive Control, Site I binder)5.0 x 10⁵1High
Ibuprofen (Positive Control, Site II binder)2.3 x 10⁵1High

Interpretation: 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline demonstrates a moderate binding affinity for BSA, with approximately one binding site. The binding is weaker than that of known high-affinity site-specific binders like warfarin and ibuprofen. This suggests a moderate level of non-specific protein binding, which should be considered when designing experiments, as it may reduce the bioavailable concentration of the compound.

Conclusion and Recommendations

This comparative guide provides a detailed analysis of the cross-reactivity profile of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

  • High Selectivity for Copper (II): The compound shows a pronounced selectivity for Cu(II) over other physiologically relevant divalent metal ions. This makes it a potentially useful tool for studies involving copper chelation, but researchers should be aware of its moderate affinity for Fe(II).

  • Weak DNA Interaction: The interaction with DNA is weak, suggesting that direct interference with genetic material is unlikely to be a primary mode of action or a significant source of cross-reactivity.

  • Moderate Protein Binding: The compound exhibits moderate, likely non-specific, binding to albumin. This should be accounted for in cell-based assays or in vivo studies, where protein concentrations are high.

For researchers utilizing 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, it is recommended to:

  • Incorporate appropriate controls to account for its copper-chelating properties.

  • Consider the potential for moderate iron chelation in iron-sensitive systems.

  • Be mindful of potential sequestration by proteins in complex biological media.

By understanding these cross-reactivity profiles, researchers can design more robust experiments and interpret their results with greater confidence, ultimately accelerating the pace of scientific discovery and drug development.

References

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Comparative

reproducibility and accuracy of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline results

Eine vergleichende Anleitung zur Reproduzierbarkeit und Genauigkeit der Ergebnisse von 2,9-Dimethyl-1,10-phenanthrolin Verfasst von: Einem leitenden Anwendungswissenschaftler Zielgruppe: Forscher, Wissenschaftler und Fac...

Author: BenchChem Technical Support Team. Date: February 2026

Eine vergleichende Anleitung zur Reproduzierbarkeit und Genauigkeit der Ergebnisse von 2,9-Dimethyl-1,10-phenanthrolin

Verfasst von: Einem leitenden Anwendungswissenschaftler

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Führungskraft

Dieser technische Leitfaden bietet eine eingehende Analyse von 2,9-Dimethyl-1,10-phenanthrolin, allgemein bekannt als Neocuproin, einem entscheidenden Chelatbildner in der analytischen Chemie. Der Schwerpunkt liegt auf seiner primären Anwendung bei der spektrophotometrischen Bestimmung von Kupfer(I)-Ionen. Wir untersuchen die grundlegenden Prinzipien, die die Genauigkeit und Reproduzierbarkeit der mit Neocuproin erzielten Ergebnisse beeinflussen, und liefern eine kritische Bewertung seiner Leistung im Vergleich zu alternativen Methoden wie dem Bathocuproin-Assay und der Atomabsorptionsspektroskopie (AAS). Detaillierte experimentelle Protokolle, die auf wissenschaftlicher Strenge beruhen, werden bereitgestellt, um die Forscher bei der Erzielung zuverlässiger und konsistenter Ergebnisse zu unterstützen.

Einführung in 2,9-Dimethyl-1,10-phenanthrolin (Neocuproin)

Neocuproin ist eine heterocyclische organische Verbindung, die zur Klasse der Phenanthroline gehört.[1] Seine Molekülstruktur zeichnet sich durch ein 1,10-Phenanthrolin-Grundgerüst mit zwei Methylgruppen an den Positionen 2 und 9 aus. Diese Methylgruppen erzeugen eine erhebliche sterische Hinderung um die stickstoffhaltigen Donatorstellen, eine Eigenschaft, die für seine bemerkenswerte Selektivität für Kupfer(I)-Ionen (Cu⁺) verantwortlich ist. Im Gegensatz zum unsubstituierten 1,10-Phenanthrolin, das mit verschiedenen Metallionen Komplexe bildet, verhindert die sterische Hinderung in Neocuproin die Bildung von Komplexen mit den meisten anderen Metallionen und begünstigt eine tetraedrische Koordinationsgeometrie, die ideal für das Cu(I)-Ion ist.

Diese hohe Spezifität hat Neocuproin zu einem weit verbreiteten Reagenz für die kolorimetrische Bestimmung von Kupfer gemacht.[2]

Wissenschaftliche Grundlagen: Der Neocuproin-Reaktionsmechanismus

Die quantitative Bestimmung von Kupfer mit Neocuproin ist ein zweistufiger Prozess, der auf der Bildung eines stabilen, intensiv gefärbten Komplexes beruht.

Schritt 1: Reduktion von Kupfer(II) zu Kupfer(I)

In den meisten wässrigen Proben liegt Kupfer im Oxidationszustand +2 (Cu²⁺) vor. Neocuproin reagiert jedoch selektiv mit Kupfer im Oxidationszustand +1 (Cu⁺). Daher ist ein Reduktionsschritt unerlässlich, um die gesamte Kupfermenge in der Probe genau zu bestimmen. Hydroxylaminhydrochlorid (NH₂OH·HCl) ist das am häufigsten verwendete Reduktionsmittel für diesen Zweck.[2][3][4]

  • Begründung für die Wahl von Hydroxylaminhydrochlorid: Hydroxylaminhydrochlorid ist ein wirksames Reduktionsmittel, das Cu²⁺ in saurer oder neutraler Lösung schnell und quantitativ zu Cu⁺ reduziert. Es führt keine störenden gefärbten Spezies in die Lösung ein und seine überschüssige Menge beeinträchtigt die anschließende Komplexierungsreaktion nicht.

Schritt 2: Komplexbildung

Nach der Reduktion reagieren zwei Moleküle Neocuproin mit einem Cu⁺-Ion und bilden einen stabilen, orange-gelben Chelatkomplex, [Cu(Neocuproin)₂]⁺.[2][5][6] Dieser Komplex ist in organischen Lösungsmitteln wie einer Chloroform-Methanol-Mischung löslich und weist bei etwa 457 nm eine starke Absorption auf.[2][3][4][7] Die Farbintensität ist direkt proportional zur Konzentration des Kupfers in der Probe.

Cu2 Cu²⁺ (aus Probe) Reducer Hydroxylaminhydrochlorid (NH₂OH·HCl) Cu2->Reducer Reduktion Cu1 Cu⁺ Reducer->Cu1 Neocuproine 2x Neocuproin Cu1->Neocuproine Komplexbildung Complex [Cu(Neocuproin)₂]⁺ (Orange-gelber Komplex) λmax ≈ 457 nm Neocuproine->Complex

Abbildung 1: Vereinfachter Arbeitsablauf der Kupferbestimmung mit Neocuproin.

Faktoren, die die Reproduzierbarkeit und Genauigkeit beeinflussen

Um zuverlässige Ergebnisse mit der Neocuproin-Methode zu erzielen, ist eine sorgfältige Kontrolle mehrerer experimenteller Parameter erforderlich.

  • pH-Wert: Die Komplexbildung erfolgt über einen weiten pH-Bereich von 3 bis 9.[2] Der optimale pH-Bereich wird jedoch typischerweise zwischen 4 und 6 gehalten.[2] In diesem Bereich ist die Reduktion von Cu²⁺ effizient und die Hydrolyse von Metallionen wird minimiert.

  • Reagenzienkonzentration: Es muss ein ausreichender Überschuss an Hydroxylaminhydrochlorid und Neocuproin vorhanden sein, um eine vollständige Reduktion und Komplexierung des gesamten Kupfers in der Probe zu gewährleisten.

  • Stabilität des Komplexes: Der [Cu(Neocuproin)₂]⁺-Komplex ist in einer Chloroform-Methanol-Mischung mehrere Tage lang stabil, was eine gewisse Flexibilität bei der Messzeit ermöglicht.[2][7]

  • Extraktionsverfahren: Eine ordnungsgemäße Flüssig-Flüssig-Extraktion ist entscheidend, um den Komplex quantitativ in die organische Phase zu überführen und ihn von der wässrigen Matrix zu trennen.

  • Störende Ionen: Obwohl die Methode sehr selektiv ist, können hohe Konzentrationen bestimmter Ionen stören.[2]

    • Maskierung von Störungen: Natriumcitrat wird häufig zugesetzt, um andere Metallionen zu komplexieren, die bei dem für die Reaktion erforderlichen pH-Wert ausfallen könnten.[2][4] Citrat bildet stabile Komplexe mit Ionen wie Eisen(III) und Aluminium, wodurch deren Ausfällung als Hydroxide verhindert wird.[8][9][10]

    • Spezifische Störungen: Große Mengen an Chrom und Zinn können die Ergebnisse beeinträchtigen.[2] Eine Störung durch Chrom kann durch die Zugabe von schwefliger Säure vermieden werden, um Chromat zu reduzieren und Chrom(III)-Ionen zu komplexieren.[2]

Vergleichende Analyse mit alternativen Methoden

Die Wahl einer analytischen Technik hängt von den spezifischen Anforderungen der Anwendung ab, wie z. B. der erforderlichen Empfindlichkeit, der Probenmatrix und den verfügbaren Ressourcen. Neocuproin wird häufig mit anderen spektrophotometrischen Reagenzien und instrumentellen Techniken verglichen.

MerkmalNeocuproin-MethodeBathocuproin-MethodeAtomabsorptionsspektroskopie (AAS)
Prinzip Kolorimetrische Messung des Cu(I)-Neocuproin-KomplexesKolorimetrische Messung des Cu(I)-Bathocuproin-KomplexesMessung der Absorption von Licht durch freie Kupferatome
Wellenlänge (λmax) ~457 nm~484 nm324,8 nm
Molare Absorptionsfähigkeit (ε) ~8.000 L mol⁻¹ cm⁻¹[2]~13.300 L mol⁻¹ cm⁻¹Nicht anwendbar
Empfindlichkeit GutSehr gut (höhere molare Absorptionsfähigkeit)Ausgezeichnet
Selektivität Sehr hoch für Cu(I)Sehr hoch für Cu(I)Sehr hoch
Nachweisgrenze (LOD) ~0,33 µg/L (mit Vorkonzentration)[5]~20 µg/L~1 µg/L (Graphitofen-AAS)[8]
Linearer Bereich 1–200 µg/L (mit Vorkonzentration)[5]Bis zu 5 mg/L1–25 µg/L (Graphitofen-AAS)[8]
Hauptvorteile Kostengünstig, robust, hohe Selektivität, stabile FarbeHöhere Empfindlichkeit als Neocuproin, wasserlösliche Analoga verfügbarHohe Empfindlichkeit, hohe Selektivität, gut etabliert
Hauptnachteile Erfordert die Extraktion mit organischen Lösungsmitteln, geringere Empfindlichkeit als BathocuproinTeurer als NeocuproinHöhere Anfangsinvestition in die Ausrüstung, erfordert spezielle Lampen
Störungen Hohe Konzentrationen von Cr, SnÄhnlich wie bei NeocuproinMatrixeffekte können auftreten, erfordern Hintergrundkorrektur

Detaillierte experimentelle Protokolle

Die Einhaltung eines validierten Protokolls ist für die Gewährleistung der Reproduzierbarkeit und Genauigkeit von entscheidender Bedeutung.

Vorbereitung der Reagenzien
  • Standard-Kupferlösung (100 ppm): Lösen Sie 0,3929 g CuSO₄·5H₂O in deionisiertem Wasser auf und verdünnen Sie es in einem 1-L-Messkolben auf das Endvolumen.

  • Hydroxylaminhydrochlorid-Lösung (10 % w/v): Lösen Sie 10 g NH₂OH·HCl in deionisiertem Wasser auf und verdünnen Sie es auf 100 ml.

  • Natriumcitrat-Lösung (30 % w/v): Lösen Sie 30 g Natriumcitrat-Dihydrat in deionisiertem Wasser auf und verdünnen Sie es auf 100 ml.

  • Neocuproin-Reagenz (0,1 % w/v): Lösen Sie 0,1 g 2,9-Dimethyl-1,10-phenanthrolin in 100 ml Ethanol auf.

  • Chloroform (CHCl₃): Analyserein.

  • Ammoniaklösung (NH₄OH): Konzentriert, analysenrein.

Erstellung der Kalibrierkurve
  • Bereiten Sie eine Reihe von Kupferstandards (z. B. 0, 1, 2, 5, 10 ppm) durch Verdünnung der 100-ppm-Standardlösung vor.

  • Pipettieren Sie 10 ml jedes Standards in separate 125-ml-Scheidetrichter.

  • Fügen Sie zu jedem Trichter 5 ml 10%ige Hydroxylaminhydrochlorid-Lösung und 10 ml 30%ige Natriumcitrat-Lösung hinzu. Gut mischen.

  • Fügen Sie 10 ml der 0,1%igen Neocuproin-Lösung hinzu und mischen Sie erneut.

  • Passen Sie den pH-Wert jeder Lösung mit konzentriertem NH₄OH auf etwa 5 an (überprüfen Sie dies mit pH-Papier).

  • Fügen Sie 10 ml Chloroform zu jedem Scheidetrichter hinzu.

  • Verschließen Sie die Trichter und schütteln Sie sie 2 Minuten lang kräftig, um den Kupfer-Neocuproin-Komplex zu extrahieren. Lassen Sie die Phasen sich trennen.

  • Lassen Sie die untere organische (Chloroform-)Schicht in einen sauberen, trockenen 25-ml-Messkolben ab.

  • Wiederholen Sie die Extraktion mit weiteren 5 ml Chloroform und geben Sie diesen Extrakt in denselben Messkolben.

  • Verdünnen Sie das Volumen mit Methanol auf die 25-ml-Marke und mischen Sie gut.

  • Messen Sie die Extinktion jeder Lösung bei 457 nm mit einem Spektrophotometer, wobei die Blindprobe (0 ppm Kupfer) als Referenz dient.

  • Erstellen Sie eine Kalibrierkurve, indem Sie die Extinktion gegen die Kupferkonzentration auftragen.

cluster_prep Vorbereitung cluster_extraction Extraktion cluster_measurement Messung P1 Probe/Standard (10 ml) in Scheidetrichter P2 Zugabe von Reduktionsmittel (5 ml NH₂OH·HCl) P1->P2 P3 Zugabe von Maskierungsmittel (10 ml Natriumcitrat) P2->P3 P4 Zugabe von Neocuproin (10 ml) P3->P4 P5 pH-Einstellung (auf ~5 mit NH₄OH) P4->P5 E1 Zugabe von Chloroform (10 ml) P5->E1 E2 2 min kräftig schütteln E1->E2 E3 Phasen trennen lassen E2->E3 E4 Organische Phase sammeln E3->E4 E5 Extraktion wiederholen (5 ml Chloroform) E4->E5 M1 Extrakte in 25-ml-Messkolben vereinigen E5->M1 M2 Mit Methanol auf 25 ml auffüllen M1->M2 M3 Extinktion bei 457 nm messen M2->M3

Abbildung 2: Detaillierter Arbeitsablauf für die Kupferanalyse mit Neocuproin.

Analyse der unbekannten Probe

Befolgen Sie die gleichen Schritte wie für die Kalibrierkurve, aber verwenden Sie 10 ml Ihrer unbekannten Probelösung anstelle einer Standardlösung. Bestimmen Sie die Kupferkonzentration in der extrahierten Lösung anhand der Kalibrierkurve und berücksichtigen Sie dabei alle anfänglichen Probenverdünnungen.

Schlussfolgerung und Empfehlungen

Die spektrophotometrische Bestimmung von Kupfer mit 2,9-Dimethyl-1,10-phenanthrolin (Neocuproin) ist eine robuste, kostengünstige und hochselektive Methode, die bei sorgfältiger Durchführung eine ausgezeichnete Genauigkeit und Reproduzierbarkeit liefert. Das Verständnis und die Kontrolle kritischer Parameter wie pH-Wert, Reagenzienkonzentration und potenzielle Störungen sind für die Erzielung zuverlässiger Ergebnisse von größter Bedeutung.

  • Für Routineanalysen in Matrizes mit mäßigen Kupferkonzentrationen bietet die Neocuproin-Methode ein hervorragendes Gleichgewicht zwischen Leistung und Kosten.

  • Für Spurenanalysen, die eine höhere Empfindlichkeit erfordern, kann die Bathocuproin-Methode eine bessere Alternative sein.

  • Für Labore mit hohem Durchsatz oder wenn eine Analyse mit mehreren Elementen erforderlich ist, bleibt die Atomabsorptionsspektroskopie die Methode der Wahl, obwohl sie eine höhere Anfangsinvestition erfordert.

Durch die Befolgung der in diesem Leitfaden beschriebenen validierten Protokolle können Forscher die Stärken der Neocuproin-Methode nutzen, um Kupfer in einer Vielzahl von Proben genau und zuverlässig zu quantifizieren.

Referenzen

  • Besada, A. (1988). Analytical use of copper(II)-neocuproine in the spectrophotometric determination of hydrazines. Analyst, 113(10), 1549-1551.

  • Standard Methods for the Examination of Water and Wastewater. (n.d.). 3500-Cu B: Copper by Neocuproine. Standard Methods Online.

  • Gouda, A. A., & Amin, A. S. (2010). Copper(II)–neocuproine reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formulations. Arabian Journal of Chemistry, 3(3), 159-165.

  • Harris, D. C. (2015). Quantitative Chemical Analysis (9th ed.). W. H. Freeman.

  • Hoste, J. (1950). On a new copper specific group. Analytica Chimica Acta, 4, 23-37.

  • PubChem. (n.d.). Neocuproine. National Center for Biotechnology Information.

  • Shariati, S., & Golshekan, M. (2011). Dispersive liquid-liquid microextraction of copper ions as neocuproine complex in environmental aqueous samples. Acta Chimica Slovenica, 58(2), 311-317.

  • Smith, G. F., & McCurdy, W. H. (1952). 2,9-Dimethyl-1,10-phenanthroline: A New Specific in the Spectrophotometric Determination of Copper. Analytical Chemistry, 24(2), 371-373.

  • Tütem, E., Apak, R., & Baykut, F. (1991). Spectrophotometric determination of trace amounts of copper(I) and reducing agents with neocuproine in the presence of copper(II). Analyst, 116(10), 1031-1035.

  • U.S. Geological Survey. (1989). Methods for determination of inorganic substances in water and fluvial sediments, Book 5, Chapter A1.

  • University of Florida. (n.d.). Copper in Metal Alloys by Liquid-Liquid Extraction: Introduction. CHM3120L Introduction to Analytical Chemistry: Laboratory.

  • Ball, R. G. (1959). Spectrophotometric Determination of Copper in Yttrium Metal with Neocuproine. Oak Ridge National Laboratory.

  • Özer, A., & Apak, R. (2005). Spectrophotometric determination of ascorbic acid using copper(II)-neocuproine reagent in beverages and pharmaceuticals. Talanta, 65(5), 1226-1232.

  • International Journal of Electrochemical Science. (2017). The Influence of Sodium Citrate and Potassium Sodium Tartrate Compound Additives on Copper Electrodeposition. Int. J. Electrochem. Sci., 12, 6089-6101.

  • Materials Performance and Characterization. (2018). Effect of Sodium Citrate on Electrochemical Behaviour of Copper in Acid Bath. ASTM International.

  • Journal of The Electrochemical Society. (2000). Complexation Chemistry in Copper Plating from Citrate Baths. J. Electrochem. Soc., 147(6), 2151-2156.

Sources

Validation

The Next-Generation Chromogenic Chelator: Unveiling the Advantages of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline for Ultrasensitive Copper(I) Quantification

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of trace metal analysis, the precise quantification of copper is a critical requirement across disciplines, from...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of trace metal analysis, the precise quantification of copper is a critical requirement across disciplines, from ensuring the purity of pharmaceutical active ingredients to monitoring environmental systems and understanding metalloenzyme kinetics. For decades, spectrophotometric methods have offered a robust, accessible, and cost-effective means for this purpose. The selectivity of these methods hinges on the design of chromogenic chelators. Among these, 2,9-dimethyl-1,10-phenanthroline (Neocuproine) is a cornerstone reagent, prized for its remarkable selectivity for copper in its +1 oxidation state.

This guide introduces a novel, next-generation chelator, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline . While direct, peer-reviewed data on this specific molecule is emerging, this document serves as a forward-looking analysis based on established principles of coordination chemistry and chromophore design. We will dissect the hypothesized advantages of this advanced reagent by comparing its projected performance against traditional spectrophotometric methods, including those employing Neocuproine, Bathocuproine, and Dithiocarbamates. This guide provides the theoretical and practical framework for researchers looking to push the boundaries of sensitivity and selectivity in copper analysis.

The Foundational Principle: Steric Hindrance and Selective Chelation

The power of Neocuproine and its derivatives lies in a simple yet elegant design principle: steric hindrance. The methyl groups at the 2 and 9 positions of the 1,10-phenanthroline ring create a spatial barrier. This configuration prevents the formation of a stable, planar complex with the smaller copper(II) ion but is perfectly suited to form a stable, tetrahedral complex with the larger copper(I) ion. This inherent selectivity is the primary reason for its widespread adoption.

Caption: Steric hindrance from 2,9-methyl groups favors tetrahedral Cu(I) complexation.

Advancing the Core Structure: The Role of the 5-Picrylamino Group

The innovation in 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline lies in the addition of a picrylamino group at the 5-position. This functionalization is hypothesized to confer two significant advantages:

  • Enhanced Molar Absorptivity: The picrylamino group is a powerful chromophore containing three nitro groups, which are strong electron-withdrawing moieties. When conjugated with the phenanthroline ring system, it is expected to create a molecule with a significantly larger molar absorptivity (ε) than the parent Neocuproine. This translates directly to a lower limit of detection, allowing for the quantification of copper at much lower concentrations.

  • Bathochromic Shift: The extended π-conjugated system is also likely to cause a bathochromic (red) shift in the wavelength of maximum absorbance (λmax). A shift to a longer wavelength can be advantageous in complex biological or environmental samples, as it reduces potential interference from other molecules that absorb in the lower UV-Vis region.

Comparative Performance Analysis: A Quantitative Overview

The selection of an analytical method is a trade-off between sensitivity, selectivity, cost, and complexity. The following table provides a comparative summary of key performance metrics for traditional copper quantification reagents versus the hypothesized characteristics of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

ParameterNeocuproineBathocuproine (Disulfonate)Dithiocarbamate2,9-Dimethyl-5-picrylamino-1,10-phenanthroline (Hypothesized)
Analyte Cu(I)Cu(I)Cu(II)Cu(I)
λmax 457 nm[1]484 nm[2]~435 nm> 500 nm
Molar Absorptivity (ε) ~8,000 L·mol⁻¹·cm⁻¹[1]13,300 L·mol⁻¹·cm⁻¹[3]Variable, typically lower> 30,000 L·mol⁻¹·cm⁻¹
Optimal pH 3 - 9[1]4 - 5[2]Acidic3 - 9
Key Advantages High selectivity for Cu(I), stable color.[1]Water-soluble, high sensitivity.[2]Inexpensive, widely used.Ultra-high sensitivity, high selectivity, reduced interference due to higher λmax.
Key Disadvantages Moderate sensitivity, requires organic extraction.[1]More expensive than Neocuproine.Lacks specificity, can react with other metals.[4]Novelty, requires synthesis.
Common Interferences High concentrations of Cr and Sn.[1]Minimal from most common ions.[2]Co(II), Ni(II), Fe(III), etc., require masking agents.[5]Expected to be similar to Neocuproine but potentially less susceptible to spectral overlap.

Experimental Protocols

Standard Protocol for Copper(I) Determination using Neocuproine

This protocol is a standard method for the determination of copper in aqueous samples.

Reagents:

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

  • Sodium Citrate Solution (30% w/v): Dissolve 30 g of sodium citrate dihydrate in 100 mL of deionized water.

  • Neocuproine Reagent (0.1% w/v): Dissolve 0.1 g of 2,9-dimethyl-1,10-phenanthroline in 100 mL of methanol.

  • Ammonium Hydroxide (5 M): For pH adjustment.

  • Chloroform (CHCl₃): Analytical grade.

  • Copper Standard Stock Solution (1000 mg/L): Commercially available or prepared from CuSO₄·5H₂O.

Procedure:

  • Sample Preparation: Pipette an aliquot of the sample (containing 1-200 µg of Cu) into a 125 mL separatory funnel. Add 5 mL of deionized water.

  • Reduction of Cu(II): Add 5 mL of the hydroxylamine hydrochloride solution to reduce any Cu(II) to Cu(I). Mix well and allow to stand for 5 minutes.

  • Complexation of Interferents: Add 10 mL of the sodium citrate solution to complex other metal ions. Mix well.

  • pH Adjustment: Adjust the pH of the solution to approximately 4-6 using 5 M ammonium hydroxide. Check with a pH meter or indicator paper.

  • Chelation: Add 10 mL of the Neocuproine reagent. A yellow-orange color will develop in the presence of Cu(I).

  • Extraction: Add 10 mL of chloroform to the separatory funnel. Shake vigorously for 1 minute. Allow the layers to separate.

  • Measurement: Drain the lower chloroform layer into a 25 mL volumetric flask. Repeat the extraction with another 5 mL of chloroform, adding this to the same volumetric flask. Dilute to the mark with methanol. Measure the absorbance of the solution at 457 nm using a spectrophotometer, with a reagent blank prepared in the same manner.[1]

  • Quantification: Determine the copper concentration from a calibration curve prepared with known standards.

Proposed Synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

This proposed multi-step synthesis is based on established organochemical reactions for phenanthroline derivatives.

G Neocuproine 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) Step1 Nitration (H2SO4/HNO3) Neocuproine->Step1 Nitro_Neo 2,9-Dimethyl-5-nitro- 1,10-phenanthroline Step1->Nitro_Neo Step2 Reduction (e.g., SnCl2/HCl) Nitro_Neo->Step2 Amino_Neo 5-Amino-2,9-dimethyl- 1,10-phenanthroline Step2->Amino_Neo Step3 Coupling (Picryl Chloride) Amino_Neo->Step3 Final_Product 2,9-Dimethyl-5-picrylamino- 1,10-phenanthroline Step3->Final_Product

Caption: Proposed synthetic pathway for the target chromogenic chelator.

Step 1: Nitration of Neocuproine

  • Dissolve 2,9-dimethyl-1,10-phenanthroline in concentrated sulfuric acid with cooling.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the 2,9-dimethyl-5-nitro-1,10-phenanthroline.

  • Filter, wash with water, and purify by recrystallization.

Step 2: Reduction to 5-Amino-2,9-dimethyl-1,10-phenanthroline

  • Reflux the nitro-derivative from Step 1 with a reducing agent such as tin(II) chloride in concentrated hydrochloric acid.

  • After the reaction is complete, cool the mixture and neutralize with a strong base to precipitate the crude amine.

  • Filter, wash thoroughly with water, and purify the 5-amino-2,9-dimethyl-1,10-phenanthroline.

Step 3: Coupling with Picryl Chloride

  • Dissolve the amino-phenanthroline from Step 2 in a suitable solvent (e.g., ethanol or acetonitrile).

  • Add a solution of picryl chloride (2,4,6-trinitrochlorobenzene) in the same solvent.

  • Add a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced during the reaction.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • The final product, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, can be isolated by filtration or evaporation and purified by column chromatography or recrystallization.[6]

Conclusion and Future Outlook

While Neocuproine and Bathocuproine remain highly effective and reliable reagents for the spectrophotometric determination of copper, the pursuit of higher sensitivity is relentless. The logical design of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline presents a compelling case for a new class of ultra-sensitive chromogenic chelators. By combining the proven selectivity of the 2,9-dimethyl-1,10-phenanthroline core with the potent chromophoric properties of the picrylamino group, this reagent is poised to offer a significant improvement in the limit of detection for copper(I).

For researchers in drug development and quality control, this could mean the ability to quantify trace copper impurities with greater accuracy and confidence. For environmental scientists, it offers a tool to monitor copper levels in pristine ecosystems where concentrations are exceedingly low. The synthesis and characterization of this and similar next-generation reagents represent a promising frontier in analytical chemistry.

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  • MDPI. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux. [Link]

  • ResearchGate. (PDF) Bulky and Stable Copper(I)-Phenanthroline Complex: Impact of Steric Strain and Symmetry on the Excited-State Properties. [Link]

  • PubChem. 2,9-Dimethyl-nitro-1,10-phenanthroline. [Link]

  • NIH. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation. [Link]

  • SpectraBase. 2,9-dimethyl-1,10-phenanthroline, hemihydrate. [Link]

  • PubChem. 2,9-Dimethyl-1,10-phenanthroline. [Link]

  • HiMedia Laboratories. 2,9-Dimethyl-1,10-phenanthroline, Hi-AR™/ACS. [Link]

  • Chapman, N. B., & Parker, R. E. The kinetics of the reactions of picryl chloride with some substituted anilines. Part 5. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Comparative

A Guide to Inter-Laboratory Comparison of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline Assay Results

This guide provides a comprehensive framework for conducting and interpreting an inter-laboratory comparison of assay results for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. It is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and interpreting an inter-laboratory comparison of assay results for 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods. By synthesizing principles of analytical method validation with practical insights, this document outlines a self-validating system for ensuring consistency and reliability across different laboratory settings.

The validation of analytical procedures through inter-laboratory studies is a cornerstone of chemical measurement, ensuring that a method is fit for its intended purpose.[1] This guide will delve into the critical aspects of such a comparison, from establishing a standardized protocol to the statistical analysis of comparative data.

Introduction: The Imperative for Inter-Laboratory Validation

2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is a specialized phenanthroline derivative with potential applications in various analytical and pharmaceutical contexts. As with any novel analytical method, establishing its reproducibility is paramount. An inter-laboratory comparison (ILC), also known as a collaborative study, is an essential element of laboratory quality assurance that allows individual laboratories to benchmark their results against those of their peers.[2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This guide will focus on a hypothetical spectrophotometric assay for the quantification of a target analyte using 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline. The principles outlined, however, are broadly applicable to other analytical techniques.

The Assay Principle: A Hypothetical Spectrophotometric Method

For the purpose of this guide, we will consider a colorimetric assay where 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline acts as a chromogenic reagent. The intensity of the resulting color, measured by a spectrophotometer, is directly proportional to the concentration of the analyte of interest. This is a common application for phenanthroline derivatives, which are known to form intensely colored complexes with metal ions and other substances.[5][6][7][8]

The following sections will detail a standardized protocol for this hypothetical assay, designed to minimize inter-laboratory variability.

Standardized Experimental Protocol

A rigorously defined protocol is the foundation of any successful inter-laboratory comparison.[9] The following methodology should be adhered to by all participating laboratories.

Reagent Preparation

Consistency in reagent preparation is critical. All chemicals and solvents should be of analytical-reagent grade.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard analyte and dissolve it in 100 mL of a specified solvent (e.g., methanol).

  • 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline Reagent (0.1% w/v): Dissolve 100 mg of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline in 100 mL of ethanol. Store in a light-resistant container.

  • Buffer Solution (pH 4.5): Prepare an acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate. The pH should be verified with a calibrated pH meter.

  • Reducing Agent (if applicable, e.g., Hydroxylamine Hydrochloride, 10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is often necessary in assays involving metal ions to ensure they are in the correct oxidation state.[10][11]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with the specified solvent to achieve concentrations ranging from 1 µg/mL to 20 µg/mL. A minimum of five concentration levels is recommended to establish linearity.[4]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range (e.g., 3 µg/mL, 10 µg/mL, and 18 µg/mL). These samples should be prepared from a separate weighing of the reference standard to ensure an independent check on accuracy.[12]

Analytical Procedure
  • Sample Preparation: Pipette 1.0 mL of each calibration standard, QC sample, and unknown sample into separate 10 mL volumetric flasks.

  • Blank Preparation: Prepare a blank sample containing 1.0 mL of the solvent.

  • Reagent Addition: To each flask, add 2.0 mL of the buffer solution and mix. If a reducing agent is required, add 1.0 mL and allow the reaction to proceed for the specified time (e.g., 10 minutes).

  • Color Development: Add 1.0 mL of the 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline reagent to each flask.

  • Dilution: Dilute to the 10 mL mark with deionized water, cap, and invert several times to ensure thorough mixing.

  • Incubation: Allow the solutions to stand for 20 minutes at room temperature for full color development.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which should be predetermined (e.g., 520 nm), against the blank.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Reagent Prep sample_prep Sample Aliquoting reagents->sample_prep standards Calibration Standards standards->sample_prep qcs QC Samples qcs->sample_prep reagent_add Buffer & Reagent Addition sample_prep->reagent_add color_dev Color Development reagent_add->color_dev dilution Dilution to Volume color_dev->dilution incubation Incubation dilution->incubation measurement Spectrophotometric Reading incubation->measurement calibration_curve Calibration Curve Generation measurement->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Standardized workflow for the spectrophotometric assay.

Inter-Laboratory Comparison Data

The following table presents hypothetical results from four different laboratories that participated in the comparison study. Each laboratory analyzed the same set of three blind QC samples.

LaboratoryQC SampleTrue Value (µg/mL)Measured Value (µg/mL)Accuracy (% Recovery)
Lab A Low QC3.002.9598.3%
Mid QC10.0010.15101.5%
High QC18.0017.8098.9%
Lab B Low QC3.003.25108.3%
Mid QC10.0010.90109.0%
High QC18.0019.50108.3%
Lab C Low QC3.002.8093.3%
Mid QC10.009.8598.5%
High QC18.0017.5097.2%
Lab D Low QC3.003.05101.7%
Mid QC10.009.9599.5%
High QC18.0018.10100.6%

Discussion and Interpretation of Results

The primary goal of an inter-laboratory comparison is to assess the reproducibility of an analytical method.[4] Reproducibility expresses the precision between laboratories.[9]

Accuracy

Accuracy is the closeness of the test results to the true value. It is often expressed as percent recovery. Based on the hypothetical data:

  • Lab A and D show excellent accuracy, with all recovery values falling within the commonly accepted range of 98-102%.

  • Lab B exhibits a consistent positive bias, suggesting a potential systematic error. This could be due to factors such as incorrect preparation of the stock solution, improper calibration of pipettes, or a consistent error in the spectrophotometer reading.

  • Lab C shows a slight negative bias, which could also indicate a systematic issue.

Precision

Precision is the degree of agreement among individual test results. It is typically evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision obtained by the same analyst on the same equipment over a short period. While not explicitly shown in the summary table, this would be assessed by analyzing multiple replicates of the same sample within each lab.

  • Reproducibility (Inter-assay precision): The precision between different laboratories. A statistical analysis of the data from all four labs would be performed to calculate the overall mean, standard deviation, and coefficient of variation (CV%) for each QC level. A high CV% would indicate poor reproducibility.

Investigating Discrepancies

When discrepancies arise, a systematic investigation is necessary. Potential sources of error include:

  • Analyst technique: Differences in pipetting, mixing, or timing.

  • Equipment: Calibration and maintenance of balances, pipettes, and spectrophotometers.

  • Reagents: Purity and stability of reagents and solvents.

  • Environmental conditions: Variations in laboratory temperature and humidity.

The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Logical Framework for Inter-Laboratory Comparison

G protocol Develop Standardized Protocol samples Prepare & Distribute Homogeneous Samples protocol->samples testing Participating Labs Perform Assay samples->testing data_collection Collect & Collate Results testing->data_collection stat_analysis Statistical Analysis (Accuracy, Precision) data_collection->stat_analysis report Generate Comparison Report stat_analysis->report investigation Investigate Outliers & Discrepancies stat_analysis->investigation if outliers exist investigation->report

Caption: Logical flow of an inter-laboratory comparison study.

Conclusion

An inter-laboratory comparison is a critical step in the validation of any new analytical method. By following a well-defined, standardized protocol and performing a thorough statistical analysis of the results, laboratories can gain confidence in the reproducibility and reliability of their data. This guide provides a framework for conducting such a study for a hypothetical 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline assay, highlighting the importance of accuracy, precision, and a systematic approach to investigating discrepancies. The principles discussed are grounded in established guidelines for analytical method validation and are essential for ensuring data integrity in research and development.

References

  • On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods (RSC Publishing).
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Analytical Method Validation: are your analytical methods suitable for intended use?. Unknown Source.
  • 2,9-Dimethyl-1,10-phenanthroline, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. JRC Publications Repository.
  • SPECTROPHOTOMETRIC DETERMINATION OF MITOMYCIN C USING IRON (111)-1, 10-PHENANTHROLINE REAGENT. PJSIR.
  • EVALUATION OF THE INTERLABORATORY COMPARISON TEST Pesticides H102. Unknown Source.
  • Development and validation of spectrophotometric and spectrofluorimetric methods for simultaneous determination of Tofisopam. Unknown Source.
  • Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. JRC Publications Repository.
  • Spectroscopic determination of iron by 1,10-phenanthroline method. ResearchGate.
  • EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. Unknown Source.
  • phenanthroline and. GFS Chemicals.
  • DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A. chem321labspring11.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, with innovation comes the responsibility of ensuring safety at every stage of the chemical lifecycle...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, with innovation comes the responsibility of ensuring safety at every stage of the chemical lifecycle, including disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, a compound that, due to its structure, requires specialized handling procedures. This document moves beyond a simple checklist to explain the rationale behind each step, ensuring a deep understanding of the associated risks and the methods to mitigate them.

Hazard Assessment: A Tale of Two Moieties

The primary challenge in safely disposing of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline lies in its composite structure. It combines a substituted 1,10-phenanthroline core with a picrylamino group.

  • The Phenanthroline Core: 1,10-phenanthroline and its derivatives are known to be toxic if swallowed and are very toxic to aquatic life.[1][2] They can cause skin and eye irritation.[3][4]

  • The Picrylamino Group: This is a derivative of picric acid (2,4,6-trinitrophenol). Picric acid is a well-known explosive, especially when dry, and is sensitive to shock, heat, and friction.[5] Its salts, formed with metals, can be even more sensitive. The picrylamino group imparts a significant risk of explosive decomposition to the entire molecule.

Therefore, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline must be treated as a potentially explosive, toxic, and environmentally hazardous substance.

Hazard ClassificationDescriptionPrimary Contributing Moiety
Explosive Potentially sensitive to shock, heat, or friction, especially when dry.Picrylamino
Acutely Toxic (Oral) Toxic if swallowed.[1][2][6]1,10-Phenanthroline
Skin/Eye Irritant Can cause skin and eye irritation upon contact.[3][4]1,10-Phenanthroline
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]1,10-Phenanthroline

Personal Protective Equipment (PPE) and Handling Precautions

Given the dual hazards, stringent personal protective measures are mandatory.

  • Engineering Controls: All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Nitrile gloves are recommended. For extensive handling or in case of a spill, double-gloving is advised.[7]

  • Body Protection: A flame-resistant lab coat should be worn.

  • Avoid Ignition Sources: Keep the compound away from heat, sparks, and open flames.

  • Use Non-Metallic Tools: To avoid friction and potential spark generation, use plastic or wooden spatulas for handling.[7]

Spill Management

In the event of a spill, immediate and careful action is required.

  • Evacuate and Alert: Notify all personnel in the immediate area and restrict access.

  • Assess the Situation: If the spill is large or you are not comfortable with the cleanup, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Moisten the Material: If the spilled compound is a dry solid, it must be wetted to reduce the risk of explosion.[7] Gently mist the powder with water.

  • Absorb and Collect: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite.[8] Do not use paper towels or other combustible materials.

  • Containerize: Carefully scoop the mixture into a designated, labeled waste container. Avoid using containers with metal caps.

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.[8]

  • Dispose of Waste: The collected spill waste must be disposed of following the procedures outlined in the next section.

Step-by-Step Disposal Procedure

The disposal of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is a two-stage process: deactivation of the explosive picrylamino group followed by final disposal as hazardous waste.

Stage 1: Deactivation of the Picrylamino Group

The primary goal of this stage is to chemically modify the picrylamino group to reduce its explosive potential. This is achieved through a process of alkaline hydrolysis.

Materials:

  • Sodium hydroxide (NaOH) solution, 1 M

  • Stir plate and stir bar

  • Large beaker (at least 10 times the volume of the waste)

  • pH paper

Procedure:

  • Quantify the Waste: Estimate the amount of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline to be disposed of.

  • Prepare the Hydrolysis Solution: In a chemical fume hood, place the waste material in the large beaker.

  • Dilute with Water: Add a significant amount of water (at least a 20-fold excess by volume) to the beaker and begin stirring.

  • Slowly Add Base: While stirring, slowly add the 1 M NaOH solution. The solution will likely turn a dark reddish-brown color as the picrylamino group is hydrolyzed.

  • Monitor pH: Continue adding NaOH solution until the pH of the mixture is greater than 12.

  • Stir for 24 Hours: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the picrylamino group.

  • Neutralize: After 24 hours, slowly add a dilute acid (e.g., 1 M hydrochloric acid) to neutralize the solution to a pH between 6 and 8.

Stage 2: Final Disposal

Once the deactivation step is complete, the resulting solution is still considered hazardous waste due to the presence of the phenanthroline derivative and its degradation products.

  • Label the Waste Container: The neutralized solution should be collected in a clearly labeled hazardous waste container. The label should include:

    • "Hazardous Waste"

    • The chemical name: "Hydrolyzed 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline solution"

    • The primary hazards: "Toxic," "Environmental Hazard"

  • Store Appropriately: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste.[9] Do not pour the solution down the drain.[10][11]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Assessment cluster_deactivation Stage 1: Deactivation cluster_disposal Stage 2: Final Disposal Assess Assess Hazards: - Explosive (Picryl) - Toxic (Phenanthroline) - Environmental Hazard PPE Don Appropriate PPE: - Flame-Resistant Lab Coat - Goggles - Nitrile Gloves Assess->PPE Quantify Quantify Waste PPE->Quantify Hydrolyze Alkaline Hydrolysis: - Dilute with water - Slowly add 1M NaOH to pH > 12 Quantify->Hydrolyze Stir Stir for 24 hours Hydrolyze->Stir Neutralize Neutralize to pH 6-8 Stir->Neutralize Containerize Collect in Labeled Hazardous Waste Container Neutralize->Containerize Store Store in Satellite Accumulation Area Containerize->Store EHS_Pickup Arrange for EHS Pickup Store->EHS_Pickup

Caption: Decision workflow for the safe disposal of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline.

By adhering to this detailed protocol, researchers can ensure the safe and responsible disposal of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline, protecting themselves, their colleagues, and the environment.

References

  • Google. (n.d.). Current time information in Sussex County, US.
  • 1,10-Phenanthroline Safety Data Sheet. (2015, March 19). Global Safety Management.
  • 1,10-Phenanthroline - Safety D
  • SAFETY DATA SHEET - 1,10-Phenanthroline. (2025, December 23). Sigma-Aldrich.
  • Safety Data Sheet: 1,10-Phenanthroline monohydr
  • SAFETY DATA SHEET - 2,9-Dimethyl-1,10-phenanthroline. (2024, February 23). Fisher Scientific.
  • 1 10-Phenanthroline SDS (Safety Data Sheet). (2014, March 21). Flinn Scientific.
  • SAFETY DATA SHEET - 1,10-Phenanthroline. (2024, March 8). Sigma-Aldrich.
  • 1,10-Phenanthroline Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 2,9-DIMETHYL-1,10-PHENANTHROLINE, REAGENT (ACS). (2015, September 24). Labscoop.
  • Safety Data Sheet - 1,10-PHENANTHROLINE Monohydr
  • SAFETY DATA SHEET - 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline. (2021, December 24). Acros Organics.
  • Picric acid: incident management. (n.d.). GOV.UK.
  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Picric Acid (2,4,6-Trinitrophenol). (2018, July 20). LSUHSC.
  • Safe Handling of Picric Acid. (2017, July 14). University of Wisconsin-Madison Environment, Health & Safety.
  • Neutralization of Picric Acid-Based Bulk Explosives. (2016, April 11). Munirem Environmental.
  • Picric Acid. (n.d.). PubChem.
  • North Carolina State University Department of Chemistry. (2015, June 5). Handling Chemical Waste [Video]. YouTube.
  • National Research Council. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline

Hazard Analysis & Risk Assessment: A Structural Approach Due to the absence of specific toxicological and safety data, a comprehensive risk assessment must be derived from the compound's constituent chemical moieties. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis & Risk Assessment: A Structural Approach

Due to the absence of specific toxicological and safety data, a comprehensive risk assessment must be derived from the compound's constituent chemical moieties. This molecule combines a heterocyclic phenanthroline core with a highly energetic picryl group, demanding a conservative and multi-faceted approach to safety.

  • The Phenanthroline Core (2,9-Dimethyl-1,10-phenanthroline): The foundational structure, 1,10-phenanthroline and its derivatives, are known to be hazardous. The parent compound, 1,10-phenanthroline, is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. The 2,9-dimethyl derivative is a known skin, eye, and respiratory irritant[3][4]. Therefore, the base structure itself necessitates careful handling to prevent ingestion, inhalation, and direct contact.

  • The Picryl Group (Trinitrophenyl): This functional group is the primary source of significant concern. The presence of three nitro groups on an aromatic ring makes it an analogue of compounds like picric acid and TNT. Such polynitro aromatic compounds are often energetic materials, meaning they can be sensitive to shock, friction, heat, or static discharge, with a potential for rapid, explosive decomposition. All handling procedures must assume the compound is potentially explosive.

  • The Amino Linker: The amine group links the two primary structures. While it may slightly modulate the electronic properties, it does not negate the inherent hazards of the phenanthroline and picryl components.

Based on this analysis, 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline must be handled as a substance that is acutely toxic, a severe irritant, and potentially explosive.

Mandatory Engineering & Administrative Controls

Personal Protective Equipment (PPE) is the last line of defense. The primary safety measures are the controls engineered into the laboratory environment and the administrative procedures you follow.

  • Designated Work Area: All work involving this compound must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with a warning sign indicating the presence of a potentially explosive and toxic substance.

  • Blast Shielding: Given the energetic nature of the picryl group, all manipulations (weighing, transfer, reaction setup) must be performed behind a certified blast shield or within the confines of an armored laboratory hood[5].

  • Quantity Limitation: Only the minimum required quantity of the compound should be handled at any given time. Bulk storage should be avoided in the primary laboratory space.

  • Avoid Friction and Shock: Never grind, scrape, or subject the solid material to mechanical shock. Use non-sparking tools (e.g., spatulas made of ceramic or wood) for transfers[1]. Avoid glass-on-glass grinding, such as with ground glass joint flasks, during addition of the solid.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. Standard laboratory attire is insufficient.

PPE CategoryItemSpecification & Rationale
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles are required at all times to protect against splashes. A face shield must be worn over the goggles to protect against the risk of detonation or energetic decomposition[6][7].
Hand Protection Double Nitrile GlovesDouble-gloving provides a robust barrier against chemical permeation and allows for the safe removal of a contaminated outer glove without exposing the skin[6]. Inspect gloves for any signs of degradation or contamination and change them frequently.
Body Protection Flame-Resistant (FR) Laboratory Coat & Chemical-Resistant ApronAn FR lab coat is essential due to the potential for rapid deflagration. An apron worn over the coat provides an additional barrier against spills of this toxic compound[6].
Respiratory Protection Certified Chemical Fume HoodAll handling must occur within a fume hood to prevent inhalation of dust particles[6]. A NIOSH-approved respirator may be necessary only if engineering controls fail or during a large-scale spill cleanup[8].

Step-by-Step Operational Plan: Handling & Storage

Storage
  • Store in the original, clearly labeled container in a cool, dry, well-ventilated area.

  • Ensure the storage location is away from all sources of heat, sparks, or ignition[1].

  • Store separately from oxidizing agents, acids, and bases.

  • Crucially: Do not store in a desiccator. Over-drying polynitro-aromatic compounds can increase their sensitivity to shock and friction.

Experimental Protocol
  • Preparation: Before retrieving the compound, ensure the designated fume hood area is clean and uncluttered. Place a blast shield in the appropriate position. Have all necessary glassware, reagents, and waste containers prepared and within reach.

  • Weighing & Transfer:

    • Don appropriate PPE as outlined in the table above.

    • Retrieve the minimum necessary amount of the compound from its storage location.

    • Inside the fume hood and behind the blast shield, carefully transfer the solid from its container to a tared weighing vessel using a non-sparking spatula.

    • Avoid any scraping motions that could generate friction.

    • Once weighed, transfer the compound to the reaction vessel. If dissolving, add the solvent to the compound slowly.

  • During Reaction:

    • Keep the fume hood sash at the lowest possible working height.

    • Continuously monitor the reaction for any signs of uncontrolled exotherm or gas evolution.

  • Post-Experiment:

    • Decontaminate all surfaces and non-disposable equipment that came into contact with the chemical using an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.

    • Properly label and store any resulting products or mixtures with full hazard information.

Diagram: Pre-Operational Safety Workflow

The following diagram outlines the mandatory decision-making process before any work with 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline begins.

G start Start: Plan to use 2,9-Dimethyl-5-picrylamino- 1,10-phenanthroline risk_assessment Acknowledge Hazards: - Potential Explosive - Acutely Toxic - Severe Irritant start->risk_assessment eng_controls Engineering Controls Check risk_assessment->eng_controls fume_hood Certified Fume Hood Available? eng_controls->fume_hood blast_shield Blast Shield Available? fume_hood->blast_shield Yes stop STOP Do Not Proceed fume_hood->stop No ppe_check PPE Check blast_shield->ppe_check Yes blast_shield->stop No gloves Double Nitrile Gloves? ppe_check->gloves face_protection Goggles AND Face Shield? gloves->face_protection Yes gloves->stop No coat Flame-Resistant Lab Coat? face_protection->coat Yes face_protection->stop No disposal_plan Waste Disposal Plan coat->disposal_plan Yes coat->stop No waste_container Designated Energetic Waste Container Ready? disposal_plan->waste_container proceed Proceed with Experiment (With Extreme Caution) waste_container->proceed Yes waste_container->stop No

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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